molecular formula C23H28F2N6O4S B1683153 Ticagrelor CAS No. 274693-27-5

Ticagrelor

Katalognummer: B1683153
CAS-Nummer: 274693-27-5
Molekulargewicht: 522.6 g/mol
InChI-Schlüssel: OEKWJQXRCDYSHL-FNOIDJSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ticagrelor is a triazolopyrimidine that is an adenosine isostere;  the cyclopentane ring is similar to ribose and the nitrogen-rich [1,2,3]triazolo[4,5-d]pyrimidine moiety resembles the nucleobase adenine. A platelet aggregation inhibitor which is used for prevention of thromboembolic events in patients with acute coronary syndrome. It has a role as a platelet aggregation inhibitor and a P2Y12 receptor antagonist. It is a member of triazolopyrimidines, an organofluorine compound, an aryl sulfide, a secondary amino compound and a hydroxyether.
This compound, or AZD6140, was first described in the literature in 2003. This compound is an ADP derivative developed for its P2Y12 receptor antagonism. Unlike [clopidogrel], this compound is not a prodrug. It is marketed by Astra Zeneca as Brilinta in the US and Brilique or Possia in the EU,. this compound was granted EMA approval on 3 December 2010. This compound was granted FDA approval on 20 July 2011.
This compound is a P2Y12 Platelet Inhibitor. The mechanism of action of this compound is as a P2Y12 Receptor Antagonist, and Cytochrome P450 3A4 Inhibitor, and P-Glycoprotein Inhibitor. The physiologic effect of this compound is by means of Decreased Platelet Aggregation.
This compound is an oral antiplatelet drug that is used with low dose aspirin to decrease the risk of myocardial infarction and stroke in patients with acute coronary syndromes. This compound has been linked to rare instances of hypersensitivity reactions accompanied by mild liver injury.
This compound is an orally bioavailable cyclopentyltriazolopyrimidine, with antiplatelet activity. Upon oral administration, this compound and its major metabolite targets and reversibly binds to the platelet adenosine diphosphate (ADP) P2Y12 receptor (P2Y12R) at a site distinct from that of the endogenous agonist ADP. This blocks the platelet signaling pathway, thereby inhibiting the activation of the glycoprotein complex GPIIb/IIIa, fibrinogen binding to platelets and platelet adhesion and aggregation.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2010 and has 9 approved and 19 investigational indications. This drug has a black box warning from the FDA.
An adenosine triphosphate analogue and reversible P2Y12 PURINORECEPTOR antagonist that inhibits ADP-mediated PLATELET AGGREGATION. It is used for the prevention of THROMBOEMBOLISM by patients with ACUTE CORONARY SYNDROME or a history of MYOCARDIAL INFARCTION.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source PubChem
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InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1
Source PubChem
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InChI Key

OEKWJQXRCDYSHL-FNOIDJSQSA-N
Source PubChem
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Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F
Source PubChem
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Molecular Formula

C23H28F2N6O4S
Source PubChem
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DSSTOX Substance ID

DTXSID901009337
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Molecular Weight

522.6 g/mol
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Physical Description

Solid
Record name Ticagrelor
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Solubility

Solubility in water: approximately 10 ug/mL, Soluble in ethyl acetate, 6.30e-02 g/L
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Color/Form

Crystalline powder

CAS No.

274693-27-5
Record name Ticagrelor
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Foundational & Exploratory

Ticagrelor's Reversible Antagonism of the P2Y12 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ticagrelor, a member of the cyclopentyltriazolopyrimidine (CPTP) class, is a direct-acting, reversible, and allosteric antagonist of the P2Y12 receptor, a critical mediator of platelet activation.[1][2] Unlike irreversible thienopyridine antagonists such as clopidogrel, this compound does not require metabolic activation and exhibits a more rapid onset and offset of action.[3] This guide provides an in-depth technical overview of this compound's mechanism of action, detailing its binding kinetics, impact on downstream signaling pathways, and the experimental methodologies used to characterize its interaction with the P2Y12 receptor.

This compound's Binding Characteristics at the P2Y12 Receptor

This compound binds to a site on the P2Y12 receptor distinct from the adenosine (B11128) diphosphate (B83284) (ADP) binding site, acting as a non-competitive antagonist of ADP-induced signaling.[1][4][5] This reversible binding allows for a dynamic and concentration-dependent inhibition of platelet function.[4][6]

Quantitative Binding and Affinity Data

The binding kinetics of this compound to the P2Y12 receptor have been characterized through various radioligand binding studies. The key quantitative parameters are summarized in the table below.

ParameterValueCell/Membrane TypeRadioligand/MethodReference
Kd 10.5 nMrh-P2Y12 receptor-transfected CHO-K1 cellsNot Specified[4]
kon (1.1 +/- 0.2) x 10-4 nM-1 s-1Recombinant human P2Y12Competition binding[5][7]
koff (8.7 +/- 1.4) x 10-4 s-1Recombinant human P2Y12Competition binding[5][7]
Binding Half-Life 4 minutesrh-P2Y12 receptor-transfected CHO-K1 cellsNot Specified[4]
Unbinding Half-Life 14 minutesrh-P2Y12 receptor-transfected CHO-K1 cellsNot Specified[4]
Ki (vs. [33P]2MeS-ADP) 4.3 +/- 1.3 nMRecombinant human P2Y12Competition binding[5]
Ki (vs. [125I]AZ11931285) 0.33 +/- 0.04 nMRecombinant human P2Y12Competition binding[5]
Ki (vs. [3H]ADP) > 10 µMRecombinant human P2Y12Competition binding[5]
pA2 (vs. ADP) 8.85Recombinant wild-type human P2Y12Schild-plot analysis[8]
pA2 (vs. 2-MeS-ADP) 8.69Recombinant wild-type human P2Y12Schild-plot analysis[8]

P2Y12 Receptor Signaling and this compound's Modulatory Effects

The P2Y12 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi protein.[9] Its activation by ADP initiates a signaling cascade that is central to platelet aggregation and thrombus formation. This compound's antagonism of this receptor effectively dampens these pro-thrombotic signals.

Downstream Signaling Cascade

Upon ADP binding, the activated P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn leads to reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP).[10] Dephosphorylated VASP is associated with the activation of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation.[1] Concurrently, P2Y12 activation stimulates the phosphoinositide 3-kinase (PI3K) and Akt signaling pathways, further contributing to platelet activation and aggregation.[11][12][13]

This compound's Mechanism of Inhibition

By binding to the P2Y12 receptor, this compound "locks" it in an inactive conformation, preventing ADP-induced signaling.[4][14] This allosteric modulation prevents the Gi protein-mediated inhibition of adenylyl cyclase, thereby maintaining higher intracellular cAMP levels and promoting VASP phosphorylation.[10] This ultimately leads to the inhibition of glycoprotein IIb/IIIa receptor activation and a reduction in platelet aggregation.

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds This compound This compound This compound->P2Y12 Allosterically Binds (Inhibits) Gi Gαi P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP ↓ cAMP PKA ↓ PKA VASP VASP-P → VASP GPIIbIIIa ↑ GPIIb/IIIa Activation Aggregation Platelet Aggregation Akt Akt PI3K->Akt Activates Akt->GPIIbIIIa Promotes

Caption: P2Y12 signaling and this compound's inhibitory action.

Experimental Protocols for Characterizing P2Y12 Antagonism

Several key experimental assays are employed to quantify the binding and functional effects of P2Y12 receptor antagonists like this compound.

Radioligand Binding Assay

This assay directly measures the binding of a compound to the P2Y12 receptor.

  • Objective: To determine the binding affinity (Kd) and kinetics (kon, koff) of this compound to the P2Y12 receptor.

  • Methodology:

    • Preparation of Membranes: Membranes are prepared from cells expressing the recombinant human P2Y12 receptor (e.g., CHO-K1 cells) or from washed human platelets.[5][15]

    • Incubation: The membranes are incubated with a radiolabeled P2Y12 antagonist (e.g., [3H]PSB-0413) and varying concentrations of the unlabeled test compound (this compound).[15][16] Non-specific binding is determined in the presence of a high concentration of a known P2Y12 ligand.[15]

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[15]

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: Binding data are analyzed using non-linear regression to determine Ki or Kd values.[15]

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

This flow cytometry-based assay provides a specific measure of the functional status of the P2Y12 receptor signaling pathway.[17][18]

  • Objective: To quantify the level of P2Y12 receptor inhibition by measuring the phosphorylation state of VASP.

  • Methodology:

    • Sample Preparation: Whole blood samples are treated with prostaglandin (B15479496) E1 (PGE1) to stimulate the cAMP pathway and induce VASP phosphorylation.[17][19] A parallel sample is treated with both PGE1 and ADP.[17][19] In the absence of a P2Y12 inhibitor, ADP will inhibit adenylyl cyclase, leading to low VASP phosphorylation.[17]

    • Fixation and Permeabilization: Platelets are fixed and permeabilized to allow intracellular antibody staining.[18]

    • Immunostaining: Cells are incubated with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP.[18]

    • Flow Cytometry: The fluorescence intensity of the stained platelets is measured using a flow cytometer.

    • Data Analysis: A Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensities of the PGE1-treated and PGE1+ADP-treated samples.[19]

VASP_Assay_Workflow cluster_workflow VASP Phosphorylation Assay Workflow start Whole Blood Sample split start->split pge1 Incubate with PGE1 split->pge1 pge1_adp Incubate with PGE1 + ADP split->pge1_adp fix_perm Fixation & Permeabilization pge1->fix_perm pge1_adp->fix_perm stain Stain with anti-VASP-P Ab fix_perm->stain flow Flow Cytometry Analysis stain->flow end Calculate Platelet Reactivity Index (PRI) flow->end

Caption: Workflow for the VASP phosphorylation assay.
Platelet Aggregation Assays

These functional assays measure the ability of a P2Y12 antagonist to inhibit ADP-induced platelet aggregation.

  • Objective: To determine the inhibitory effect of this compound on platelet aggregation.

  • Methodologies:

    • Light Transmission Aggregometry (LTA): This is the gold standard for assessing platelet function.[20] Platelet-rich plasma (PRP) is stirred in a cuvette, and the change in light transmission is measured after the addition of an agonist like ADP.[21] Increased aggregation leads to increased light transmission.

    • VerifyNow P2Y12 Assay: This is a point-of-care, whole-blood assay that measures platelet aggregation based on the ability of activated platelets to agglutinate fibrinogen-coated beads.[21][22]

Conclusion

This compound's distinct mechanism of action as a direct-acting, reversible, and allosteric antagonist of the P2Y12 receptor provides a rapid and consistent inhibition of platelet aggregation.[6] Its favorable pharmacokinetic and pharmacodynamic profile, characterized by a swift onset and offset of effect, distinguishes it from irreversible thienopyridines.[3][23] A thorough understanding of its binding kinetics, interaction with the P2Y12 signaling cascade, and the experimental methods used for its characterization is essential for ongoing research and the development of novel antiplatelet therapies.

References

Preclinical Studies of Ticagrelor in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the preclinical evaluation of Ticagrelor in various animal models. This compound, a direct-acting and reversibly binding P2Y12 receptor antagonist, has been extensively studied for its antithrombotic, cardioprotective, neuroprotective, and anti-inflammatory properties.[1][2][3] This document synthesizes key findings from studies in mouse, rat, and dog models, focusing on atherosclerosis, myocardial infarction, ischemic stroke, and inflammation. We present quantitative data in structured tables, detail experimental protocols for key studies, and provide visualizations of critical signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this compound's preclinical profile and its pleiotropic mechanisms of action beyond platelet inhibition.

Pharmacodynamics and Primary Mechanism of Action

P2Y12 Receptor Antagonism

This compound is a non-thienopyridine, direct-acting antagonist of the P2Y12 receptor, a key G-protein coupled receptor on the surface of platelets.[3][4] Unlike clopidogrel (B1663587) and prasugrel (B1678051), this compound does not require metabolic activation to exert its effect.[3][5] It binds reversibly to the P2Y12 receptor at a site distinct from the endogenous agonist adenosine (B11128) diphosphate (B83284) (ADP).[5] This binding prevents ADP-induced conformational changes in the receptor, thereby blocking downstream signaling through the Gαi pathway. The inhibition of this pathway leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which ultimately prevents the activation of the glycoprotein (B1211001) IIb/IIIa receptor, a critical step for platelet aggregation.[6]

P2Y12_Signaling_Pathway cluster_platelet Platelet Cytoplasm cluster_membrane Platelet Membrane AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP VASP VASP AC->VASP No cAMP production, VASP remains unphosphorylated VASP_P VASP-P cAMP->VASP_P Activates PKA, phosphorylates VASP GPIIbIIIa_active Active GPIIb/IIIa VASP->GPIIbIIIa_active Allows activation GPIIbIIIa_inactive Inactive GPIIb/IIIa VASP_P->GPIIbIIIa_inactive Prevents activation Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Binds Fibrinogen P2Y12 P2Y12 Receptor Gai Gαi P2Y12->Gai Activates Gai->AC Inhibits ADP ADP ADP->P2Y12 Binds & Activates This compound This compound This compound->P2Y12 Reversibly Binds & Inhibits

Caption: this compound's inhibition of the P2Y12 signaling pathway.
Antithrombotic Efficacy and Hemostasis

Preclinical studies in rat and dog models have consistently demonstrated this compound's potent antithrombotic effects. A key finding is the greater separation between the doses required for antithrombotic efficacy and those that prolong bleeding time, when compared to irreversible thienopyridines like clopidogrel and a prasugrel parent compound.[5][7] This wider therapeutic window is attributed to this compound's reversible binding to the P2Y12 receptor.[5]

Animal ModelDrug & DoseKey Antithrombotic OutcomeBleeding Time OutcomeReference
Rat This compoundED50 (Thrombus Formation): 7.7 mg/kgDose for 3-fold increase: 75 mg/kg[8]
PrasugrelED50 (Thrombus Formation): 1.8 mg/kgDose for 3-fold increase: 7.0 mg/kg[8]
Rat This compoundRatio (Bleeding Dose/Efficacy Dose): 9.7-[5][7]
ClopidogrelRatio (Bleeding Dose/Efficacy Dose): 2.0-[5][7]
Rat This compound (20 mg/kg loading, 10 mg/kg twice daily)Thrombosis Rate: 33.3%Not Assessed[9]
ControlThrombosis Rate: 73.3%Not Assessed[9]
Dog This compound (0.8 mg/kg, oral)Max Inhibition of Platelet Aggregation (IPA): 81-87%Recovery after 12 hours[10]
Clopidogrel (3 mg/kg, IV)Max IPA: 81-87%Recovery after 9 days[10]

Experimental Protocol: Rat Arteriovenous (AV) Shunt Thrombosis Model

This protocol is based on methodologies used to assess in vivo antithrombotic effects.[8]

  • Animal Preparation: Male Sprague-Dawley rats are used.

  • Drug Administration: this compound (e.g., 1-10 mg/kg) or vehicle is administered orally.

  • Anesthesia: Four hours post-dosing, rats are anesthetized (e.g., with sodium pentobarbital).

  • Shunt Placement: The right jugular vein and left carotid artery are cannulated. The cannulas are connected via a polyethylene (B3416737) tube containing a cotton thread.

  • Thrombus Formation: Blood is allowed to circulate through the shunt from the carotid artery to the jugular vein for a set period (e.g., 15 minutes).

  • Outcome Measurement: The cotton thread, along with the formed thrombus, is removed from the tube and weighed. The difference in weight from a pre-weighed thread determines the thrombus weight.

AV_Shunt_Workflow start Start drug_admin Oral Administration (this compound or Vehicle) start->drug_admin wait Wait 4 Hours drug_admin->wait anesthesia Anesthetize Rat wait->anesthesia cannulation Cannulate Carotid Artery & Jugular Vein anesthesia->cannulation shunt Connect Cannulas with Cotton-Threaded Shunt cannulation->shunt circulation Allow Blood Circulation (15 minutes) shunt->circulation removal Remove Thread with Thrombus circulation->removal weighing Weigh Thrombus removal->weighing end End weighing->end

Caption: Experimental workflow for the rat AV shunt thrombosis model.

Efficacy in Cardiovascular Disease Models

Atherosclerosis and Plaque Stability

This compound has demonstrated beneficial effects on the progression and stability of atherosclerotic plaques in mouse models. In apolipoprotein-E-deficient (ApoE−/−) mice, a model for advanced atherosclerosis, long-term treatment with this compound led to a significant reduction in the size of the necrotic core within plaques and an increase in the fibrous cap thickness, indicating a more stable plaque phenotype.[4][11][12] These effects may be mediated by a reduction in the uptake of oxidized low-density lipoprotein (oxLDL) and inhibition of apoptosis in macrophages.[4][11] Furthermore, in a neoatherosclerosis model using LDLR–/– mice, this compound was superior to clopidogrel in preventing plaque development after vascular injury.[13]

Animal ModelTreatment & DoseDurationKey OutcomesReference
ApoE−/− Mice This compound (0.15% in chow, ~270 mg/kg/day)25 weeksReduced necrotic core size (p=0.008); Increased fibrous cap thickness (p=0.04)[4][11]
ApoE−/− Mice This compound (intragastric)10 daysReduced atherosclerotic plaque formation[14]
LDLR−/− Mice This compound (20 mg/kg, twice daily)5 daysPrevented neoatherosclerosis development post-injury[13]
RAW 264.7 Macrophages (in vitro) This compound-Reduced oxLDL uptake (p=0.02); Reduced apoptosis (p=0.0002)[4][11][12]

Experimental Protocol: Mouse Model of Advanced Atherosclerosis

This protocol is based on methodologies used to study plaque stability.[4][11]

  • Animal Model: Apolipoprotein-E-deficient (ApoE−/−) mice, which spontaneously develop atherosclerosis.

  • Study Initiation: At 20 weeks of age, when mice exhibit advanced atherosclerotic lesions, they are randomized into treatment and control groups.

  • Drug Administration: The treatment group receives chow supplemented with this compound (e.g., 0.15%, equating to approx. 270 mg/kg/day). The control group receives standard chow.

  • Treatment Duration: The diet is maintained for an extended period, for example, 25 weeks.

  • Tissue Collection: After the treatment period, mice are euthanized, and the aortic sinus is harvested.

  • Histological Analysis: The aortic sinus is sectioned and stained (e.g., Movat's pentachrome) to visualize lesion morphology.

  • Outcome Measurement: Morphometric analysis is performed to quantify total lesion area, necrotic core size, and fibrous cap thickness.

Myocardial Ischemia-Reperfusion (I/R) Injury

In rat models of myocardial infarction, this compound administered just prior to reperfusion significantly reduces infarct size, an effect not observed with clopidogrel despite similar levels of platelet inhibition.[15][16][17] This cardioprotective effect is associated with increased myocardial adenosine levels and the activation of pro-survival signaling pathways, including Akt, eNOS, and ERK1/2.[15] Chronic treatment with this compound following an infarction has also been shown to improve cardiac remodeling and function.[15][18] In a model of diabetic rats with I/R injury, this compound's protective effects were linked to the activation of the JAK2/STAT3 pathway.[19]

Animal ModelTreatment & DoseTiming of AdministrationKey OutcomesReference
Rat This compound (30 mg/kg, IP)5 min before reperfusionReduced infarct size by >50% (21.4% vs 45.3% in control, p<0.001)[15]
Clopidogrel (12.5 mg/kg, IP)5 min before reperfusionNo effect on infarct size (42.4%)[15]
Rat This compound (150 mg/kg/day, oral)3 days pre-ischemiaReduced infarct size (49% vs 69% in control)[20]
Pig This compound (180 mg loading, 90 mg twice daily)Pre-MIReduced infarct size vs clopidogrel (12.0g vs 15.7g, p=0.0026)[16][17]
Diabetic Rat This compound (300 mg/kg/day, oral)14 days post-I/RReduced infarct area; Inhibited cardiomyocyte pyroptosis and apoptosis[19]

Efficacy in Cerebrovascular Disease Models

Ischemic Stroke

In a mouse model of ischemic stroke induced by transient middle cerebral artery occlusion (MCAO), this compound treatment improved neurological outcomes, reduced infarct volume, and enhanced cerebral blood flow.[1][2] These neuroprotective effects appear to be mediated, at least in part, by the phosphorylation of endothelial nitric oxide synthase (eNOS) and extracellular signal-regulated kinase 1/2 (ERK1/2), suggesting a mechanism beyond its antiplatelet action.[1][2][21] Studies in a rat model of permanent MCAO also showed that this compound attenuated ischemic damage and reduced neuroinflammation, as indicated by a decrease in infiltrating macrophages and activated microglial cells.[22]

Animal ModelStroke ModelTreatment & DoseKey OutcomesReference
Mouse 2-hour transient MCAOThis compound (30 mg/kg, oral)Improved neurological score; Reduced infarct volume; Improved cerebral blood flow[1][2]
Rat Permanent MCAOThis compound (3 mg/kg, oral)Attenuated ischemic damage; Reduced infiltrating macrophages and activated microglia[22]

Experimental Protocol: Mouse Transient Middle Cerebral Artery Occlusion (MCAO) Model

This protocol is based on methodologies used to induce focal cerebral ischemia.[1][2]

  • Animal Preparation: Mice are anesthetized.

  • Drug Administration: this compound (e.g., 10 or 30 mg/kg), aspirin, or vehicle is administered orally at various time points before MCAO and after reperfusion (e.g., 24h and 3h pre-MCAO; 0h and 6h post-reperfusion).

  • MCAO Procedure: The external carotid artery is ligated, and a nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Ischemia Duration: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia.

  • Reperfusion: The filament is withdrawn to allow blood flow to resume.

  • Outcome Assessment: At a specified time after reperfusion (e.g., 22 hours), neurological deficits are scored, and infarct volume is measured (e.g., using TTC staining). Cerebral blood flow can also be monitored throughout the experiment.

MCAO_Workflow start Start drug_admin Drug Administration (this compound or Vehicle) Pre- and Post-Surgery start->drug_admin anesthesia Anesthetize Mouse drug_admin->anesthesia mcao Induce MCAO (Filament Insertion) anesthesia->mcao ischemia Ischemia Period (2 Hours) mcao->ischemia reperfusion Initiate Reperfusion (Filament Withdrawal) ischemia->reperfusion wait Wait 22 Hours reperfusion->wait assessment Assess Outcomes: - Neurological Score - Infarct Volume (TTC) - Cerebral Blood Flow wait->assessment end End assessment->end

Caption: Experimental workflow for the mouse MCAO stroke model.

Pleiotropic and P2Y12-Independent Effects

A growing body of evidence indicates that this compound possesses significant pharmacological activities that are independent of its action on the P2Y12 receptor.

Anti-Inflammatory Actions via NLRP3 Inflammasome Inhibition

This compound has been identified as a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in various inflammatory diseases.[23][24][25] This inhibitory effect occurs in macrophages and is independent of the P2Y12 signaling pathway. Mechanistically, this compound blocks chloride efflux, which prevents the oligomerization of the adaptor protein ASC, a critical step in inflammasome assembly and activation.[24][25] This leads to reduced activation of caspase-1 and decreased production of the pro-inflammatory cytokine IL-1β. This novel mechanism was demonstrated in mouse models of alum-induced peritonitis and LPS-induced sepsis, where this compound mitigated the severity of systemic inflammation even in P2Y12-deficient mice.[23][24]

NLRP3_Inhibition_Pathway cluster_macrophage Macrophage NLRP3 NLRP3 Inflammasome NLRP3 Inflammasome (Assembled Complex) NLRP3->Inflammasome Nucleates ASC ASC ASC->Inflammasome Oligomerizes into ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Recruited to Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves & Activates ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b Mature IL-1β (Pro-inflammatory) ProIL1b->IL1b Secretion Secretion & Inflammation IL1b->Secretion CLICs CLIC Proteins Cl_efflux Chloride Efflux CLICs->Cl_efflux Mediates Cl_efflux->ASC Required for Oligomerization Stimuli Inflammatory Stimuli (e.g., LPS, Alum) Stimuli->NLRP3 Activates This compound This compound This compound->ASC Inhibits Oligomerization This compound->CLICs Blocks Translocation & Promotes Degradation

Caption: this compound's P2Y12-independent inhibition of the NLRP3 inflammasome.
Adenosine-Mediated Effects

This compound inhibits the equilibrative nucleoside transporter 1 (ENT1), which is responsible for the uptake of adenosine into red blood cells and other tissues.[3][26] This inhibition leads to an increase in local extracellular concentrations of adenosine. Adenosine has multiple physiological effects, including vasodilation and cardioprotection. In a canine model, this compound was shown to augment adenosine-induced increases in coronary blood flow.[3][27] This mechanism is believed to contribute to some of this compound's beneficial clinical effects, such as the mortality benefit observed in the PLATO trial, which may not be fully explained by platelet inhibition alone.[3]

Pharmacokinetics in Animal Models

The pharmacokinetic (PK) profile of this compound has been characterized in several preclinical species, including rats and dogs. It is moderately absorbed and exhibits dose-dependent absorption.[26] Unlike thienopyridines, it is pharmacologically active in its parent form.

SpeciesAdministrationDoseCmax (ng/mL)AUC (ng·h/mL)BioavailabilityReference
Rat Oral---~90%[26]
Rat Oral (Pure TCG)2 mg/kg460.6 ± 123.01145.4 ± 195.9-[28]
Oral (Pure TCG)5 mg/kg1109.8 ± 301.93704.5 ± 1032.5-[28]
Oral (Pure TCG)10 mg/kg2005.1 ± 204.08303.4 ± 1098.8-[28]
Dog (Beagle) Oral-2255.49624.1100.8% (vs reference)[29]
Marmoset Oral---~40%[26]

Note: PK parameters can vary significantly based on formulation and experimental conditions.

Conclusion

Preclinical studies in a range of animal models have robustly characterized the pharmacological profile of this compound. Beyond its primary role as a potent, direct-acting, and reversible P2Y12 receptor antagonist, this compound exhibits significant pleiotropic effects that contribute to its efficacy in models of cardiovascular and cerebrovascular disease.[5][30] Key findings include its ability to stabilize atherosclerotic plaques, confer acute cardioprotection against ischemia-reperfusion injury, provide neuroprotection in ischemic stroke, and exert P2Y12-independent anti-inflammatory actions through inhibition of the NLRP3 inflammasome.[4][15][22][23] These multifaceted mechanisms, demonstrated across multiple preclinical platforms, provide a strong rationale for its clinical benefits and support further investigation into its potential applications in a variety of inflammatory and ischemic conditions.

References

In Vitro Effects of Ticagrelor on Platelet Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of ticagrelor, a direct-acting and reversible P2Y12 receptor antagonist, on platelet aggregation. This compound is a critical component in the management of acute coronary syndromes (ACS), and a thorough understanding of its in vitro characteristics is paramount for research and development in the field of antiplatelet therapy.[1] This document details the molecular mechanism of action, presents quantitative data from various assessment methods, outlines key experimental protocols, and provides visual representations of relevant pathways and workflows.

Mechanism of Action

This compound, a non-thienopyridine, cyclopentyl-triazolo-pyrimidine, exerts its antiplatelet effect by directly and reversibly binding to the P2Y12 receptor on the platelet surface.[1][2] Unlike thienopyridines such as clopidogrel (B1663587), this compound does not require metabolic activation to be effective.[1][2] It binds to a site on the P2Y12 receptor distinct from the adenosine (B11128) diphosphate (B83284) (ADP) binding site, acting as an allosteric antagonist.[1][3] This binding "locks" the receptor in an inactive state, preventing ADP-induced G-protein activation and the subsequent downstream signaling cascade that leads to platelet activation and aggregation.[3][4]

The reversibility of this compound's binding is a key characteristic, meaning its antiplatelet effect is dependent on plasma concentration and can be more readily managed in clinical situations requiring restoration of platelet function.[1][3] this compound is metabolized in the liver, primarily by CYP3A4, to an active metabolite, AR-C124910XX, which also possesses antiplatelet activity and contributes to the overall therapeutic effect.[2][5][6][7]

Recent studies have also suggested additional "off-target" effects of this compound that may contribute to its clinical benefits. These include the inhibition of equilibrative nucleoside transporter 1 (ENT1), which leads to increased extracellular adenosine levels.[8][9][10][11] Adenosine, acting through A2A receptors on platelets, can further inhibit platelet activation.[8] Furthermore, this compound has been shown to act as an inverse agonist at the P2Y12 receptor, reducing basal receptor signaling even in the absence of an agonist.[8][11]

Quantitative Data on Platelet Inhibition

The in vitro potency of this compound has been extensively evaluated using various platelet function assays. The following tables summarize quantitative data on the inhibition of platelet aggregation (IPA) by this compound from several key studies.

Table 1: Inhibition of Platelet Aggregation (IPA) by this compound in In Vitro Studies

Assay MethodAgonistThis compound ConcentrationPlatelet Inhibition (%)Reference
Light Transmission Aggregometry (LTA)20 µM ADPNot specified>90% (peak)[2]
Light Transmission Aggregometry (LTA)20 µM ADP1 µMSignificant inhibition of fibrinogen binding[12]
Light Transmission Aggregometry (LTA)20 µM ADP≥4 µmol/LAlmost complete inhibition[13]
VerifyNow P2Y1220 µM ADP180 mg loading dose (in vivo)69.4% (at 1 hour)[14]
Multiple Electrode AggregometryADPNot specified71% reduction from baseline (at 2 hours)[15]
Light Transmission Aggregometry (LTA)ADPNot specifiedPlatelet Aggregation Rate (PAgR) of 27.30% vs 35.55% for clopidogrel[16]

Table 2: Comparison of this compound and Clopidogrel on Platelet Aggregation

Assay MethodAgonistFindingReference
Light Transmission Aggregometry (LTA)20 µM ADPThis compound achieves faster and more potent inhibition than clopidogrel.[2]
VerifyNow P2Y1220 µM ADPThis compound (180 mg loading dose) resulted in significantly greater reduction in thrombus size compared to clopidogrel (600 mg) at 1 and 24 hours.[14]
Light Transmission Aggregometry (LTA)20 µM ADPThis compound loading dose achieved greater platelet inhibition than clopidogrel at 2 and 24 hours.[17]
Thromboelastography (TEG)ADPInhibition of platelet aggregation was significantly higher in the this compound group compared to the clopidogrel group.[16]

Experimental Protocols

Accurate assessment of the in vitro effects of this compound relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key assays used in platelet aggregation studies.

Light Transmission Aggregometry (LTA)

LTA is considered the "gold standard" for measuring platelet aggregation.[18] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

  • Blood Collection: Draw whole blood into a tube containing 3.2% or 3.8% sodium citrate (B86180).[19]

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).[20]

  • Incubation:

    • Pre-warm PRP and PPP samples to 37°C.

    • Add a specific volume of PRP to a cuvette with a magnetic stir bar.

    • Add the desired concentration of this compound or vehicle control and incubate for a specified period.

  • Aggregation Measurement:

    • Place the cuvette in the aggregometer and establish a baseline reading.

    • Add the platelet agonist (e.g., ADP, collagen, arachidonic acid).[20]

    • Record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis: The percentage of platelet aggregation is calculated relative to the light transmission of PPP.

VerifyNow P2Y12 Assay

The VerifyNow system is a point-of-care, whole-blood assay that measures platelet-induced aggregation based on turbidimetric optical detection.[21][22]

Principle:

The assay cartridge contains fibrinogen-coated microbeads and ADP as an agonist.[21][23] Activated platelets bind to the fibrinogen-coated beads, causing aggregation and an increase in light transmittance. The results are reported in P2Y12 Reaction Units (PRU).[21][23]

Procedure:

  • Blood Collection: Collect whole blood in a 3.2% sodium citrate tube.

  • Assay Initiation:

    • Invert the blood collection tube several times.

    • Insert the cartridge into the VerifyNow instrument.

    • Follow the instrument's prompts to introduce the blood sample into the cartridge.

  • Measurement: The instrument automatically performs the assay, which includes mixing the blood with the reagents and measuring the change in light transmission.

  • Results: The instrument provides a result in PRU, with lower values indicating a higher level of P2Y12 inhibition.[24]

Flow Cytometry

Flow cytometry allows for the analysis of specific platelet activation markers on a single-cell level, providing more detailed information than traditional aggregation assays.[25]

Protocol:

  • Blood Collection and Preparation:

    • Collect whole blood in a sodium citrate tube.

    • Dilute the whole blood with a suitable buffer (e.g., Tyrode's buffer).

  • Incubation with this compound and Agonist:

    • Add the desired concentration of this compound or vehicle control to the diluted blood and incubate.

    • Add a platelet agonist (e.g., ADP) to stimulate platelet activation.

  • Antibody Staining:

    • Add fluorescently labeled monoclonal antibodies specific for platelet activation markers, such as:

      • PAC-1: Binds to the activated conformation of the GPIIb/IIIa receptor.[13]

      • CD62P (P-selectin): A marker of alpha-granule release.[13]

  • Fixation: Fix the samples with a solution like paraformaldehyde to stop the reaction and stabilize the cells.

  • Flow Cytometric Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population based on their forward and side scatter characteristics.

    • Analyze the expression of the activation markers on the platelet surface.

  • Data Analysis: The results are typically expressed as the percentage of platelets positive for a specific marker or the mean fluorescence intensity (MFI).[26]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Binds to Gi Gi Protein P2Y12_Receptor->Gi Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits PI3K PI3K Activation Gi->PI3K Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP VASP_P ↓ VASP-P cAMP->VASP_P GPIIb_IIIa GPIIb/IIIa Activation PI3K->GPIIb_IIIa Platelet_Aggregation Platelet Aggregation GPIIb_IIIa->Platelet_Aggregation

Caption: ADP-mediated P2Y12 signaling pathway leading to platelet aggregation.

Ticagrelor_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular This compound This compound P2Y12_Receptor P2Y12 Receptor (Inactive State) This compound->P2Y12_Receptor Reversibly binds to allosteric site ADP ADP ADP->P2Y12_Receptor Binding prevented from causing conformational change No_Signal No Downstream Signaling P2Y12_Receptor->No_Signal Inhibition

Caption: Mechanism of action of this compound on the P2Y12 receptor.

Experimental_Workflow_LTA Start Start Blood_Collection Whole Blood Collection (Sodium Citrate) Start->Blood_Collection Centrifugation_PRP Low-Speed Centrifugation to obtain PRP Blood_Collection->Centrifugation_PRP Centrifugation_PPP High-Speed Centrifugation to obtain PPP Blood_Collection->Centrifugation_PPP Incubation Incubate PRP with This compound/Vehicle at 37°C Centrifugation_PRP->Incubation Aggregation Add Agonist (e.g., ADP) to PRP in Aggregometer Incubation->Aggregation Measurement Measure Light Transmission over Time Aggregation->Measurement Analysis Calculate % Aggregation (relative to PPP) Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for Light Transmission Aggregometry (LTA).

Conclusion

This compound is a potent and direct-acting P2Y12 receptor antagonist with a well-characterized in vitro profile. Its reversible binding and lack of need for metabolic activation distinguish it from thienopyridines. A comprehensive understanding of its mechanism of action, coupled with robust and standardized in vitro testing methodologies, is essential for ongoing research into novel antiplatelet therapies and for the development of personalized treatment strategies. This technical guide provides a foundational resource for professionals in the field to aid in these endeavors.

References

An In-depth Technical Guide to the Pharmacological Profile of Ticagrelor and Its Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Pharmacological Profile of Ticagrelor and AR-C124910XX

Introduction

This compound is a first-in-class, orally administered, direct-acting P2Y12 receptor antagonist.[1] It belongs to the cyclopentyl-triazolo-pyrimidine (CPTP) chemical class.[2] Unlike thienopyridines such as clopidogrel (B1663587) and prasugrel, this compound does not require metabolic activation to exert its antiplatelet effect and binds reversibly to the P2Y12 receptor.[3][4] This unique mechanism of action contributes to a faster onset and more consistent platelet inhibition. This compound is metabolized by cytochrome P450 3A4 (CYP3A4) to an active metabolite, AR-C124910XX, which is approximately equipotent to the parent compound and contributes significantly to the overall antiplatelet effect.[5][6][7] This guide provides a detailed overview of the pharmacological properties of both this compound and AR-C124910XX, including their mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental protocols used for their characterization.

Mechanism of Action

This compound and its active metabolite, AR-C124910XX, are selective antagonists of the P2Y12 receptor, a key mediator of platelet activation.

P2Y12 Receptor Signaling: The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand adenosine (B11128) diphosphate (B83284) (ADP), couples to the Gαi subunit.[8][9] This initiates a signaling cascade that includes:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10]

  • Reduced PKA Activity: Lower cAMP levels result in decreased activity of Protein Kinase A (PKA).

  • VASP Dephosphorylation: PKA is responsible for phosphorylating the vasodilator-stimulated phosphoprotein (VASP); therefore, P2Y12 activation leads to an increase in dephosphorylated VASP.

  • PI3K Activation: The Gβγ subunit activates phosphoinositide 3-kinase (PI3K), leading to Akt activation.[8][10]

These events culminate in the conformational activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, enabling it to bind fibrinogen and mediate platelet aggregation.[8]

Inhibition by this compound: this compound binds reversibly to a site on the P2Y12 receptor that is distinct from the ADP binding site.[1][3] This allosteric modulation prevents the receptor's conformational change induced by ADP, thereby blocking downstream signaling and subsequent platelet activation and aggregation.[6][11]

P2Y12_Signaling_Pathway cluster_receptor P2Y12 Receptor cluster_platelet Platelet Cytoplasm P2Y12 P2Y12 Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Activation Gi->PI3K Activates (via Gβγ) cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP PKA ↓ PKA Activity cAMP->PKA VASP VASP-P → VASP PKA->VASP GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa Leads to PI3K->GPIIbIIIa Leads to Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Mediates ADP ADP ADP->P2Y12 Binds This compound This compound / AR-C124910XX This compound->P2Y12 Reversibly Binds (Allosteric) Metabolic_Pathway This compound This compound (Oral Administration) CYP3A4 CYP3A4 / 3A5 (Liver) This compound->CYP3A4 Metabolism Effect Antiplatelet Effect This compound->Effect ~60-70% Contribution Metabolite AR-C124910XX (Active Metabolite) Metabolite->Effect ~30-40% Contribution CYP3A4->Metabolite LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (~200 x g, 10-15 min) Blood->Centrifuge1 PRP Collect Supernatant: Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (~2000 x g, 20 min) Centrifuge1->Centrifuge2 Remaining Blood Cuvette Add PRP to Cuvette (Stirred at 37°C) PRP->Cuvette PPP Collect Supernatant: Platelet-Poor Plasma (PPP) Centrifuge2->PPP Calibrate Calibrate Aggregometer (PRP=0%, PPP=100% Transmission) PPP->Calibrate Cuvette->Calibrate Incubate Incubate PRP with This compound or Vehicle Calibrate->Incubate Agonist Add ADP Agonist (e.g., 5-20 µM) Incubate->Agonist Record Record Light Transmission Over Time (e.g., 6 min) Agonist->Record

References

Off-Target Effects of Ticagrelor in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticagrelor, a potent and reversible P2Y12 receptor antagonist, is a cornerstone in the management of acute coronary syndromes. Beyond its well-established antiplatelet activity, a growing body of evidence reveals that this compound exerts a range of "off-target" effects that are independent of P2Y12 inhibition. These pleiotropic actions, observed in various cellular models, are of significant interest to researchers and drug development professionals as they may contribute to the clinical benefits of this compound and open new avenues for therapeutic applications. This technical guide provides an in-depth overview of the key off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

I. Adenosine-Mediated Effects via Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition

One of the most extensively studied off-target effects of this compound is its ability to inhibit the Equilibrative Nucleoside Transporter 1 (ENT1), thereby blocking the reuptake of adenosine (B11128) into cells, particularly red blood cells.[1][2] This leads to an increase in extracellular adenosine concentrations, which can then activate various adenosine receptors (A1, A2A, A2B, and A3) and trigger a cascade of downstream signaling events.[3]

Quantitative Data: ENT1 Inhibition and Adenosine Receptor Affinity
ParameterValueCell Model/SystemReference
ENT1 Inhibition (Ki) 41 nmol/LMDCK cells expressing ENT1[3][4]
Adenosine A1 Receptor Affinity (Ki) > 6 µmol/LIn vitro radioligand binding assay[3][4]
Adenosine A2A Receptor Affinity (Ki) > 6 µmol/LIn vitro radioligand binding assay[3][4]
Adenosine A2B Receptor Affinity (Ki) > 6 µmol/LIn vitro radioligand binding assay[3][4]
Adenosine A3 Receptor Affinity (Ki) 190 nmol/LIn vitro radioligand binding assay[3][4]
Uridine Uptake Inhibition (IC50) 3.0 x 10⁻⁷ MIsolated human red blood cells[5]
Uridine Uptake Inhibition (IC50) in whole blood 7.3 x 10⁻⁶ MHuman whole blood[5]
Experimental Protocol: [³H]adenosine Uptake Inhibition Assay in MDCK-ENT1 Cells

This protocol is based on methodologies described in studies investigating the inhibition of nucleoside transporters.[3][4]

1. Cell Culture:

  • Culture Madin-Darby canine kidney (MDCK) cells stably transfected to express human ENT1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

2. Assay Preparation:

  • Seed MDCK-ENT1 cells into 24-well plates and grow to confluence.

  • On the day of the assay, wash the cells twice with a pre-warmed sodium-free buffer (e.g., choline-based buffer) to remove endogenous nucleosides.

3. Inhibition Assay:

  • Prepare a range of this compound concentrations (e.g., 1 nM to 100 µM) in the sodium-free buffer.

  • Pre-incubate the cells with the different concentrations of this compound or vehicle control for 15 minutes at room temperature.

  • Initiate the uptake by adding [³H]adenosine (e.g., at a final concentration of 1 µM) to each well.

  • Allow the uptake to proceed for a short, defined period (e.g., 1-2 minutes) at room temperature. The short incubation time is crucial to measure the initial rate of transport.

4. Termination and Lysis:

  • Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold sodium-free buffer containing a high concentration of a non-radioactive nucleoside transport inhibitor (e.g., dipyridamole) to prevent efflux of the radiolabel.

  • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

5. Quantification:

  • Transfer the cell lysates to scintillation vials.

  • Add scintillation cocktail and quantify the amount of [³H]adenosine taken up by the cells using a liquid scintillation counter.

6. Data Analysis:

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the Ki value.

Signaling Pathway: this compound-Mediated Adenosine Signaling

Ticagrelor_Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space This compound This compound ENT1 ENT1 This compound->ENT1 Inhibits Adenosine Adenosine Adenosine->ENT1 A2A_R A2A Receptor Adenosine->A2A_R Activates ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 AMP->Adenosine CD73 Adenosine_in Adenosine ENT1->Adenosine_in Uptake AC Adenylate Cyclase A2A_R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates Ticagrelor_NLRP3_Inhibition cluster_pathway NLRP3 Inflammasome Pathway LPS LPS Priming Priming Signal (NF-κB activation) LPS->Priming Nigericin Nigericin / ATP Activation Activation Signal Nigericin->Activation NLRP3_inactive Inactive NLRP3 Priming->NLRP3_inactive Upregulates Pro_IL1B Pro-IL-1β Priming->Pro_IL1B Upregulates Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) Activation->Inflammasome Triggers Assembly NLRP3_inactive->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalytic Cleavage Casp1->Pro_IL1B Cleaves IL1B Mature IL-1β (Secretion) This compound This compound This compound->Inflammasome Inhibits Assembly Ticagrelor_Endothelial_Workflow cluster_patient Patient Cohort cluster_cell_culture Cellular Model cluster_analysis Analysis Patients Patients with SCAD and COPD Randomization Randomization Patients->Randomization Ticagrelor_Group This compound Treatment Randomization->Ticagrelor_Group Clopidogrel_Group Clopidogrel Treatment Randomization->Clopidogrel_Group Serum_Collection Serum Collection (Baseline and 1 Month) Ticagrelor_Group->Serum_Collection Clopidogrel_Group->Serum_Collection Serum_Incubation Incubation with Patient Sera Serum_Collection->Serum_Incubation Cytokine_Analysis Cytokine Profiling (e.g., EGF) Serum_Collection->Cytokine_Analysis HUVECs HUVEC Culture HUVECs->Serum_Incubation p_eNOS_Analysis Western Blot for p-eNOS Serum_Incubation->p_eNOS_Analysis Correlation Correlation Analysis (p-eNOS vs. Cytokines) p_eNOS_Analysis->Correlation Cytokine_Analysis->Correlation Ticagrelor_Cancer_Signaling cluster_membrane cluster_cytoplasm Cytoplasm P2Y12 P2Y12 Receptor AKT AKT P2Y12->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Apoptosis_Inhibition Inhibition of Apoptosis pAKT->Apoptosis_Inhibition Promotes Cell_Proliferation Cell Proliferation pAKT->Cell_Proliferation Promotes Caspase37 Caspase 3/7 Apoptosis_Inhibition->Caspase37 Inhibits Apoptosis Apoptosis Caspase37->Apoptosis Induces This compound This compound This compound->P2Y12 Inhibits ADP ADP ADP->P2Y12 Activates

References

Molecular Binding Site of Ticagrelor on the P2Y12 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between Ticagrelor, a direct-acting P2Y12 receptor antagonist, and its target, the P2Y12 receptor (P2Y12R). The document details the binding characteristics, specific molecular contact points, quantitative pharmacological data, and the experimental methodologies used to elucidate this critical drug-receptor interaction.

Introduction: The P2Y12 Receptor and this compound

The P2Y12 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] Primarily expressed on the surface of platelets, it plays a pivotal role in hemostasis and thrombosis.[2] Upon activation by its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12R initiates a signaling cascade through the Gαi subunit, leading to potent platelet activation, aggregation, and thrombus formation.[3][4] Consequently, it is a major target for antiplatelet therapies in the management of acute coronary syndromes (ACS) and the prevention of atherothrombotic events.[5][6]

This compound (AZD6140) is a non-thienopyridine, cyclopentyl-triazolopyrimidine (CPTP) class oral antiplatelet agent.[7] Unlike irreversible thienopyridine prodrugs such as clopidogrel (B1663587), this compound is a direct-acting, reversible antagonist of the P2Y12R, allowing for a rapid onset and offset of action that correlates with its plasma concentration.[8][9][10]

Molecular Binding Characteristics

The interaction of this compound with the P2Y12R is multifaceted and has been characterized as reversible, allosteric, and demonstrating inverse agonism.

  • Allosteric Binding: A key feature of this compound is that it binds to a site on the P2Y12R distinct from the ADP binding site.[11][12] This is strongly supported by radioligand binding studies where this compound did not displace [3H]ADP from the receptor.[13] This allosteric modulation allows ADP to still bind to its site, but the receptor is "locked" in an inactive conformational state, preventing G-protein activation and downstream signaling.[11]

  • Reversibility: this compound's binding to the P2Y12R is potent and reversible.[11][13] This contrasts with thienopyridines, whose active metabolites form covalent bonds with the receptor, leading to irreversible inhibition for the lifespan of the platelet.[4][8] The reversible nature of this compound's binding contributes to its predictable pharmacokinetic and pharmacodynamic profile.[9][14] However, some studies note that its binding is prolonged and can be resistant to washout in platelet-based assays, suggesting a slow dissociation from the receptor.[7]

  • Mode of Antagonism: While binding to an allosteric site, this compound's functional antagonism has been described with some nuance. It exhibits apparent non-competitive inhibition of ADP-induced signaling but competitive inhibition of 2MeS-ADP-induced signaling.[13] Further studies using Schild-plot analysis concluded that this compound acts as a surmountable and competitive antagonist against both ADP and the synthetic agonist 2-MeSADP.[15][16] This suggests that the allosterically-induced conformational change functionally competes with the agonist's ability to activate the receptor.

  • Inverse Agonism: The P2Y12R exhibits basal, agonist-independent activity. This compound has been shown to act as an inverse agonist, inhibiting this constitutive signaling.[7][17] This action blocks basal Gi-coupled signaling, leading to an increase in intracellular cAMP levels even in the absence of ADP stimulation.[17]

The this compound Binding Pocket

The precise binding site of this compound has been investigated through a combination of site-directed mutagenesis and computational modeling.

  • Critical Amino Acid Residues: Site-directed mutagenesis experiments have been crucial in identifying specific residues involved in this compound's interaction. Cysteine 194 (Cys194) , located in transmembrane helix V, has been identified as a critical residue for this compound's activity.[7][15] When Cys194 was mutated to alanine (B10760859) (C194A), the antagonistic potency of this compound was significantly diminished, indicating a key role for this residue in the binding or the subsequent conformational change.[7][15]

  • Computational Modeling Insights: In silico docking studies suggest that this compound and the potent agonist 2MeSADP penetrate more deeply into the orthosteric binding pocket of the P2Y12R than other ligands.[7] Supervised molecular dynamics simulations have also pointed to interactions with the extracellular regions of the P2Y12R, defining potential meta-binding sites.[5] It has been proposed that this compound may occupy a second pocket composed of transmembrane segments, extracellular loop 2, and the N-terminal domain of the receptor.[18]

Quantitative Data: Binding Affinity and Kinetics

Quantitative analysis from various studies provides a detailed picture of this compound's interaction with the human P2Y12 receptor.

ParameterValueLigand(s)Method/SystemReference
Binding Affinity
Ki> 10 µMvs. [3H]ADPRadioligand Binding (Recombinant hP2Y12)[13]
Ki4.3 ± 1.3 nMvs. [33P]2MeS-ADPRadioligand Binding (Recombinant hP2Y12)[13]
Ki0.33 ± 0.04 nMvs. [125I]AZ11931285Radioligand Binding (Recombinant hP2Y12)[13]
Kd10.5 nM[3H]-TicagrelorRadioligand Binding (rh-P2Y12 CHO-K1 cells)[11]
pA28.85vs. ADPFunctional Assay (cAMP inhibition)[15]
pA28.69vs. 2-MeSADPFunctional Assay (cAMP inhibition)[15]
Binding Kinetics
kon (Association Rate)(1.1 ± 0.2) x 10-4 nM-1s-1This compoundRadioligand Binding (Recombinant hP2Y12)[13]
koff (Dissociation Rate)(8.7 ± 1.4) x 10-4 s-1This compoundRadioligand Binding (Recombinant hP2Y12)[13]
Functional Potency
EC50 (ADP)209 nMADPFunctional Assay (cAMP inhibition)[15][16]
EC50 (2-MeSADP)1.0 nM2-MeSADPFunctional Assay (cAMP inhibition)[15][16]

Experimental Protocols

The characterization of the this compound-P2Y12R interaction relies on several key experimental methodologies.

Radioligand Binding Assays

These assays are fundamental for determining the affinity (Kd, Ki) and kinetics (kon, koff) of a drug for its receptor.[19]

  • Objective: To quantify the binding characteristics of this compound to the P2Y12 receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human P2Y12 receptor (e.g., CHO-K1 cells) or from washed human platelets.[13][15] Tissues or cells are homogenized and centrifuged to isolate the membrane fraction containing the receptor.[20]

    • Competition Binding (for Ki): A constant concentration of a high-affinity P2Y12R radioligand (e.g., [33P]2MeS-ADP) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.[13]

    • Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium.[20]

    • Separation: Bound radioligand is separated from free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that trap the membranes while allowing the free ligand to pass through.[20]

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[20]

  • Kinetic Analysis (kon/koff): Association and dissociation rates are measured by monitoring the binding of a radiolabeled version of this compound over time or its displacement by an excess of unlabeled ligand, respectively.[11][13]

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that are critical for drug binding or receptor activation.[21]

  • Objective: To determine the functional importance of specific P2Y12R residues, such as Cys194, for this compound's antagonistic activity.[15]

  • Methodology:

    • Mutant Receptor Creation: The gene encoding the human P2Y12R is altered to substitute a specific amino acid with another (e.g., Cysteine at position 194 is replaced with Alanine, creating the C194A mutant).[15]

    • Expression: The DNA for both the wild-type and the mutant receptor is transfected into a suitable host cell line (e.g., CHO Flp-In cells) for stable expression.[15]

    • Functional Assessment: The function of both wild-type and mutant receptors is assessed using a functional assay (see section 5.3) in the presence of an agonist (like ADP) and varying concentrations of this compound.

    • Data Analysis: The concentration-response curves for this compound at the wild-type and mutant receptors are compared. A significant shift in the curve or a loss of antagonistic potency for the mutant receptor indicates that the mutated residue is important for the drug's interaction.[7][15]

P2Y12R Functional Assays (cAMP Accumulation)

These assays measure the functional consequence of ligand binding by quantifying a downstream signaling event.

  • Objective: To determine the functional potency of this compound as an antagonist by measuring its effect on agonist-mediated inhibition of cAMP production.[15]

  • Methodology:

    • Cell Culture: P2Y12R-expressing cells are cultured and treated with forskolin, an adenylyl cyclase activator, to stimulate the production of intracellular cyclic AMP (cAMP).[15]

    • Agonist and Antagonist Addition: The cells are co-incubated with a P2Y12R agonist (e.g., ADP or 2-MeSADP), which will inhibit the forskolin-stimulated cAMP production. This is done across a range of this compound concentrations.

    • Quantification of cAMP: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured. This can be done using various techniques, including:

      • [3H]cAMP Radioaffinity Assay: A competitive binding assay using a known amount of [3H]cAMP and a cAMP-binding protein.[15]

      • Luciferase Reporter Gene Assay: Using cells engineered with a luciferase reporter gene under the control of a cAMP response element (CRE). Changes in cAMP levels alter the expression of luciferase, which is measured by luminescence.[15]

    • Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP formation is quantified. Data is plotted to generate concentration-response curves from which potency values (like pA2) can be derived via Schild analysis to determine the mode of antagonism.[15]

Signaling Pathways and Visualizations

This compound's binding to the P2Y12R allosterically prevents the activation of its downstream signaling cascade.

P2Y12_Signaling_Pathway cluster_membrane Platelet Membrane P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP PI3K PI3K Akt Akt Phosphorylation PI3K->Akt Gi->AC Inhibits Gi->PI3K Activates ADP ADP ADP->P2Y12 Binds & Activates This compound This compound This compound->P2Y12 Allosterically Binds & Inhibits ATP ATP ATP->AC GPIIbIIIa GPIIb/IIIa Activation cAMP->GPIIbIIIa Downstream Signaling Akt->GPIIbIIIa Downstream Signaling Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: P2Y12 receptor signaling pathway and its inhibition by this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membranes 1. Prepare P2Y12R Membranes (e.g., from CHO cells) incubate 3. Incubate Membranes, Radioligand, & varying [this compound] prep_membranes->incubate prep_ligands 2. Prepare Radioligand (e.g., [33P]2MeS-ADP) & Unlabeled this compound prep_ligands->incubate separate 4. Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubate->separate count 5. Quantify Radioactivity (Scintillation Counting) separate->count analyze 6. Plot Data & Determine IC50 count->analyze calculate 7. Calculate Ki using Cheng-Prusoff Equation analyze->calculate

Caption: Experimental workflow for a competitive radioligand binding assay.

Allosteric_Antagonism_Logic cluster_receptor P2Y12 Receptor State Active Active Conformation Signal Signal Transduction Active->Signal Inactive Inactive Conformation No_Signal No Signal Transduction Inactive->No_Signal This compound This compound This compound->Inactive Binds to Allosteric Site & 'Locks' Receptor ADP ADP ADP->Active Binds to Orthosteric Site & Promotes Active State

Caption: Logical diagram of this compound's allosteric antagonism mechanism.

Conclusion

The molecular interaction between this compound and the P2Y12 receptor is a sophisticated example of modern pharmacology. This compound functions as a reversible, direct-acting, allosteric antagonist and inverse agonist. It binds to a site distinct from the natural agonist ADP, with critical involvement of the Cys194 residue within a deep binding pocket. This binding induces and stabilizes an inactive receptor conformation, effectively preventing the downstream signaling that leads to platelet aggregation. The quantitative data on its high affinity and rapid-on/slow-off kinetics underpin its potent and consistent clinical effects. The detailed understanding of this binding site, derived from the experimental protocols outlined herein, continues to inform the development of new and improved antithrombotic agents.

References

Pharmacogenomics of Ticagrelor Response in Diverse Populations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ticagrelor, a direct-acting P2Y12 receptor antagonist, is a cornerstone of antiplatelet therapy for patients with acute coronary syndromes. Unlike clopidogrel (B1663587), this compound does not require metabolic activation by cytochrome P450 (CYP) 2C19, leading to a more consistent and potent platelet inhibition. However, inter-individual variability in response to this compound still exists, influenced by genetic variations in genes encoding drug metabolizing enzymes and transporters. This technical guide provides a comprehensive overview of the pharmacogenomics of this compound, with a particular focus on diverse populations. We summarize key genetic variants, their impact on this compound's pharmacokinetics and pharmacodynamics, and present detailed experimental protocols for their assessment.

Introduction to this compound Pharmacogenomics

This compound is an orally administered, reversible, and direct-acting antagonist of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor, which plays a crucial role in platelet activation and aggregation.[1][2] A key advantage of this compound over the thienopyridine class of P2Y12 inhibitors, such as clopidogrel, is that it does not require hepatic bioactivation to exert its therapeutic effect.[3] This characteristic circumvents the significant impact of loss-of-function alleles of the CYP2C19 gene, which are known to impair clopidogrel's efficacy.[3][4]

Despite its more predictable antiplatelet effect, the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound can be influenced by genetic polymorphisms in other genes. This compound is primarily metabolized by CYP3A4 to its active metabolite, AR-C124910XX, which is equipotent to the parent drug.[2][5] Both this compound and AR-C124910XX are substrates for transporters such as P-glycoprotein (encoded by ABCB1) and solute carrier organic anion transporter 1B1 (SLCO1B1). Furthermore, UDP-glucuronosyltransferases (UGTs) are involved in the metabolism and clearance of this compound.[1][6]

Understanding the influence of genetic variations in these pathways is crucial for optimizing this compound therapy, minimizing adverse effects, and advancing personalized medicine in diverse patient populations who may harbor different allele frequencies.

Genetic Variants Influencing this compound Response

While the influence of CYP2C19 genotype on this compound response is not clinically significant, several other genes have been identified as potential modulators of its PK and PD.[7][8]

Cytochrome P450 3A4 (CYP3A4)

CYP3A4 is the primary enzyme responsible for the metabolism of this compound to its active metabolite, AR-C124910XX.[9] Genetic variants in CYP3A4 can alter its enzymatic activity, thereby affecting the plasma concentrations of this compound and its metabolite.

ATP-Binding Cassette Subfamily B Member 1 (ABCB1)

The ABCB1 gene encodes P-glycoprotein, an efflux transporter that can influence the absorption and disposition of this compound. The C3435T (rs1045642) polymorphism in ABCB1 has been studied in relation to P2Y12 inhibitor response.[10]

Solute Carrier Organic Anion Transporter Family Member 1B1 (SLCO1B1)

SLCO1B1 encodes the OATP1B1 transporter, which is involved in the hepatic uptake of various drugs. Genetic variants in SLCO1B1 have been shown to impact the plasma levels of this compound.[11]

UDP-Glucuronosyltransferase 2B7 (UGT2B7)

UGT enzymes are involved in phase II metabolism of this compound. Polymorphisms in UGT2B7 have been associated with variations in this compound exposure.[1][12]

Data Presentation: Quantitative Impact of Genetic Variants

The following tables summarize the quantitative effects of key genetic variants on the pharmacokinetics and pharmacodynamics of this compound and its active metabolite in diverse populations.

Table 1: Influence of CYP3A4 Genetic Variants on this compound and AR-C124910XX Pharmacokinetics in Healthy Chinese Subjects

GenotypeAnalytePharmacokinetic ParameterValue (Mean)Fold Change vs. Wild-Typep-valueReference
CYP3A41G Carriers AR-C124910XXAUC₀-last (ng·h/mL)2503.31.380.001[13]
AUC₀-∞ (ng·h/mL)2745.81.430.001[13]
Cmax (ng/mL)143.51.420.003[13]
t₁/₂ (h)10.2-0.015[13]
CYP3A41/*22 This compoundAUC₀-∞ (nmol·h/L)68301.890.004[14]
Cmax (nmol/L)10401.300.089[14]

AUC: Area Under the Curve, Cmax: Maximum Concentration, t₁/₂: Half-life

Table 2: Influence of SLCO1B1 Genetic Variants on this compound Pharmacokinetics

Genotype (rs4149056)PopulationAnalytePharmacokinetic ParameterEffectp-valueReference
TT Mixed ACSThis compoundAUCDecreased concentrations compared to CC and CT2.13E-12[15]
CT Mixed ACSThis compoundAUCIncreased concentrations compared to TT-[15]
CC Mixed ACSThis compoundAUCIncreased concentrations compared to CT and TT-[15]

ACS: Acute Coronary Syndrome

Table 3: Platelet Reactivity in Patients on this compound

Platelet Function TestPopulationPlatelet Reactivity MeasureValue (Median)Reference
Light Transmission Aggregometry (10 µM ADP) Prasugrel-treated ACS patients% Aggregation33% (25-41.8%)[16]
This compound-treated ACS patients% Aggregation37% (28-43.8%)[16]
VerifyNow P2Y12 Prasugrel-treated ACS patientsPRU19 AU (15-23 AU)[16]
This compound-treated ACS patientsPRU20 AU (15-24.8 AU)[16]

PRU: P2Y12 Reaction Units, AU: Aggregation Units

Experimental Protocols

Genotyping Methodologies

Genomic DNA is extracted from peripheral blood samples using standard commercial kits (e.g., QIAamp DNA Blood Mini Kit, Qiagen) following the manufacturer's instructions. DNA concentration and purity are assessed using spectrophotometry.

This real-time PCR-based method is commonly used for single nucleotide polymorphism (SNP) genotyping.

Protocol for CYP2C19 Genotyping:

  • Reaction Setup: Prepare a reaction mix containing TaqMan® Genotyping Master Mix, the specific TaqMan® Drug Metabolism Genotyping Assay for the target SNP (e.g., for CYP2C192, CYP2C193, SLCO1B1 c.521T>C, or ABCB1 c.3435C>T), and genomic DNA (typically 1-20 ng).[17][18]

  • Thermal Cycling: Perform the PCR on a real-time PCR instrument with the following typical conditions:

    • Enzyme Activation: 95°C for 10 minutes.

    • Denaturation: 40 cycles of 92°C for 15 seconds.

    • Annealing/Extension: 60°C for 1 minute.

  • Allelic Discrimination: After the PCR run, the software analyzes the endpoint fluorescence from the VIC and FAM dyes to generate an allelic discrimination plot, from which the genotype of each sample is determined.[19]

Platelet Function Testing

LTA is considered the gold standard for assessing platelet function.[8]

Protocol:

  • Sample Preparation:

    • Collect whole blood in 3.2% sodium citrate (B86180) tubes.

    • Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.[17]

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.[16]

  • Assay Procedure:

    • Warm PRP and PPP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

    • Add a magnetic stir bar to the PRP cuvette and place it in the aggregometer.

    • Add a platelet agonist, typically ADP at a final concentration of 10 µM or 20 µM for assessing P2Y12 inhibitor effects, to the PRP.[16][20]

    • Record the change in light transmission for a set period (e.g., 6-10 minutes).

  • Data Analysis: The maximum platelet aggregation is reported as a percentage.

This point-of-care test provides a rapid assessment of P2Y12 receptor blockade.

Protocol:

  • Sample Collection: Collect whole blood in a 3.2% sodium citrate Greiner partial-fill tube.[21]

  • Assay Procedure:

    • Follow the instrument's on-screen instructions. The instrument automates the process of mixing the blood sample with the assay reagents (containing ADP and fibrinogen-coated beads).[22]

    • The instrument measures the rate of aggregation and reports the result in P2Y12 Reaction Units (PRU).

  • Quality Control:

    • Run electronic quality control (EQC) daily.[23]

    • Use liquid-based quality controls (WQC) as recommended by the manufacturer to verify assay performance.[3][23]

Mandatory Visualizations

Signaling and Metabolic Pathways

Ticagrelor_Metabolic_Pathway cluster_metabolism Metabolism This compound This compound (Oral) GI_Tract Gastrointestinal Tract This compound->GI_Tract Absorption Absorption GI_Tract->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation AR_C124910XX AR-C124910XX (Active Metabolite) Inactive_Metabolites Inactive Metabolites Liver Liver Systemic_Circulation->Liver AR_C124910XX->Inactive_Metabolites Further Metabolism Excretion Excretion (Biliary/Fecal) Inactive_Metabolites->Excretion Liver->Systemic_Circulation CYP3A4 CYP3A4 Liver->CYP3A4 UGT2B7 UGT2B7 Liver->UGT2B7 CYP3A4->AR_C124910XX UGT2B7->Inactive_Metabolites P2Y12_Signaling_Pathway cluster_platelet Platelet Membrane P2Y12 P2Y12 Receptor Gi_protein Gi Protein Activation P2Y12->Gi_protein GP_IIb_IIIa GP IIb/IIIa Receptor Platelet_Activation Platelet Activation & Aggregation GP_IIb_IIIa->Platelet_Activation ADP ADP ADP->P2Y12 This compound This compound This compound->P2Y12 Reversible Inhibition AC_inhibition Adenylyl Cyclase Inhibition Gi_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition VASP_P_decrease ↓ VASP-P PKA_inhibition->VASP_P_decrease VASP_P_decrease->GP_IIb_IIIa Experimental_Workflow Patient_Recruitment Patient Recruitment (Diverse Populations) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Blood_Sampling Blood Sampling (Baseline & Post-Dose) Informed_Consent->Blood_Sampling DNA_Extraction Genomic DNA Extraction Blood_Sampling->DNA_Extraction Platelet_Function_Testing Platelet Function Testing (LTA, VerifyNow) Blood_Sampling->Platelet_Function_Testing PK_Analysis Pharmacokinetic Analysis (this compound & AR-C124910XX levels) Blood_Sampling->PK_Analysis Genotyping Genotyping (e.g., TaqMan Assay) CYP3A4, ABCB1, SLCO1B1 DNA_Extraction->Genotyping Data_Analysis Data Analysis (Genotype-Phenotype Correlation) Genotyping->Data_Analysis Platelet_Function_Testing->Data_Analysis PK_Analysis->Data_Analysis Personalized_Medicine Implications for Personalized Medicine Data_Analysis->Personalized_Medicine

References

Ticagrelor's Engagement in Inflammatory Pathway Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ticagrelor, a P2Y12 receptor antagonist, is a cornerstone in the management of acute coronary syndromes (ACS). Beyond its well-established antiplatelet effects, a growing body of evidence illuminates its significant role in modulating inflammatory pathways, offering pleiotropic benefits that may contribute to its clinical efficacy. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-inflammatory effects. It delves into key signaling pathways, presents quantitative data on inflammatory biomarker modulation, and details the experimental protocols utilized in pivotal studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the immunomodulatory properties of this compound and similar therapeutic agents.

Core Anti-Inflammatory Mechanisms of this compound

This compound's anti-inflammatory properties extend beyond its primary function of P2Y12 receptor inhibition on platelets. The key mechanisms identified include the inhibition of the NLRP3 inflammasome, enhancement of adenosine (B11128) signaling, and modulation of the NF-κB pathway.

Inhibition of the NLRP3 Inflammasome

A significant discovery in understanding this compound's pleiotropic effects is its ability to inhibit the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome in macrophages, independent of the P2Y12 signaling pathway.[1][2] The NLRP3 inflammasome is a multiprotein complex crucial for the innate immune response, and its excessive activation is implicated in various inflammatory diseases.[1][2][3]

Mechanistically, this compound attenuates the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in inflammasome assembly.[1][2] This is achieved by blocking chloride efflux through the degradation of chloride intracellular channel proteins (CLICs) and preventing their translocation to the plasma membrane.[1][2] The inhibition of the NLRP3 inflammasome by this compound leads to reduced maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4]

Diagram: this compound's Inhibition of the NLRP3 Inflammasome Pathway

cluster_0 Macrophage This compound This compound clics CLICs This compound->clics Degradation & Translocation Blockade cl_efflux Chloride Efflux clics->cl_efflux asc ASC Oligomerization cl_efflux->asc nlrp3_activation NLRP3 Inflammasome Activation asc->nlrp3_activation pro_caspase1 Pro-Caspase-1 nlrp3_activation->pro_caspase1 Cleavage caspase1 Caspase-1 pro_caspase1->caspase1 pro_il1b Pro-IL-1β caspase1->pro_il1b Cleavage il1b IL-1β Secretion pro_il1b->il1b cluster_0 Extracellular Space cluster_1 Immune Cell This compound This compound ent1 ENT1 This compound->ent1 Inhibition adenosine_int Intracellular Adenosine ent1->adenosine_int adenosine_ext Extracellular Adenosine adenosine_ext->ent1 Uptake a2a_r A2A Receptor adenosine_ext->a2a_r a2b_r A2B Receptor adenosine_ext->a2b_r camp ↑ cAMP a2a_r->camp a2b_r->camp pka PKA Activation camp->pka cytokine_release ↓ Pro-inflammatory Cytokine Release (TNF-α, IL-6) pka->cytokine_release start Healthy Volunteers randomization Randomization start->randomization group1 This compound (1 week) randomization->group1 group2 Clopidogrel (1 week) randomization->group2 group3 Control (No Drug) randomization->group3 lps LPS Administration (2 ng/kg IV) group1->lps group2->lps group3->lps sampling Serial Blood Sampling (0-24h) lps->sampling analysis Biomarker Analysis (Cytokines, Platelet Function) sampling->analysis

References

Methodological & Application

Application Notes and Protocols: In Vitro Platelet Aggregation Assay with Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro platelet aggregation assay to evaluate the inhibitory effect of Ticagrelor. The provided methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in accurately assessing the antiplatelet activity of this P2Y12 receptor antagonist.

Introduction

This compound is an oral antiplatelet agent that functions by reversibly inhibiting the P2Y12 receptor on platelets.[1][2] This prevents adenosine (B11128) diphosphate (B83284) (ADP) from binding to the receptor and initiating a signaling cascade that leads to platelet activation and aggregation.[1][3] Unlike thienopyridines such as clopidrel, this compound is a direct-acting antagonist and does not require metabolic activation, resulting in a faster onset of action.[2][3] The in vitro platelet aggregation assay is a fundamental method for studying the pharmacodynamics of antiplatelet drugs like this compound. Light Transmission Aggregometry (LTA) is a widely used technique for this purpose and is considered the "gold standard" for assessing platelet function.[4] This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway of ADP-induced platelet aggregation and the inhibitory action of this compound.

cluster_platelet Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds G_protein Gi Protein P2Y12->G_protein Activates This compound This compound This compound->P2Y12 Reversibly Binds (Inhibits) AC Adenylyl Cyclase G_protein->AC Inhibits GPIIb_IIIa_inactive Inactive GPIIb/IIIa Receptor G_protein->GPIIb_IIIa_inactive Leads to Activation cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP VASP_P->GPIIb_IIIa_inactive Maintains Inactive State GPIIb_IIIa_active Active GPIIb/IIIa Receptor GPIIb_IIIa_inactive->GPIIb_IIIa_active Activation Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Mediates Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa_active Binds

Caption: this compound's Inhibition of ADP-Mediated Platelet Aggregation.

Experimental Protocol: Light Transmission Aggregometry (LTA)

This protocol details the steps for assessing the in vitro efficacy of this compound in inhibiting ADP-induced platelet aggregation using LTA.

Materials and Reagents
  • Blood Collection: 3.2% sodium citrate (B86180) (light blue top) tubes.

  • Agonist: Adenosine diphosphate (ADP).

  • Inhibitor: this compound.

  • Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO) or appropriate solvent for this compound.

  • Plasma Preparation: Centrifuge.

  • Platelet Counting: Hematology analyzer.

  • Aggregation Measurement: Light Transmission Aggregometer.

  • Consumables: Pipettes, pipette tips, aggregometer cuvettes with stir bars.

Experimental Workflow

The following diagram outlines the key steps of the experimental workflow.

cluster_workflow Experimental Workflow A 1. Blood Collection (3.2% Sodium Citrate) B 2. Platelet-Rich Plasma (PRP) Preparation (Centrifugation at 200 x g) A->B C 3. Platelet-Poor Plasma (PPP) Preparation (Centrifugation at 2500 x g) B->C D 4. Platelet Count Adjustment (Adjust PRP with PPP to 250 x 10^9/L) B->D C->D E 5. Incubation (PRP with this compound or Vehicle) D->E F 6. Baseline Measurement (Set 0% and 100% aggregation with PRP and PPP) E->F G 7. Agonist Addition (Add ADP to cuvettes) F->G H 8. Data Acquisition (Record light transmittance for 5-10 min) G->H I 9. Data Analysis (Calculate % inhibition) H->I

References

Application Note: Quantification of Ticagrelor in Human Plasma using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndromes.[1] Monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety.[2] High plasma concentrations of this compound have been linked to side effects such as dyspnea.[2] This application note provides a detailed protocol for the quantification of this compound in human plasma samples using a simple, accurate, and precise reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Principle

This method involves the extraction of this compound from plasma samples via protein precipitation, followed by chromatographic separation on a C18 reverse-phase column.[3][4] An isocratic mobile phase is used for elution, and the analyte is detected and quantified using a UV-Vis detector. The concentration of this compound in unknown samples is determined by comparing the peak area to a calibration curve generated from standards of known concentrations.

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)[4]

  • Methanol (B129727) (HPLC grade)[4]

  • Water (HPLC grade or Milli-Q)

  • Formic acid (optional, for mobile phase modification)[5]

  • Drug-free human plasma (with K2-EDTA as anticoagulant)[5]

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.2 or 0.45 µm, PTFE)[5][6]

Instrumentation

  • HPLC System: A system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Photo Diode Array (PDA) detector.[4]

  • Chromatographic Column: A C18 reverse-phase column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm) is commonly used.[4]

  • Data Acquisition Software: Software for instrument control, data acquisition, and processing (e.g., Chromeleon).

  • Analytical Balance

  • Vortex Mixer

  • Microcentrifuge

Experimental Protocols

Preparation of Stock and Standard Solutions
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to prepare a 1000 µg/mL stock solution.[4] Store this solution at -80°C.[7]

  • Working Standard Solutions: Prepare intermediate and final working solutions by serially diluting the primary stock solution with the mobile phase or a suitable diluent (e.g., methanol).[4][7]

  • Calibration Curve Standards: Prepare a series of calibration standards by spiking drug-free human plasma with the appropriate working standard solutions to achieve a desired concentration range (e.g., 10-100 µg/mL or a more sensitive range like 0.2-2500 ng/mL for LC-MS/MS applications).[4][5]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in drug-free plasma, using a separate stock solution from the one used for calibration standards.[5][8]

Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and rapid method for sample clean-up.[3][5]

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[9]

  • Pipette a 100 µL aliquot of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma).[5][10]

  • Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.[5][10]

  • Centrifuge the mixture at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully collect the supernatant and filter it through a 0.2 µm PTFE syringe filter into an HPLC vial.[5][9]

  • Inject an aliquot (e.g., 20 µL) into the HPLC system for analysis.[4]

Alternative sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can also be employed for cleaner extracts and potentially higher sensitivity, though they are more complex.[7][11]

Chromatographic Conditions

The following table summarizes a typical set of starting conditions for the HPLC analysis. These may require optimization for specific instruments and columns.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile:Methanol (70:30, v/v)[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL[4]
Column Temperature Ambient or controlled at 25°C
Detection Wavelength 254 nm[4]
Run Time ~7-10 minutes[4]

Under these conditions, the retention time for this compound is expected to be approximately 3.8 to 4.5 minutes.[4][12]

Data Presentation and Method Validation

Calibration Curve and Quantification

A calibration curve is constructed by plotting the peak area of the this compound standards against their corresponding nominal concentrations. A linear regression analysis is then applied to the data. The concentration of this compound in unknown plasma samples is calculated using the regression equation derived from the calibration curve.

Method Validation Summary

The analytical method should be validated according to ICH or FDA guidelines to ensure its suitability for the intended purpose.[2][4] Key validation parameters and their typical acceptance criteria are summarized below.

Validation ParameterDescriptionTypical Results/Acceptance Criteria
Linearity The ability of the method to elicit results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995. A typical range is 10-100 µg/mL.[4]
Accuracy The closeness of the measured value to the true value.% Recovery within 85-115% of the nominal value (80-120% at LLOQ).[5]
Precision (Intra- & Inter-day) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LLOQ).[5][12]
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible. Mean extraction recovery often ranges from 99-105%.[5]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Determined by signal-to-noise ratio (e.g., S/N ≥ 3). Reported as low as 0.21 µg/mL.[12]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (e.g., S/N ≥ 10). Reported as low as 0.64 µg/mL.[12]

Visualizations

The following diagrams illustrate the key workflows for this analytical protocol.

G cluster_0 Preparation Phase cluster_1 Sample Processing cluster_2 Analysis Phase cluster_3 Data Quantification prep_stock Prepare Stock & Working Solutions prep_standards Prepare Calibration Standards & QCs in Plasma prep_stock->prep_standards hplc_injection Inject into HPLC System prep_standards->hplc_injection Inject Standards sample_collection Collect Plasma Sample protein_precip Protein Precipitation (Acetonitrile) sample_collection->protein_precip centrifuge Centrifugation protein_precip->centrifuge filter Supernatant Filtration centrifuge->filter filter->hplc_injection Inject Samples chromatography Chromatographic Separation (C18) hplc_injection->chromatography detection UV Detection (254 nm) chromatography->detection peak_integration Peak Area Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve concentration_calc Calculate this compound Concentration calibration_curve->concentration_calc

Caption: Overall experimental workflow for this compound quantification.

G cluster_result Separation of Phases start Start: Plasma Sample (e.g., 100 µL) add_acn Add Cold Acetonitrile (e.g., 300 µL) start->add_acn Step 1 vortex Vortex Vigorously (1-3 min) add_acn->vortex Step 2 centrifuge Centrifuge at High Speed (e.g., 13,000 x g, 15 min) vortex->centrifuge Step 3 supernatant Supernatant (Contains this compound) centrifuge->supernatant Step 4a pellet Protein Pellet (Discard) centrifuge->pellet Step 4b filter Filter Supernatant (0.2 µm PTFE) supernatant->filter Step 5 end End: Sample Ready for HPLC Injection filter->end

Caption: Logical workflow for the protein precipitation protocol.

References

Application Notes and Protocols for Cell-Based Assays to Study Ticagrelor's Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to investigate the off-target effects of Ticagrelor, a P2Y12 receptor antagonist. The primary off-target mechanism of this compound involves the inhibition of the Equilibrative Nucleoside Transporter 1 (ENT1), leading to an increase in extracellular adenosine (B11128) concentration. This, in turn, can modulate various cellular processes, including those in endothelial and smooth muscle cells.

The following sections detail the protocols for key cell-based assays, present quantitative data on this compound's effects, and provide visual diagrams of the underlying signaling pathways and experimental workflows.

Data Presentation: Summary of this compound's Off-Target Effects

The following tables summarize the quantitative data on the off-target effects of this compound and its metabolites from various cell-based assays.

Table 1: Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) by this compound and its Metabolites

CompoundCell LineAssay TypeParameterValueReference(s)
This compoundMDCK cells expressing ENT1[3H]adenosine uptakeKi41 nmol/L[1][2]
AR-C124910XX (active metabolite)MDCK cells expressing ENT1[3H]adenosine uptake-Less effective than this compound[1][2]
AR-C133913XX (metabolite)MDCK cells expressing ENT1[3H]adenosine uptake-Less effective than this compound[1]

Table 2: Effects of this compound on Adenosine Receptor Binding

CompoundReceptor SubtypeAssay TypeParameterValueReference(s)
This compoundAdenosine A1Radioligand bindingKi> 6 µmol/L[1][2]
This compoundAdenosine A2ARadioligand bindingKi> 6 µmol/L[1][2]
This compoundAdenosine A2BRadioligand bindingKi> 6 µmol/L[1][2]
This compoundAdenosine A3Radioligand bindingKi190 nmol/L[1][2]
AR-C124910XXAdenosine A1, A2A, A2BRadioligand bindingKi> 6 µmol/L[1][2]

Table 3: Functional Effects of this compound on Endothelial Cells

Cell TypeAssayTreatmentConcentrationObserved EffectReference(s)
HUVECsApoptosis (ox-LDL induced)This compound20, 40, 60 µMDose-dependent reduction in apoptosis rate[3]
HUVECsApoptosis (Hypoxia induced)This compound10 µMAnti-apoptotic effect[4][5]
HUVECsEndothelial Migration (Scratch Assay)This compoundNot specifiedAccelerated arterial healing[6]
HUVECseNOS phosphorylationSera from this compound-treated patientsNot applicableIncrease in p-eNOS levels[7]

Table 4: Effects of this compound on Vascular Smooth Muscle Cells

Cell TypeAssayTreatmentConcentrationObserved EffectReference(s)
Human Aortic Smooth Muscle Cells (HASMC)Cell Migration (Scratch Wound Assay)This compound10µMSignificant reduction in migration at 8h[8]
Rat Tail Artery Smooth Muscle CellsContraction (induced by 2-MeS-ADP)This compound1µM/L (in perfusion)Prevention of contraction[9]

Experimental Protocols

Radiolabeled Adenosine Uptake Assay

This assay measures the inhibition of ENT1-mediated adenosine uptake by this compound.

Materials:

  • Cell line expressing ENT1 (e.g., MDCK-ENT1, U-937, or HUVECs)

  • [3H]-Adenosine (radiolabeled)

  • This compound and its metabolites

  • Dipyridamole (a known ENT inhibitor, as a positive control)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Scintillation fluid

  • Scintillation counter

  • 96-well microplates

Protocol:

  • Cell Seeding: Seed the ENT1-expressing cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare serial dilutions of this compound, its metabolites, and Dipyridamole in the assay buffer.

  • Pre-incubation: Wash the cells with warm PBS. Add the compound dilutions to the respective wells and pre-incubate for 10-20 minutes at room temperature.

  • Initiate Uptake: Add [3H]-Adenosine to each well to a final concentration of approximately 10-100 nM.

  • Incubation: Incubate the plate for a short period (e.g., 2-10 minutes) at room temperature. The optimal time should be determined empirically to ensure measurement of initial uptake rates.

  • Stop Uptake: Terminate the uptake by rapidly washing the cells three times with ice-cold PBS containing a high concentration of a non-radiolabeled nucleoside (e.g., 1 mM adenosine) or an ENT1 inhibitor like Dipyridamole.

  • Cell Lysis: Lyse the cells in each well using a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of adenosine uptake for each concentration of the test compounds compared to the vehicle control. Determine the IC50 and/or Ki values by fitting the data to a dose-response curve.

Intracellular cAMP Measurement Assay

This assay determines the functional consequence of increased extracellular adenosine due to ENT1 inhibition by measuring the activation of Gs-coupled adenosine receptors (A2A and A2B), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Materials:

  • Endothelial cells (e.g., HUVECs) or other cells expressing adenosine receptors.

  • This compound

  • Adenosine receptor agonists (e.g., NECA) and antagonists.

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)

  • Cell culture medium

  • PBS

  • Plate reader compatible with the chosen assay kit.

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate and culture until they reach the desired confluency.

  • Compound Treatment: Wash the cells with PBS and then incubate with different concentrations of this compound in the presence or absence of adenosine receptor antagonists for a specified time (e.g., 30 minutes).

  • Stimulation: Stimulate the cells with an adenosine receptor agonist (e.g., NECA) for a short period (e.g., 15-30 minutes) to induce cAMP production. A control group without agonist stimulation should be included.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Quantify the cAMP concentration in each well. Compare the cAMP levels in this compound-treated cells to control cells to determine the effect of this compound on adenosine receptor signaling.

Endothelial Cell Migration Assay (Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of endothelial cells, a key process in angiogenesis and vascular repair.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells.

  • This compound

  • Cell culture medium (with and without serum)

  • Sterile pipette tips (e.g., p200) or a cell-scratching tool.

  • Microscope with a camera.

  • Image analysis software (e.g., ImageJ).

Protocol:

  • Cell Seeding: Grow a confluent monolayer of endothelial cells in a 6-well or 12-well plate.

  • Creating the Scratch: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control. Typically, a low-serum medium is used to minimize cell proliferation.

  • Image Acquisition: Capture images of the scratch at time zero (immediately after scratching) and at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours.

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software. Calculate the percentage of wound closure or cell migration rate for each condition.

Endothelial Barrier Function Assay (Transendothelial Electrical Resistance - TEER)

This assay measures the integrity of the endothelial cell monolayer, which is crucial for vascular barrier function.

Materials:

  • Endothelial cells (e.g., HUVECs or brain microvascular endothelial cells).

  • This compound

  • Transwell inserts with a porous membrane (e.g., 0.4 µm pore size).

  • TEER measurement system (e.g., an epithelial voltohmmeter).

  • Cell culture medium.

Protocol:

  • Cell Seeding: Seed endothelial cells on the apical side of the Transwell inserts and allow them to form a confluent monolayer. The formation of a tight barrier can be monitored by measuring the TEER daily.

  • Stabilization: Once the TEER values have stabilized (indicating a mature barrier), the experiment can begin.

  • Treatment: Add this compound at various concentrations to the apical and/or basolateral compartments of the Transwell inserts.

  • TEER Measurement: Measure the electrical resistance across the endothelial monolayer at different time points after treatment.

  • Data Analysis: Normalize the TEER values by subtracting the resistance of a blank insert (without cells) and multiplying by the surface area of the insert. Express the results as a percentage of the initial TEER value to assess the effect of this compound on endothelial barrier function over time.

Visualizations

Ticagrelor_Off_Target_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ENT1 ENT1 Transporter This compound->ENT1 Inhibits Adenosine_out Adenosine AR Adenosine Receptors (A2A, A2B) Adenosine_out->AR Activates Adenosine_out->ENT1 Transport AC Adenylyl Cyclase AR->AC Stimulates Adenosine_in Adenosine ENT1->Adenosine_in cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Effects Downstream Cellular Effects (e.g., Vasodilation, Anti-inflammation) PKA->Cellular_Effects Leads to Adenosine_Uptake_Assay_Workflow start Start seed_cells Seed ENT1-expressing cells in 96-well plate start->seed_cells pre_incubate Pre-incubate with this compound (or control) seed_cells->pre_incubate add_radio_adenosine Add [3H]-Adenosine pre_incubate->add_radio_adenosine incubate Incubate for 2-10 minutes add_radio_adenosine->incubate stop_reaction Stop uptake with ice-cold buffer incubate->stop_reaction lyse_cells Lyse cells stop_reaction->lyse_cells measure_radioactivity Measure radioactivity (Scintillation Counting) lyse_cells->measure_radioactivity analyze_data Analyze data (IC50/Ki) measure_radioactivity->analyze_data end End analyze_data->end Endothelial_Migration_Workflow start Start culture_cells Culture endothelial cells to a confluent monolayer start->culture_cells create_scratch Create a 'scratch' in the cell monolayer culture_cells->create_scratch add_treatment Add medium with this compound (or control) create_scratch->add_treatment image_t0 Capture image at T=0 add_treatment->image_t0 incubate Incubate and capture images at regular intervals image_t0->incubate measure_width Measure scratch width using image analysis software incubate->measure_width calculate_migration Calculate migration rate/ wound closure measure_width->calculate_migration end End calculate_migration->end

References

Application Notes and Protocols: Assessing Ticagrelor's Impact on Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent atherothrombotic events.[1] Beyond its primary antiplatelet activity, this compound exhibits pleiotropic effects that may positively influence endothelial function.[2][3] The endothelium is critical for maintaining vascular homeostasis, and its dysfunction is a key factor in the pathogenesis of atherosclerosis.[2] Assessing the impact of therapeutic agents like this compound on the endothelium is crucial for understanding their full cardiovascular benefits. These application notes provide detailed protocols for key in vivo and in vitro assays to evaluate this compound's effects on endothelial function, summarize quantitative data from relevant studies, and illustrate the underlying signaling pathways.

Signaling Pathways of this compound's Endothelial Effects

This compound's influence on the endothelium is believed to be mediated through two primary mechanisms: direct effects related to P2Y12 receptor inhibition on endothelial cells and indirect effects mediated by increased local concentrations of adenosine (B11128).

1.1. P2Y12 Receptor Inhibition Pathway The P2Y12 receptor is expressed on endothelial cells, where its activation by ADP can promote inflammation and endothelial dysfunction.[4] This signaling can lead to the activation of pathways like JNK and increase the expression of adhesion molecules such as ICAM-1 and VCAM-1, contributing to atherogenesis.[4] By blocking this receptor, this compound may directly mitigate these pro-inflammatory and dysfunctional responses in the endothelium.[4][5]

G cluster_0 Endothelial Cell P2Y12 P2Y12 Receptor JNK JNK Activation P2Y12->JNK Adhesion ICAM-1, VCAM-1 Expression JNK->Adhesion Dysfunction Endothelial Dysfunction (Inflammation, Monocyte Adhesion) Adhesion->Dysfunction ADP ADP ADP->P2Y12 Activates This compound This compound This compound->P2Y12 Inhibits

Diagram 1: P2Y12 Receptor Inhibition on Endothelial Cells.

1.2. Adenosine-Mediated Pathway this compound inhibits the equilibrative nucleoside transporter-1 (ENT-1), primarily on red blood cells, which prevents the reuptake of adenosine and increases its extracellular concentration.[6] Adenosine then acts on A2A and A2B receptors on endothelial cells.[6][7] This activation stimulates a signaling cascade that leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), increasing the production of nitric oxide (NO), a key vasodilator and anti-inflammatory molecule.[8][9] This mechanism is thought to contribute significantly to this compound's beneficial effects on endothelial function.[7][10]

G cluster_0 Endothelial Cell / Red Blood Cell cluster_1 Endothelial Cell ENT1 ENT-1 Transporter Adenosine_ex Extracellular Adenosine ENT1->Adenosine_ex Blocks A2R Adenosine Receptors (A2A, A2B) AC Adenylyl Cyclase A2R->AC cAMP ↑ cAMP AC->cAMP eNOS eNOS Phosphorylation cAMP->eNOS PKA NO ↑ Nitric Oxide (NO) eNOS->NO Vaso Vasodilation & Improved Function NO->Vaso This compound This compound This compound->ENT1 Inhibits Adenosine_in Intracellular Adenosine Adenosine_in->ENT1 Reuptake Adenosine_ex->A2R Activates

Diagram 2: Adenosine-Mediated Effects of this compound.

Experimental Protocols

A combination of in vivo functional assessments and in vitro biomarker analysis is recommended for a comprehensive evaluation.

G start Study Population (e.g., CAD Patients) baseline Baseline Assessment (FMD, RHI, Blood Draw) start->baseline random Randomization baseline->random group1 Treatment Group (this compound) random->group1 Arm 1 group2 Control Group (e.g., Clopidogrel, Placebo) random->group2 Arm 2 treatment Treatment Period (e.g., 4 weeks) group1->treatment group2->treatment followup Follow-up Assessment (FMD, RHI, Blood Draw) treatment->followup analysis Data Analysis (Biomarkers, Functional Changes) followup->analysis end Results & Interpretation analysis->end

References

Measuring P2Y12 Receptor Occupancy by Ticagrelor Using Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][2] Accurate measurement of P2Y12 receptor engagement by this compound is crucial for understanding its pharmacokinetic and pharmacodynamic profile, optimizing dosing regimens, and developing novel antiplatelet therapies. Flow cytometry offers a powerful platform for assessing the impact of this compound on platelet function, providing single-cell resolution and the ability to analyze multiple parameters simultaneously.

This document provides detailed application notes and protocols for measuring the effects of this compound on the P2Y12 signaling pathway using flow cytometry. While direct measurement of receptor occupancy by flow cytometry is technically challenging due to the lack of commercially available fluorescently labeled this compound or a suitable competitive ligand, a widely accepted and clinically relevant surrogate method is the measurement of the phosphorylation status of the vasodilator-stimulated phosphoprotein (VASP). The VASP phosphorylation assay provides a quantitative measure of P2Y12 receptor inhibition.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade that leads to platelet activation.[3][4] Activation of the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5] This reduction in cAMP results in the dephosphorylation of VASP, a key event in the potentiation of platelet aggregation.[3][5] this compound, by blocking the P2Y12 receptor, prevents this cascade, thus maintaining VASP in its phosphorylated state and inhibiting platelet activation.[1][6]

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular This compound This compound P2Y12 P2Y12 Receptor This compound->P2Y12 Blocks ADP ADP ADP->P2Y12 Activates Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA_active Protein Kinase A (Active) cAMP->PKA_active Activates PKA Protein Kinase A (Inactive) pVASP p-VASP PKA_active->pVASP Phosphorylates VASP VASP Aggregation Platelet Aggregation Inhibition pVASP->Aggregation Leads to

Caption: P2Y12 signaling pathway and the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on P2Y12 receptor function as measured by the VASP phosphorylation assay (Platelet Reactivity Index - PRI) and Inhibition of Platelet Aggregation (IPA).

Table 1: VASP Platelet Reactivity Index (PRI) Following this compound Loading Dose

Time Post Loading Dose (180 mg)Mean VASP PRI (%)Percentage of Patients with PRI < 50%Reference
2 hoursVaries (study dependent)~68.3% (baseline for high on-treatment reactivity)[7]
6-24 hours17 ± 1496.5%[8]
24 hours19.5 ± 7.398.4% (with dose adjustment)[7][9]

A VASP PRI of ≥50% is often defined as high on-treatment platelet reactivity (HTPR).[8]

Table 2: Inhibition of Platelet Aggregation (IPA) by this compound

This compound DoseTime PointMean IPA (%)Reference
180 mg (Loading Dose)0.5 hours41[10]
180 mg (Loading Dose)2 hours>70% in 90% of patients[11]
180 mg (Loading Dose)8 hours~90[6]
90 mg twice daily (Maintenance)Steady State (4h post-dose)~90-95[11]
90 mg twice daily (Maintenance)24 hours post-last dose58[10]

Experimental Protocols

Protocol 1: VASP Phosphorylation Assay for Measuring P2Y12 Inhibition

This protocol is the industry standard for assessing the functional consequence of P2Y12 receptor blockade by drugs like this compound.

Principle: This assay measures the phosphorylation status of VASP in platelets. In the presence of a P2Y12 inhibitor, the cAMP pathway is active, leading to VASP phosphorylation. The Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensity of phosphorylated VASP (p-VASP) under basal and ADP-stimulated conditions.

Materials:

  • Whole blood collected in 3.2% sodium citrate (B86180) tubes.

  • PGE1 (prostaglandin E1) solution.

  • PGE1 + ADP (adenosine diphosphate) solution.

  • Fixative solution (e.g., paraformaldehyde).

  • Permeabilization buffer.

  • Primary monoclonal antibody against phosphorylated VASP (p-VASP at Ser239).

  • FITC-conjugated secondary antibody.

  • Platelet-specific antibody (e.g., PE-conjugated anti-CD61).

  • Flow cytometer.

Procedure:

  • Sample Preparation: Within 2 hours of blood collection, gently mix the whole blood sample.

  • Incubation:

    • In tube 1 (PGE1 stimulation): Add whole blood to a tube containing PGE1.

    • In tube 2 (PGE1 + ADP stimulation): Add whole blood to a tube containing both PGE1 and ADP.

    • Incubate both tubes at room temperature for 10 minutes.

  • Fixation and Permeabilization:

    • Add a fixative solution to both tubes and incubate for 10 minutes.

    • Add permeabilization buffer and incubate for 5 minutes.

  • Staining:

    • Add the primary anti-p-VASP antibody and the PE-conjugated anti-CD61 antibody to both tubes.

    • Incubate in the dark at room temperature for 10 minutes.

    • Add the FITC-conjugated secondary antibody and incubate in the dark for 10 minutes.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population based on forward and side scatter characteristics and positive staining for CD61.

    • Determine the Mean Fluorescence Intensity (MFI) of the FITC signal (p-VASP) for both conditions (MFI_PGE1 and MFI_PGE1+ADP).

  • Data Analysis:

    • Calculate the Platelet Reactivity Index (PRI) using the formula: PRI (%) = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100

VASP_Assay_Workflow cluster_preparation Sample Preparation cluster_incubation Stimulation cluster_staining Staining cluster_analysis Analysis Blood Whole Blood (Citrate) Tube1 Incubate with PGE1 Blood->Tube1 Tube2 Incubate with PGE1 + ADP Blood->Tube2 FixPerm Fixation & Permeabilization Tube1->FixPerm Tube2->FixPerm Antibodies Add Anti-p-VASP & Anti-CD61 Antibodies FixPerm->Antibodies Flow Flow Cytometry Acquisition Antibodies->Flow Gating Gate on Platelets (CD61+) Flow->Gating MFI Measure MFI of p-VASP Gating->MFI Calculate Calculate PRI (%) MFI->Calculate

Caption: Experimental workflow for the VASP phosphorylation assay.

Protocol 2: Theoretical Competitive Binding Assay for Direct P2Y12 Receptor Occupancy

This protocol outlines a theoretical approach for a competitive binding assay to directly measure this compound occupancy of the P2Y12 receptor using flow cytometry. This would require a fluorescently labeled P2Y12 antagonist (Probe-FL) that competes with this compound for the same binding site.

Principle: Platelets are incubated with a fixed, saturating concentration of a fluorescently labeled P2Y12 antagonist (Probe-FL). In the absence of this compound, the Probe-FL will bind to all available P2Y12 receptors, resulting in a high fluorescence signal. In the presence of increasing concentrations of unlabeled this compound, the binding of Probe-FL will be competitively inhibited, leading to a dose-dependent decrease in the fluorescence signal. The percentage of receptor occupancy by this compound can be calculated from the reduction in fluorescence.

Materials:

  • Whole blood or platelet-rich plasma (PRP).

  • Fluorescently labeled P2Y12 antagonist (Probe-FL) - (Hypothetical reagent) .

  • Unlabeled this compound at various concentrations.

  • Platelet-specific antibody (e.g., PE-conjugated anti-CD61).

  • Wash buffer (e.g., PBS with BSA).

  • Flow cytometer.

Procedure:

  • Sample Preparation: Prepare PRP from whole blood by centrifugation.

  • Incubation with this compound:

    • Aliquot PRP into several tubes.

    • Add increasing concentrations of unlabeled this compound (and a vehicle control) to the tubes.

    • Incubate at room temperature for 15-30 minutes to allow this compound to bind to the P2Y12 receptors.

  • Competitive Binding:

    • Add a fixed, saturating concentration of the fluorescently labeled P2Y12 antagonist (Probe-FL) to all tubes.

    • Incubate in the dark at room temperature for a time sufficient to reach binding equilibrium.

  • Staining for Platelet Identification:

    • Add PE-conjugated anti-CD61 antibody to all tubes.

    • Incubate in the dark at room temperature for 15-20 minutes.

  • Wash and Resuspend:

    • Wash the platelets with wash buffer to remove unbound antibodies and ligands.

    • Resuspend the platelet pellet in a suitable sheath fluid for flow cytometry.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population using forward and side scatter and positive CD61 staining.

    • Measure the Mean Fluorescence Intensity (MFI) of the Probe-FL signal for each this compound concentration.

  • Data Analysis:

    • Calculate the percentage of P2Y12 receptor occupancy for each this compound concentration using the formula: % Occupancy = [1 - (MFI_this compound / MFI_Vehicle)] x 100

Competitive_Binding_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation Steps cluster_analysis Analysis PRP Platelet-Rich Plasma (PRP) Tica_Inc Incubate with varying concentrations of this compound PRP->Tica_Inc Probe_Inc Add fluorescent P2Y12 antagonist (Probe-FL) Tica_Inc->Probe_Inc CD61_Inc Add Anti-CD61 Antibody Probe_Inc->CD61_Inc Wash Wash and Resuspend CD61_Inc->Wash Flow Flow Cytometry Acquisition Wash->Flow Gating Gate on Platelets (CD61+) Flow->Gating MFI Measure MFI of Probe-FL Gating->MFI Calculate Calculate % Receptor Occupancy MFI->Calculate

Caption: Theoretical workflow for a competitive binding assay.

Conclusion

Flow cytometry is an indispensable tool for characterizing the effects of this compound on its target, the P2Y12 receptor. The VASP phosphorylation assay is a robust and clinically validated method for quantifying the functional consequences of P2Y12 inhibition, serving as a reliable surrogate for receptor occupancy. The development of a direct competitive binding assay using a fluorescently labeled antagonist would provide a more direct measure of receptor occupancy and could further enhance our understanding of the pharmacology of this compound and other P2Y12 inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals working in the field of antiplatelet therapy.

References

Application Notes & Protocols: Development of a Sustained-Release Formulation of Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ticagrelor is an orally active, reversible, and direct-acting P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome (ACS).[1][2] It belongs to the Biopharmaceutics Classification System (BCS) Class IV, characterized by low solubility and low permeability.[3][4] The conventional immediate-release (IR) formulation of this compound has a relatively short half-life of approximately 7 hours for the parent drug and 9 hours for its active metabolite, necessitating twice-daily dosing to maintain therapeutic plasma concentrations.[1][5][6] The development of a sustained-release (SR) formulation aims to reduce dosing frequency to once daily, which can improve patient compliance, decrease fluctuations in plasma drug concentration, and potentially enhance overall therapeutic efficacy and safety.[5][7]

This document provides detailed application notes and protocols for the development of a hydrophilic matrix-based sustained-release tablet of this compound.

Pre-formulation Studies

A thorough understanding of the physicochemical properties of this compound is critical for designing a robust SR formulation.

1.1. Physicochemical Properties of this compound

PropertyValueReferences
Molecular Weight522.57 g/mol [3]
Melting Point140 - 142°C[3]
Bioavailability~36%[2][3][6]
BCS ClassClass IV (Low Solubility, Low Permeability)[3][4]
Plasma Half-life~7 hours (this compound), ~9 hours (Active Metabolite)[5][6]
Protein Binding>99%[2][5]
Tmax (IR Tablet)1.5 - 3 hours[5][6][8]
MetabolismPrimarily hepatic via CYP3A4[1][5][6]

1.2. Excipient Compatibility Studies

Protocol:

  • Selection: Choose commonly used matrix-forming polymers (e.g., HPMC K4M, HPMC K100M), fillers (e.g., Lactose, Microcrystalline Cellulose), binders (e.g., PVP K-30), and lubricants (e.g., Magnesium Stearate).[9][10]

  • Mixing: Prepare binary mixtures of this compound with each excipient in a 1:1 ratio.

  • Analysis: Use Fourier-Transform Infrared Spectroscopy (FTIR) to screen for potential chemical interactions.

  • Interpretation: Compare the FTIR spectra of the mixtures with the spectra of the individual components. The absence of new peaks or significant shifts in characteristic peaks indicates compatibility.[5][9]

Formulation Development: Hydrophilic Matrix Tablets

Hydrophilic matrix tablets are a common and effective approach for achieving sustained drug release.[11][12][13] The formulation relies on a swellable polymer that forms a gel layer upon contact with gastrointestinal fluids, controlling drug release primarily through diffusion and matrix erosion.[12][14]

2.1. Formulation Composition

The following table presents example formulations for developing this compound SR matrix tablets. A design of experiments (DoE) approach, such as a factorial design, is recommended to optimize the polymer and binder concentrations.[9]

IngredientFunctionFormulation 1 (% w/w)Formulation 2 (% w/w)Formulation 3 (% w/w)
This compoundActive Pharmaceutical Ingredient30.030.030.0
HPMC K100MRelease-Controlling Polymer20.030.040.0
Lactose MonohydrateFiller / Diluent44.534.524.5
PVP K-30Binder5.05.05.0
TalcGlidant0.250.250.25
Magnesium StearateLubricant0.250.250.25
Total Weight 100.0 100.0 100.0

Note: The ratio of polymers like HPMC K4M and HPMC K100M can be varied to fine-tune the release profile. Higher viscosity grades and higher polymer concentrations generally lead to slower drug release.[9]

2.2. Manufacturing Workflow

The diagram below illustrates the general workflow for developing the this compound SR tablets using a wet granulation method, which is often preferred for BCS Class IV drugs to improve flow and compressibility.[15]

G cluster_prep Preparation cluster_granulation Granulation cluster_compression Final Processing cluster_output Output Dispensing Dispensing of API and Excipients Sifting Sifting Dispensing->Sifting DryMixing Dry Mixing Sifting->DryMixing WetGranulation Wet Granulation (Binder Addition) DryMixing->WetGranulation Drying Drying WetGranulation->Drying Milling Sizing / Milling Drying->Milling Blending Final Blending (Lubrication) Milling->Blending Compression Compression Blending->Compression FinalTablets Sustained-Release Tablets Compression->FinalTablets

Caption: Manufacturing workflow for this compound SR tablets.

Experimental Protocols

3.1. Protocol for Tablet Manufacturing (Wet Granulation)

  • Sifting: Sift this compound, the release-controlling polymer (HPMC), filler (Lactose), and binder (PVP K-30) through an appropriate mesh sieve (e.g., #40 mesh).

  • Dry Mixing: Blend the sifted materials in a suitable blender for 10-15 minutes to ensure uniformity.

  • Granulation: Prepare a granulating solution by dissolving the binder in purified water or an alcohol-water solution. Add the solution to the powder blend slowly while mixing until a suitable granular mass is formed.[5][16]

  • Drying: Dry the wet granules in a tray dryer or fluid bed dryer at 50-60°C until the loss on drying (LOD) is within the specified limit (e.g., < 2%).[16][17]

  • Sizing: Mill the dried granules to break up agglomerates and achieve a uniform particle size distribution.

  • Lubrication: Sift the glidant and lubricant (Talc, Magnesium Stearate) through a fine mesh sieve (e.g., #60 mesh), add them to the sized granules, and blend for 3-5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

3.2. Protocol for In-Vitro Dissolution Testing

This protocol is essential for evaluating the drug release profile of the developed SR formulations.

  • Apparatus: USP Dissolution Apparatus II (Paddle).[18]

  • Dissolution Medium: 900 mL of a suitable buffer. Commonly used media include pH 6.8 phosphate (B84403) buffer or 0.1 N HCl to simulate gastrointestinal conditions.[19]

  • Temperature: Maintain at 37 ± 0.5°C.[18]

  • Paddle Speed: 50 or 75 RPM.[4][18]

  • Sampling Times: Withdraw 5 mL aliquots at specified time points (e.g., 1, 2, 4, 6, 8, 10, and 12 hours).

  • Sample Replacement: Immediately replace each aliquot with an equal volume of fresh, pre-warmed dissolution medium.[20]

  • Analysis: Filter the samples through a 0.45 µm filter. Analyze the concentration of this compound using a validated HPLC or UV-Vis spectrophotometric method (λmax ≈ 254 nm).[5]

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

3.3. Protocol for In-Vivo Pharmacokinetic Study (Conceptual)

An in-vivo study in an animal model (e.g., rats or rabbits) or human volunteers is the definitive test to confirm the sustained-release characteristics.[21][22]

  • Study Design: A single-dose, two-way crossover study comparing the developed SR formulation against the commercially available immediate-release (IR) tablet. A washout period of at least 7-10 half-lives should be maintained between phases.

  • Subjects: Healthy adult subjects or a suitable animal model.

  • Dosing: Administer a single oral dose of the SR test formulation or the IR reference formulation after an overnight fast.

  • Blood Sampling: Collect blood samples at pre-dose (0 hr) and at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 16, 24, 36, and 48 hours).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma and store at -20°C or lower until analysis.

  • Bioanalysis: Determine the plasma concentrations of this compound and its active metabolite using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC₀₋t, AUC₀₋inf, and T₁/₂ using non-compartmental analysis.

Data Presentation and Expected Outcomes

4.1. Drug Release Mechanism

The release of this compound from a hydrophilic HPMC matrix involves the following steps, which occur simultaneously.

G Tablet SR Tablet (Drug + HPMC) Hydration Water Penetration & Polymer Hydration Tablet->Hydration Swelling Polymer Swelling Hydration->Swelling Gel Viscous Gel Layer Formation Swelling->Gel Diffusion Drug Diffusion Through Gel Layer Gel->Diffusion Erosion Matrix Erosion Gel->Erosion Release Sustained Drug Release Diffusion->Release Erosion->Release

Caption: Drug release mechanism from a hydrophilic matrix tablet.

4.2. Comparative Pharmacokinetic Profiles

The primary goal of the SR formulation is to alter the pharmacokinetic profile to allow for once-daily administration. This involves lowering the peak plasma concentration (Cmax), extending the time to reach peak concentration (Tmax), and maintaining the drug within the therapeutic window for a longer duration.

Expected Pharmacokinetic Parameters

ParameterImmediate-Release (IR)Sustained-Release (SR) - ExpectedRationale for Change
Tmax (Time to Peak)~1.5 - 3.0 hours[6]> 4.0 hoursSlower absorption due to controlled release.
Cmax (Peak Conc.)HighLowerRate of absorption is reduced.
AUC (Total Exposure)TargetComparable to IRAim is to maintain similar total drug exposure.
T₁/₂ (Half-life)~7-9 hours[5][6]Unchanged (drug property)Half-life is an intrinsic property of the drug.
Fluctuation IndexHighLowPlasma levels are more stable over 24 hours.

Visual Representation of Pharmacokinetic Profiles

G Plasma Concentration vs. Time Plasma Concentration Plasma Concentration ->Plasma Concentration MTC MTC MEC MEC IR_start TherapeuticWindow Therapeutic Window IR_peak High Cmax IR_start->IR_peak IR Formula SR_start IR_end IR_peak->IR_end SR_end SR_peak Lower Cmax SR_start->SR_peak SR Formula SR_peak->SR_end

Caption: Expected plasma concentration profiles of IR vs. SR this compound.

References

Application Notes and Protocols for Animal Models of Myocardial Infarction in Ticagrelor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models of myocardial infarction (MI) in the preclinical evaluation of Ticagrelor. Detailed protocols for MI induction and key experimental procedures are included to facilitate study design and execution.

Introduction

This compound is a direct-acting, reversible P2Y12 receptor antagonist that inhibits platelet aggregation and has demonstrated significant benefits in patients with acute coronary syndromes.[1][2][3] Beyond its antiplatelet effects, preclinical studies in various animal models have revealed that this compound exerts cardioprotective effects, reducing myocardial infarct size and improving cardiac function.[4][5][6][7] These effects are attributed in part to its unique mechanism of inhibiting adenosine (B11128) uptake, thereby increasing extracellular adenosine concentrations and activating downstream signaling pathways that protect the myocardium from ischemia-reperfusion injury.[1][2][6][7] Animal models of MI are indispensable tools for elucidating these pleiotropic effects and for the continued development of antiplatelet therapies.

Animal Models

The selection of an appropriate animal model is critical for the translational relevance of preclinical findings. Several species have been utilized in this compound studies, each with distinct advantages and limitations.

  • Rats: The rat model of MI, typically induced by ligation of the left anterior descending (LAD) artery, is the most commonly used due to its cost-effectiveness, well-characterized physiology, and the availability of genetic strains.[8][9] This model is suitable for high-throughput screening and for studying the fundamental mechanisms of cardioprotection.

  • Pigs: The swine model of MI is considered a crucial translational step before human trials due to the anatomical and physiological similarities of the porcine cardiovascular system to that of humans.[5] These larger animal models allow for the use of clinical imaging techniques like cardiac MRI to assess infarct size and cardiac function with high resolution.[5][10]

  • Dogs: The canine model has also been employed to investigate the effects of this compound on coronary blood flow and platelet function.[11][12]

  • Mice: Mouse models, particularly those with genetic modifications, are valuable for dissecting the role of specific signaling pathways in this compound's mechanism of action.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound in animal models of MI.

Table 1: Effect of this compound on Myocardial Infarct Size

Animal ModelTreatment GroupsInfarct Size (% of Area at Risk or Left Ventricle)Reference
RatControl~69% of AAR[14]
This compound (150 mg/kg/day for 3 days, oral)~49% of AAR[14]
ClopidogrelNo significant reduction compared to control[6]
This compound (300 mg/kg/day)~60% reduction compared to control[6]
PigPlacebo-control22.8 g LV[4][5]
Clopidogrel (600 mg loading dose)15.7 g LV[4][5]
This compound (180 mg loading dose)12.0 g LV (23.5% further reduction vs. Clopidogrel)[4][5]

Table 2: Effect of this compound on Platelet Aggregation

Animal ModelTreatmentADP ConcentrationInhibition of Platelet Aggregation (%)Reference
PigPlacebo-control10, 15, 20 µmol/L5.6%, 0.0%, 8.4%[5]
Clopidogrel10, 15, 20 µmol/L60.0%, 71.9%, 68.2%[5]
This compound10, 15, 20 µmol/L56.2%, 60.5%, 62.2%[5]
DogClopidogrel (3mg/kg, IV)Not specifiedMax IPA ~87% at 4 hours[11]
This compound (0.8mg/kg, oral)Not specifiedMax IPA ~81-87% at 3 hours[11]

Table 3: Pleiotropic Effects of this compound

Animal ModelParameter MeasuredEffect of this compoundReference
PigMyocardial Edema24.5% reduction compared to Clopidogrel[5]
RatCyclooxygenase-2 (COX-2) mRNA levels and activityUpregulation[6]
PigAMP-activated protein kinase (AMPK) signalingActivation[4][5]
PigAquaporin-4 expressionDecreased[4]

Experimental Protocols

Protocol 1: Induction of Myocardial Infarction in Rats by LAD Ligation

This protocol describes the surgical procedure for inducing MI in rats, a widely used model in cardiovascular research.[8][9][15][16]

Materials:

  • Sprague Dawley rats (250-300g)

  • Anesthetics (e.g., ketamine/xylazine cocktail, isoflurane)[8]

  • Surgical instruments (scalpel, forceps, scissors, retractors)

  • Ventilator

  • Suture material (e.g., 6-0 prolene)

  • Electrocardiogram (ECG) monitor

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature. Shave the chest area and disinfect with an appropriate antiseptic solution. Intubate the rat and connect it to a ventilator.

  • Thoracotomy: Make a left lateral thoracotomy incision at the fourth or fifth intercostal space to expose the heart.

  • LAD Ligation: Gently retract the ribs to visualize the heart. The left anterior descending (LAD) coronary artery will be visible on the anterior surface of the left ventricle. Carefully pass a 6-0 prolene suture under the LAD artery.

  • Induction of Ischemia: Ligate the LAD artery to induce myocardial ischemia. Successful ligation is confirmed by the immediate appearance of a pale, cyanotic area in the anterior wall of the left ventricle.[8]

  • Reperfusion (Optional): For ischemia-reperfusion models, the ligature can be released after a defined period of ischemia (e.g., 30-45 minutes).[9]

  • Closure: Close the chest wall in layers.

  • Post-operative Care: Administer analgesics and monitor the animal closely during recovery.

Protocol 2: Assessment of Myocardial Infarct Size

This protocol outlines the triphenyltetrazolium (B181601) chloride (TTC) staining method for quantifying infarct size.[16]

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (1% in phosphate (B84403) buffer)

  • 10% neutral buffered formalin

  • Heart matrix for slicing

Procedure:

  • Heart Extraction: At the end of the experiment, euthanize the animal and excise the heart.

  • Slicing: Remove the atria and rinse the ventricles with saline to remove any remaining blood. Slice the ventricles into uniform transverse sections (e.g., 2 mm thick) using a heart matrix.

  • TTC Staining: Immerse the heart slices in the 1% TTC solution and incubate at 37°C for 20-30 minutes. Viable myocardium will stain red, while the infarcted tissue will remain pale white.[16]

  • Fixation: Fix the stained slices in 10% neutral buffered formalin.

  • Image Analysis: Photograph the slices and use image analysis software to quantify the area of infarction relative to the total area of the left ventricle.

Signaling Pathways and Experimental Workflow

The cardioprotective effects of this compound beyond P2Y12 inhibition are mediated by an increase in extracellular adenosine, which in turn activates downstream signaling pathways.

Ticagrelor_Mechanism This compound This compound ENT1 ENT1 (Equilibrative Nucleoside Transporter 1) This compound->ENT1 inhibits Adenosine_uptake Inhibition of Adenosine Uptake This compound->Adenosine_uptake Extracellular_Adenosine Increased Extracellular Adenosine Adenosine_uptake->Extracellular_Adenosine Adenosine_Receptors Adenosine Receptors Extracellular_Adenosine->Adenosine_Receptors activates AMPK AMPK Activation Adenosine_Receptors->AMPK COX2 COX-2 Upregulation Adenosine_Receptors->COX2 eNOS eNOS Activation AMPK->eNOS Cardioprotection Cardioprotection (Reduced Infarct Size, Reduced Edema) AMPK->Cardioprotection eNOS->Cardioprotection COX2->Cardioprotection Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rat, Pig) MI_Induction Myocardial Infarction Induction (LAD Ligation) Animal_Model->MI_Induction Treatment_Groups Treatment Groups (Vehicle, this compound, Clopidogrel) MI_Induction->Treatment_Groups Drug_Administration Drug Administration (Loading and Maintenance Doses) Treatment_Groups->Drug_Administration Monitoring In-life Monitoring (ECG, Echocardiography) Drug_Administration->Monitoring Endpoint_Assessment Endpoint Assessment (e.g., 24 hours, 7 days) Monitoring->Endpoint_Assessment Infarct_Size Infarct Size Measurement (TTC Staining, MRI) Endpoint_Assessment->Infarct_Size Platelet_Aggregation Platelet Aggregation Assays Endpoint_Assessment->Platelet_Aggregation Biomarkers Biomarker Analysis (Troponin, Cytokines) Endpoint_Assessment->Biomarkers Molecular_Analysis Molecular Analysis (Western Blot, qPCR) Endpoint_Assessment->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Infarct_Size->Data_Analysis Platelet_Aggregation->Data_Analysis Biomarkers->Data_Analysis Molecular_Analysis->Data_Analysis

References

Application Notes & Protocols: Assessing Ticagrelor's Effect on Thrombus Formation Using In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used clinically to prevent thrombotic events in patients with acute coronary syndrome.[1][2] Unlike thienopyridines such as clopidrel, it does not require metabolic activation, leading to a faster onset of action.[1][3] this compound binds to a site on the P2Y12 receptor distinct from the adenosine (B11128) diphosphate (B83284) (ADP) binding site, allosterically inhibiting ADP-induced platelet activation and aggregation.[1][4][5]

In vivo imaging techniques are indispensable for the preclinical evaluation of antiplatelet agents like this compound. These methods, particularly intravital microscopy (IVM), allow for the real-time visualization and quantification of thrombus formation in a living animal, providing dynamic insights into drug efficacy that cannot be obtained from in vitro assays alone.[6][7][8] This document provides an overview of the key signaling pathways, detailed protocols for assessing this compound's effects using a murine thrombosis model, and guidance on data interpretation.

2. This compound's Mechanism of Action: P2Y12 Inhibition

Platelet activation is a critical process in thrombosis. ADP, released from dense granules of activated platelets, acts as a key agonist by binding to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12. The P2Y12 receptor, coupled to the inhibitory G-protein (Gi), plays a central role in amplifying and sustaining the platelet response.[9] Activation of the P2Y12 receptor inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP disinhibits platelet activation pathways, ultimately promoting glycoprotein (B1211001) IIb/IIIa receptor activation, platelet aggregation, and thrombus stabilization.[9]

This compound reversibly binds to the P2Y12 receptor, "locking" it in an inactive state and preventing the downstream signaling cascade initiated by ADP.[4][5] This leads to a potent and consistent inhibition of platelet aggregation.[10][11]

Ticagrelor_Mechanism cluster_platelet Platelet Cytoplasm cluster_membrane Platelet Membrane AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP     ATP ATP ATP->AC Activation ↓ Platelet Activation & Aggregation cAMP->Activation P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Gi->AC Inhibits ADP ADP ADP->P2Y12 Binds This compound This compound This compound->P2Y12 Reversibly Binds (Allosteric Site)

Figure 1. this compound's inhibition of the P2Y12 signaling pathway.

3. In Vivo Imaging: Ferric Chloride-Induced Carotid Artery Thrombosis Model

The ferric chloride (FeCl₃)-induced injury model is a widely used, simple, and reproducible method for studying occlusive arterial thrombosis and evaluating antiplatelet therapies.[12][13] Topical application of FeCl₃ causes oxidative damage and denudation of the endothelial layer, exposing the subendothelial matrix and initiating platelet-rich thrombus formation.[12][14]

3.1. Experimental Workflow

The general workflow involves animal preparation, surgical exposure of the carotid artery, drug administration, induction of thrombosis, real-time imaging via intravital microscopy, and subsequent data analysis.

Experimental_Workflow A 1. Animal Preparation (Anesthesia) B 2. Surgical Procedure (Expose Carotid Artery) A->B C 3. Drug Administration (this compound or Vehicle i.v./p.o.) B->C D 4. Fluorescent Labeling (e.g., Rhodamine 6G for Platelets) C->D E 5. Induce Thrombosis (Topical FeCl₃ Application) D->E F 6. Real-Time Imaging (Intravital Microscopy) E->F G 7. Data Acquisition (Time to Occlusion, Thrombus Area) F->G H 8. Quantitative Analysis G->H

Figure 2. General experimental workflow for in vivo thrombosis imaging.

3.2. Detailed Protocol

This protocol is adapted for a murine model. All procedures must be approved by an institutional animal care and use committee.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • This compound and vehicle control (e.g., 0.5% methylcellulose)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Ferric chloride (FeCl₃) solution (e.g., 5-10% w/v in distilled water)

  • Filter paper (1x2 mm strips)

  • Fluorescent dye for platelets (e.g., Rhodamine 6G, 0.3% solution) or fluorescently-labeled anti-CD41 antibody.

  • Surgical tools: dissecting microscope, micro-forceps, scissors, vessel clamps.

  • Intravital fluorescence microscope (e.g., confocal or multi-photon) with appropriate objectives and filter sets.

  • Image analysis software (e.g., ImageJ/FIJI, Imaris).

Procedure:

  • Drug Administration: Administer this compound (e.g., 10-40 mg/kg) or vehicle control orally (p.o.) by gavage 2-4 hours before the experiment.[15][16] Dosing and timing should be optimized based on pharmacokinetic studies.

  • Animal Preparation: Anesthetize the mouse via intraperitoneal injection. Ensure a stable plane of anesthesia is maintained throughout the procedure. Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Surgical Exposure: Make a midline cervical incision to expose the trachea and salivary glands. Gently retract the glands and muscles to locate the left common carotid artery. Carefully dissect the artery from the surrounding connective tissue and the vagus nerve over a length of approximately 5 mm.[12]

  • Vessel Isolation: Place a small piece of dark, non-reflective plastic or other suitable material underneath the isolated artery segment to improve image contrast and prevent FeCl₃ from contacting surrounding tissues.[12][13]

  • Fluorescent Labeling: Inject a fluorescent label for platelets (e.g., Rhodamine 6G, 30 µl of 0.3% solution) via the tail vein.[14] Allow 5-10 minutes for circulation and distribution.

  • Microscope Setup: Position the mouse on the microscope stage. Using a long-working-distance objective, focus on the exposed carotid artery and acquire baseline images.

  • Thrombosis Induction: Saturate a small strip of filter paper with the FeCl₃ solution. Carefully apply the soaked paper to the surface of the carotid artery for exactly 3 minutes.[13][14][17]

  • Image Acquisition: Immediately after applying the filter paper, begin continuous image acquisition. Record time-lapse images (e.g., one frame every 5-10 seconds) for up to 30-60 minutes or until the vessel is fully occluded.[18]

  • Post-Procedure: After data acquisition, humanely euthanize the animal according to approved protocols.

4. Data Analysis and Presentation

Quantitative analysis of the acquired image sequences is crucial for assessing drug efficacy. Key parameters to measure include:

  • Time to Occlusion: The time from FeCl₃ application until blood flow completely ceases for a defined period (e.g., >1 minute).[14][17]

  • Thrombus Area/Volume: The maximum size of the thrombus, measured by segmenting the fluorescent signal from the background at various time points.[18]

  • Platelet Accumulation Rate: The change in fluorescence intensity within the thrombus over time, reflecting the rate of platelet incorporation.

Data_Relationship A This compound Administration B P2Y12 Receptor Inhibition A->B C Reduced Platelet Activation & Aggregation B->C D Slower Thrombus Growth Rate C->D E Increased Time to Occlusion C->E F Reduced Final Thrombus Size C->F

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ticagrelor Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Ticagrelor in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound's solubility in aqueous solutions a significant challenge?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it exhibits both low solubility and low permeability.[1][2][3][4][5][6][7] Its aqueous solubility is approximately 10 µg/mL, and this poor solubility is not dependent on pH within the physiological range.[1][2][8][9] This inherently low solubility can lead to a low dissolution rate, which in turn limits its oral bioavailability to approximately 36%.[1][2][3][9][10] For researchers, this presents a significant hurdle in developing oral dosage forms with consistent and effective drug delivery.

Q2: What are the primary strategies to enhance the aqueous solubility of this compound?

Several techniques have been successfully employed to improve the solubility and dissolution rate of this compound. These primarily include:

  • Solid Dispersions: This involves dispersing this compound in an amorphous form within a hydrophilic carrier matrix. This is a highly recommended approach to increase solubility.[3][10]

  • Co-crystals: Forming co-crystals of this compound with a suitable co-former can significantly improve its solubility and dissolution rate.[3][10][11][12]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to enhanced solubility and dissolution velocity.[6][13][14]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium, thereby solubilizing the drug.[2][3]

  • Complexation: Utilizing molecules like cyclodextrins to form inclusion complexes can encapsulate the poorly soluble drug and increase its apparent solubility.[1][9][15]

Other methods such as salt formation, micronization, and the use of co-solvents have also been explored.[10]

Q3: I am observing poor dissolution of my this compound formulation. What are the likely causes and how can I troubleshoot this?

Poor dissolution of a this compound formulation is often directly linked to its low intrinsic solubility. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Steps
Crystalline Drug Form The crystalline form of this compound is less soluble than its amorphous counterpart.[10] Consider techniques that promote the amorphous state, such as preparing solid dispersions.[3][10]
Inadequate Wetting Poor wettability of the drug powder can hinder dissolution. Ensure adequate mixing and consider the inclusion of wetting agents or surfactants in your formulation.
Insufficient Surface Area Larger drug particles have a smaller surface area-to-volume ratio, leading to slower dissolution. Techniques like micronization or creating nanosuspensions can address this.[10]
Suboptimal Excipient Selection The choice of excipients is critical. For solid dispersions, hydrophilic polymers like Kollidon® VA64, Soluplus®, and PEG 6000 can enhance solubility.[5] For SMEDDS, the selection of oils, surfactants, and co-surfactants with high solubilizing capacity for this compound is crucial.[2][16]
pH of the Dissolution Medium While this compound's solubility is largely pH-independent, the properties of your formulation's excipients may be pH-sensitive.[1][9] Evaluate your formulation's performance in different biorelevant media.

Troubleshooting Guides

Issue: Inconsistent results with solid dispersion formulations.

Solid dispersions are a powerful tool, but their success depends on achieving a stable amorphous state and proper carrier selection.

Logical Troubleshooting Flow for Solid Dispersions

start Inconsistent Dissolution with Solid Dispersion check_amorphization Verify Amorphous State (PXRD, DSC) start->check_amorphization crystalline_present Crystalline Drug Detected check_amorphization->crystalline_present fully_amorphous Fully Amorphous crystalline_present->fully_amorphous No increase_polymer_ratio Increase Polymer:Drug Ratio crystalline_present->increase_polymer_ratio Yes check_polymer_solubility Evaluate Polymer Solubility in Dissolution Medium fully_amorphous->check_polymer_solubility optimize_process Optimize Manufacturing Process (e.g., increase cooling rate in HME) increase_polymer_ratio->optimize_process change_polymer Select a Different Polymer (e.g., Kollidon® VA64, Soluplus®) optimize_process->change_polymer polymer_insoluble Polymer is Insoluble or Gelling check_polymer_solubility->polymer_insoluble polymer_soluble Polymer is Soluble polymer_insoluble->polymer_soluble No change_dissolution_medium Modify Dissolution Medium (e.g., add surfactants) polymer_insoluble->change_dissolution_medium Yes check_drug_loading Assess Drug Loading polymer_soluble->check_drug_loading select_soluble_polymer Choose a More Soluble Polymer change_dissolution_medium->select_soluble_polymer loading_too_high Drug Loading is Too High check_drug_loading->loading_too_high loading_optimal Drug Loading is Optimal loading_too_high->loading_optimal No reduce_drug_loading Reduce Drug Loading loading_too_high->reduce_drug_loading Yes final_optimization Further Formulation Optimization loading_optimal->final_optimization reduce_drug_loading->final_optimization

Caption: Troubleshooting workflow for solid dispersion formulations.

Issue: Difficulty in preparing stable nanosuspensions.

Nanosuspensions can be prone to particle aggregation and instability.

Experimental Workflow for Nanosuspension Preparation and Stabilization

cluster_prep Preparation cluster_eval Evaluation & Optimization dissolve_drug Dissolve this compound in Organic Solvent precipitate Add Drug Solution to Anti-Solvent under High Shear/Sonication dissolve_drug->precipitate dissolve_stabilizer Dissolve Stabilizer(s) in Anti-Solvent (Aqueous) dissolve_stabilizer->precipitate measure_ps Measure Particle Size and PDI precipitate->measure_ps check_stability Assess Physical Stability (Zeta Potential, Sedimentation) measure_ps->check_stability optimize Optimize Parameters: - Stabilizer Type/Concentration - Solvent:Anti-solvent Ratio - Stirring/Sonication Intensity check_stability->optimize

Caption: Workflow for nanosuspension preparation and optimization.

Quantitative Data Summary

The following tables summarize the reported improvements in this compound solubility using various techniques.

Table 1: Solubility Enhancement with Solid Dispersions

Polymer/Carrier Method Solubility Increase (fold) Reference
Poloxamer 188Fusion (Melt)~46[17][18]
Kollidon® VA64Hot-Melt ExtrusionSignificant Improvement[5]
Gelucire® 48/16 & CopovidoneHot-Melt Extrusion9-fold increase in drug release vs. physical mixture[19]

Table 2: Solubility Enhancement with Co-crystals

Co-former Molar Ratio (this compound:Co-former) Solubility Increase (fold) Reference
Nicotinamide1:1~4-4.5[11]
Quercetin1:1 and 2:1~1.6[12]
L-Tartaric Acid1:1~2.7[20]
Aspirin (Sodium Salt)Not Specified>3 in blank FASSIF[7]

Table 3: Solubility Enhancement with Other Techniques

Technique Key Excipients Solubility/Bioavailability Improvement Reference
NanosuspensionTPGS and PVA2.2-fold increase in oral bioavailability[6][21]
NanosuspensionNot SpecifiedSolubility of 1.911 mg/mL in distilled water[13][14]
Complexation (HPβCD)Hydroxypropyl-β-cyclodextrin~10-fold increase in saturated solubility[9]
SMEDDSLinseed Oil, Tween 20, PEG-300Significant enhancement in solubility and dissolution[2]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol is a generalized procedure based on common laboratory practices for preparing solid dispersions.

  • Selection of Carrier: Choose a hydrophilic polymer with good solubilizing properties for this compound (e.g., Poloxamer 188, Kollidon® VA64).

  • Dissolution: Accurately weigh this compound and the selected carrier in a predetermined ratio (e.g., 1:1, 1:2). Dissolve both components in a suitable organic solvent (e.g., ethanol, methanol) in a beaker with magnetic stirring until a clear solution is obtained.

  • Solvent Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C).

  • Drying: Once the solvent is removed, a solid mass will remain. Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a sieve (e.g., #60 mesh) to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for its amorphous nature (using PXRD and DSC), drug content, and in vitro dissolution profile compared to the pure drug.

Protocol 2: Preparation of this compound Co-crystals by Solvent Evaporation

This protocol outlines a general method for preparing co-crystals.

  • Stoichiometric Measurement: Accurately weigh this compound and the chosen co-former (e.g., Nicotinamide) in a specific molar ratio (e.g., 1:1).

  • Dissolution: Dissolve both components in a suitable solvent or solvent mixture in which both are soluble. Use minimal heating if necessary to achieve complete dissolution.

  • Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered container to facilitate crystal growth.

  • Isolation and Drying: Once crystals have formed, isolate them by filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.

  • Characterization: Confirm the formation of a new crystalline phase (co-crystal) using techniques like PXRD, DSC, and FTIR. Evaluate the solubility and dissolution rate of the co-crystals in comparison to the pure drug.

Protocol 3: Determination of this compound Solubility (Shake-Flask Method)

This is a standard method for determining equilibrium solubility.

  • Preparation: Add an excess amount of the this compound formulation (pure drug, solid dispersion, co-crystal, etc.) to a known volume of the desired aqueous medium (e.g., distilled water, phosphate (B84403) buffer pH 6.8) in a sealed container (e.g., a glass vial).

  • Equilibration: Place the container in a shaker water bath maintained at a constant temperature (e.g., 25°C or 37°C). Shake the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: After equilibration, withdraw a sample and immediately filter it through a fine-pore filter (e.g., 0.22 or 0.45 µm) to remove undissolved solids.

  • Quantification: Dilute the filtered sample appropriately with a suitable solvent (e.g., methanol). Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[22]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Perform the experiment in triplicate to ensure reproducibility.

References

Technical Support Center: Optimizing Ticagrelor Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and dosage optimization of Ticagrelor in pre-clinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rats for antiplatelet effect studies?

A1: A common starting dose for oral administration in rats is 10 mg/kg.[1][2] This dose has been shown to produce a significant antiplatelet effect. However, the optimal dose can depend on the specific formulation and the desired level and duration of platelet inhibition.

Q2: What is the best way to administer this compound to rodents?

A2: Oral gavage is the most frequently reported method for administering this compound in rodent studies.[2][3][4] It is crucial to use a suitable vehicle to ensure consistent suspension and delivery, as this compound has low solubility.

Q3: What vehicle should I use to dissolve or suspend this compound for oral gavage?

A3: this compound is a BCS Class IV drug with low solubility and permeability.[5][6] A common and effective vehicle is a 0.5% solution of Carboxymethylcellulose Sodium (CMC-Na).[1][4][7] Some studies have also utilized 1% Tween 80.[7] It is recommended to prepare the suspension fresh daily.

Q4: How quickly does this compound take effect after oral administration?

A4: this compound is known for its rapid onset of action. In animal models, significant platelet inhibition can be observed within 1 to 2 hours post-dose.[8]

Q5: Is this compound's effect reversible? How does this impact my study design?

A5: Yes, a key feature of this compound is its reversible binding to the P2Y12 receptor.[8] This means that platelet function recovers as the drug is cleared from the plasma. The timing of blood collection and functional assays relative to the last dose is critical for obtaining consistent results.

Q6: Are there any known drug-drug interactions I should be aware of?

A6: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4. Co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter this compound's plasma concentration and, consequently, its antiplatelet effect.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
High variability in platelet inhibition between animals Inconsistent Drug Administration: Improper oral gavage technique or settling of the drug suspension. Low/Variable Bioavailability: this compound has poor solubility, leading to inconsistent absorption.Refine Gavage Technique: Ensure proper training and consistent administration volume. Vortex the drug suspension immediately before dosing each animal. Optimize Formulation: Use a well-validated vehicle like 0.5% CMC-Na. Consider advanced formulations like self-nanoemulsifying drug delivery systems (SNEDDS) to improve solubility and absorption.[5]
Lower than expected antiplatelet effect Suboptimal Dosage: The administered dose may be too low for the specific animal model or desired effect. Degraded Agonist: The ADP used to induce aggregation in the assay may have degraded.Conduct a Dose-Response Study: Test a range of doses (e.g., 5, 10, 30 mg/kg) to determine the optimal dose for your experimental endpoint.[2] Prepare Fresh Agonist: Prepare fresh ADP solutions for each experiment and store them correctly to ensure potency.
Inconsistent results in platelet aggregation assays Pre-analytical Variables: Platelet activation during blood collection or processing. Instrument or Reagent Issues: Incorrect temperature, low platelet count in PRP, or expired reagents.Standardize Blood Collection: Use a consistent, clean venipuncture technique with the correct anticoagulant (3.2% sodium citrate). Handle blood gently and process it within 2-4 hours at room temperature.[9][10] Follow Assay Best Practices: Ensure the aggregometer is calibrated and maintained at 37°C. Standardize the platelet count of your platelet-rich plasma (PRP) using platelet-poor plasma (PPP). Use fresh, quality-controlled reagents.[9][10]
Animal Distress or Adverse Effects Gavage Injury: Improper technique can cause esophageal injury. Drug-Related Side Effects: While less characterized in animals, dyspnea is a known side effect in humans that could have an observable correlate.Use Proper Gavage Technique: Ensure personnel are well-trained in oral gavage to minimize stress and risk of injury. Consider alternative voluntary oral dosing methods if feasible.[11] Monitor Animals Closely: Observe animals for any signs of respiratory distress or other adverse reactions post-dosing.

Quantitative Data Summary

The following tables summarize this compound dosages and their effects as reported in various in vivo animal studies.

Table 1: this compound Dosage and Pharmacokinetic/Pharmacodynamic Parameters in Rats

Animal ModelDosageAdministration RouteKey FindingsReference(s)
Sprague-Dawley Rats9 mg/kgOral GavageCmax (plasma concentration) of 367 ng/mL.[4]
Sprague-Dawley Rats10 mg/kgOral GavageUsed for pharmacokinetic and platelet aggregation inhibition studies.[1]
Wistar Rats7.5 mg/kgOral GavageShown to improve cardiac function in a doxorubicin-induced cardiotoxicity model.[3]
Mice10 mg/kg & 30 mg/kgOral GavageBoth doses demonstrated inhibition of ADP-induced platelet aggregation. The 30 mg/kg dose significantly reduced infarct volume in an ischemic stroke model.[2]

Table 2: this compound Dosage and Effects in Other Animal Models

Animal ModelDosageAdministration RouteKey FindingsReference(s)
Beagle Dogs10 mg/kg bolus + 0.17 mg/kg/min infusionIntravenousDoses chosen to obtain maximal P2Y12 inhibition.[12]
Mice1200 µg/kg bolus + 30 µg/kg/min infusionIntravenousAchieved near-complete inhibition of ADP-induced platelet aggregation.[8]

Experimental Protocols & Methodologies

Protocol 1: Preparation and Administration of this compound via Oral Gavage in Rats
  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (CMC-Na) in sterile water. Mix thoroughly until a clear, viscous solution is formed.

  • This compound Suspension: Weigh the required amount of this compound powder. Suspend the powder in the 0.5% CMC-Na vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 250g rat receiving 1 mL, the concentration would be 2.5 mg/mL).

  • Dosing Preparation: Prepare the suspension fresh on the day of the experiment. Immediately before dosing each animal, vortex the suspension vigorously to ensure it is homogenous and prevent the drug from settling.

  • Administration: Administer the suspension to the rat using a proper-sized, ball-tipped oral gavage needle. The volume is typically between 1-2 mL for an adult rat. Ensure personnel are adequately trained to prevent injury.[11]

Protocol 2: Assessment of Platelet Aggregation in Rats (Ex Vivo)

This protocol is based on Light Transmission Aggregometry (LTA), a gold-standard method.

  • Blood Collection:

    • Anesthetize the rat according to your institutionally approved protocol.

    • Collect whole blood via cardiac puncture or from the abdominal aorta into a tube containing 3.2% sodium citrate (B86180) as an anticoagulant (the ratio should be 9 parts blood to 1 part anticoagulant).[10]

    • Handle the blood sample gently by inverting the tube a few times to mix; do not shake. Keep the sample at room temperature.[13]

  • Preparation of Platelet-Rich Plasma (PRP):

    • Process the blood within 2-4 hours of collection.

    • Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.[10] This will separate the blood into layers, with the PRP on top.

    • Carefully collect the upper PRP layer using a pipette without disturbing the underlying buffy coat.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[9]

    • Collect the supernatant, which is the PPP. This will be used to set the baseline (100% aggregation) in the aggregometer.

  • Platelet Aggregation Assay:

    • Turn on the aggregometer and allow it to warm up to 37°C.

    • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using the prepared PPP.[9]

    • Pipette the standardized PRP into a cuvette with a magnetic stir bar and place it in the aggregometer to equilibrate for at least 5 minutes.

    • Add the platelet agonist, Adenosine Diphosphate (ADP), to the cuvette to induce aggregation. A typical concentration for rat platelets is 10 µM.[14]

    • Record the change in light transmission for several minutes. The aggregometer software will generate an aggregation curve. The percentage of inhibition is calculated relative to a vehicle-treated control animal.

Visualizations

This compound's Mechanism of Action: The P2Y12 Signaling Pathway

P2Y12_Signaling_Pathway cluster_membrane Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds & Activates This compound This compound This compound->P2Y12 Reversibly Blocks Gi_protein Gi Protein P2Y12->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits PI3K PI3K Gi_protein->PI3K Activates cAMP ↓ cAMP Platelet_Activation Downstream Effectors cAMP->Platelet_Activation Akt Akt Activation PI3K->Akt Akt->Platelet_Activation GPIIbIIIa GPIIb/IIIa Activation (Integrin αIIbβ3) Platelet_Activation->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Experimental_Workflow start Start prep Prepare this compound Suspension start->prep dose Administer Dose (e.g., Oral Gavage) prep->dose wait Waiting Period (Time to Peak Effect) dose->wait collect Blood Collection (Citrated Blood) wait->collect prp Prepare PRP & PPP (Centrifugation) collect->prp assay Platelet Aggregation Assay (LTA) prp->assay analyze Data Analysis (% Inhibition) assay->analyze end End analyze->end

References

Technical Support Center: Troubleshooting Variability in Ticagrelor Platelet Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in ticagrelor platelet inhibition assays.

Troubleshooting Guides

This section provides solutions to common problems encountered during platelet function testing with this compound.

Issue 1: Higher than expected platelet reactivity (Low Inhibition) in a patient on this compound.

  • Question: My patient is on this compound, but the platelet inhibition assay shows high residual platelet reactivity. What could be the cause?

  • Answer: Several factors can contribute to higher-than-expected platelet reactivity. Consider the following possibilities:

    • Patient Compliance and Dosing:

      • Verification: Confirm the patient is compliant with their prescribed this compound dosage and the timing of the last dose. For a 90 mg twice-daily maintenance dose, maximal effect is observed within 8 hours of the last dose. For a 180 mg loading dose, testing should be done around 2 hours post-dose for maximal effect.[1]

      • Action: If non-compliance is suspected, re-educate the patient and consider re-testing after a documented dose.

    • Pre-analytical Variables:

      • Improper Sample Handling: Agitation of the blood sample can activate platelets, leading to falsely high reactivity. Samples should be handled gently and transported at room temperature.[2] Do not use pneumatic tube systems for transport.[1][3]

      • Incorrect Anticoagulant/Tube: Use the specified collection tubes (e.g., Greiner citrate (B86180) tubes) and ensure they are filled to the proper level to maintain the correct blood-to-anticoagulant ratio.[1][2]

      • Delayed Testing: Assays should be performed within the recommended timeframe after blood collection (typically within 3-4 hours).[1][4]

    • Assay-Specific Interferences (VerifyNow® P2Y12 Assay):

      • Low Hematocrit (HCT): A low hematocrit can falsely elevate P2Y12 Reaction Units (PRU), suggesting lower platelet inhibition.[1][3] The VerifyNow assay cannot be used for patients with a hematocrit below 20%.[1]

      • Low Platelet Count: A low platelet count can affect results. The VerifyNow assay is not recommended for patients with a platelet count below 50,000/µL.[1][3]

    • This compound Resistance:

      • Incidence: While less common than with clopidogrel, this compound resistance can occur, with reported rates fluctuating between 0 and 20%.[5]

      • Mechanisms: Potential mechanisms include issues with drug absorption and receptor action.[5]

Issue 2: High variability between replicate measurements.

  • Question: I am seeing significant differences in results between replicate samples from the same patient. What could be causing this?

  • Answer: High variability between replicates often points to issues in technique or sample processing.

    • Inconsistent Sample Mixing: Ensure gentle but thorough mixing of the blood sample with the anticoagulant upon collection by inverting the tube 4-5 times.[2]

    • Pipetting Errors (LTA): Inaccurate pipetting of platelet-rich plasma (PRP), platelet-poor plasma (PPP), or agonists can introduce significant variability in Light Transmission Aggregometry (LTA).

    • Instrument Malfunction: Run quality control checks on the aggregometer or point-of-care device to rule out instrument error. The VerifyNow system has internal quality controls that check for sample filling, optics, and fluid transfer.[6]

Issue 3: Unexpectedly low platelet reactivity (High Inhibition).

  • Question: The assay results show extremely high platelet inhibition, even more than expected. What should I investigate?

  • Answer: While this compound is a potent inhibitor, extremely low reactivity could be due to:

    • Concomitant Medications: The presence of other antiplatelet agents, such as Glycoprotein IIb/IIIa inhibitors (e.g., abciximab, eptifibatide, tirofiban), can significantly increase platelet inhibition and may lead to error codes on the VerifyNow assay.[1][3][7]

    • Inherited Platelet Disorders: Underlying platelet function disorders could contribute to lower baseline platelet reactivity.[1][3]

    • Assay Interference: High levels of certain substances in the blood can interfere with the assay. However, the VerifyNow P2Y12 assay is generally not affected by age, fibrinogen, cholesterol, or triglyceride levels.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of pre-analytical variability in platelet function testing?

A1: Pre-analytical variables are a major source of variability. Key factors include:

  • Blood Collection Technique: Use of a large bore needle (e.g., 21 gauge or larger) is recommended to minimize platelet activation. The first few milliliters of blood should be discarded.[8]

  • Sample Transport: Samples should be transported at room temperature and without agitation. Pneumatic tube systems should be avoided.[1][2][3]

  • Time from Collection to Analysis: Assays should be performed promptly, typically within 3-4 hours of blood collection.[1][4]

  • Anticoagulant: Use of the correct anticoagulant (typically 3.2% sodium citrate) and ensuring the correct blood-to-anticoagulant ratio is crucial.[8]

Q2: How does hematocrit affect the VerifyNow® P2Y12 assay results for this compound?

A2: Hematocrit has a significant inverse correlation with the P2Y12 Reaction Units (PRU) measured by the VerifyNow assay. This means that a lower hematocrit can lead to a higher PRU value, potentially overestimating platelet reactivity and underestimating the effect of this compound. This is considered an in-vitro phenomenon. The assay should not be used in patients with a hematocrit below 20%.[1]

Q3: What is "this compound resistance" and how is it identified?

A3: this compound resistance refers to a situation where a patient does not show the expected level of platelet inhibition despite being compliant with this compound therapy. The incidence of this compound resistance is reported to be between 0% and 20%.[5] It can be identified through platelet function tests like LTA or VerifyNow, where high on-treatment platelet reactivity (HTPR) is observed. The definition of HTPR can vary depending on the assay used.

Q4: Can I use Light Transmission Aggregometry (LTA) to assess this compound's effect?

A4: Yes, LTA is considered the gold standard for platelet function testing and can be used to evaluate the effects of this compound.[9] It measures the change in light transmission through platelet-rich plasma as platelets aggregate in response to an agonist like ADP.

Q5: What are the expected ranges for platelet inhibition with this compound?

A5: The expected ranges can vary depending on the assay used.

  • VerifyNow® P2Y12: For a patient not on a P2Y12 inhibitor, the expected range is 182-335 PRU.[3] On this compound, PRU values are expected to be significantly lower.

  • Light Transmission Aggregometry (LTA): A normal response to this compound is often considered to be between 40% and 70% aggregation. Values below 40% may indicate low on-treatment platelet reactivity (LTPR), while values above 70% may suggest high on-treatment platelet reactivity (HTPR).[9]

Data Presentation

Table 1: Factors Influencing this compound Platelet Inhibition Assays

FactorAssay(s) AffectedEffect on Platelet Reactivity Measurement
Pre-analytical
Improper sample handling (agitation)LTA, VerifyNowFalsely increased
Delayed sample processing (>4 hours)LTA, VerifyNowVariable, can decrease over time
Incorrect blood-to-anticoagulant ratioLTA, VerifyNowVariable, can prolong clotting times
Patient-Related
Non-compliance with medicationLTA, VerifyNowIncreased
Low Hematocrit (<33%)VerifyNowFalsely increased
Low Platelet Count (<150,000/µL)LTA, VerifyNowCan affect results; VerifyNow not for use <50,000/µL[1]
Pharmacological
Concomitant GP IIb/IIIa inhibitorsLTA, VerifyNowFalsely decreased
This compound ResistanceLTA, VerifyNowIncreased

Table 2: Comparison of Platelet Function Assays for this compound Monitoring

AssayPrincipleTypical this compound ResponseCoefficient of Variation (CV)
VerifyNow® P2Y12 Turbidimetric-based optical detection in whole bloodSignificantly reduced PRU values17.7%[10]
Light Transmission Aggregometry (LTA) Measures light transmission through PRP as platelets aggregateAggregation typically 40-70%[9]Higher CV, around 20-30% for some parameters[11]
Thromboelastography (TEG) - Platelet Mapping Measures clot strength to analyze platelet functionHigh ADP inhibition rate (e.g., >76%)5.1% (for TEG®6s)[10]

Experimental Protocols

Protocol 1: Light Transmission Aggregometry (LTA) for this compound

  • Blood Collection:

    • Draw blood using a 21-gauge needle or larger, avoiding prolonged tourniquet use.[8]

    • Discard the first 3-4 mL of blood.[8]

    • Collect blood into tubes containing 3.2% (0.109 M) buffered sodium citrate.[8]

    • Gently invert the tubes 4-5 times to mix. Do not shake.

    • Process samples within 4 hours of collection, keeping them at room temperature.[4]

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the citrated whole blood at 150-200g for 10-15 minutes at room temperature to obtain PRP.[4]

    • Carefully aspirate the PRP and transfer it to a clean plastic tube.

    • Centrifuge the remaining blood at a higher speed (e.g., 2700g for 15 minutes) to obtain PPP.[4]

  • Platelet Aggregation Measurement:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument using PRP for 0% light transmission and PPP for 100% light transmission.[4]

    • Pipette PRP into a cuvette with a stir bar and allow it to stabilize in the aggregometer for at least 1 minute.[8]

    • Add the platelet agonist (e.g., ADP, typically 5-20 µM) to the PRP.

    • Record the change in light transmission for a set period (e.g., 6-10 minutes).[8]

    • The result is typically reported as the maximal percentage of aggregation.

Protocol 2: VerifyNow® P2Y12 Assay

  • Blood Collection:

    • Collect 2 mL of blood into each of the two specified Greiner citrate tubes, ensuring they are filled to the proper level.[1]

    • A peripheral draw is recommended.[1]

    • Gently invert the tubes to mix.

    • Transport the samples at room temperature to the laboratory within 3 hours of collection. Do not use a pneumatic tube system.[1]

  • Assay Procedure:

    • Follow the manufacturer's instructions for the VerifyNow® instrument.

    • Ensure the instrument has passed its quality control checks.

    • Enter patient information if required.

    • Insert the VerifyNow® P2Y12 assay cartridge into the instrument.

    • Introduce the whole blood sample into the cartridge as directed.

    • The instrument will automatically perform the assay and report the results in P2Y12 Reaction Units (PRU) and/or percent inhibition.

Mandatory Visualizations

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates This compound This compound This compound->P2Y12 Blocks AC Adenylyl Cyclase Gi->AC Inhibits GPIIbIIIa_active Active GPIIb/IIIa Receptor Gi->GPIIbIIIa_active Promotes Activation cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates VASP VASP-P PKA->VASP Phosphorylates VASP->GPIIbIIIa_active Inhibits Activation of GPIIbIIIa_inactive Inactive GPIIb/IIIa Receptor Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Mediates

Caption: P2Y12 receptor signaling pathway and the mechanism of action of this compound.

LTA_Workflow Start Start: Whole Blood Collection (Citrate Tube) Centrifuge1 Centrifuge at low speed (150-200g, 10-15 min) Start->Centrifuge1 PRP Aspirate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge remaining blood at high speed (e.g., 2700g) Centrifuge1->Centrifuge2 Aggregometer Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Aggregometer Incubate Incubate PRP at 37°C PRP->Incubate PPP Aspirate Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Aggregometer Aggregometer->Incubate Add_Agonist Add Agonist (e.g., ADP) Incubate->Add_Agonist Measure Measure Light Transmission Add_Agonist->Measure Result Result: % Aggregation Measure->Result Troubleshooting_Logic Start High Platelet Reactivity (Low this compound Inhibition) Check_Preanalytical Review Pre-analytical Variables? Start->Check_Preanalytical Preanalytical_Issues Improper sample handling? Delayed testing? Incorrect tube? Check_Preanalytical->Preanalytical_Issues Yes Check_Patient_Factors Review Patient Factors? Check_Preanalytical->Check_Patient_Factors No Correct_Preanalytical Action: Re-collect sample with proper technique Preanalytical_Issues->Correct_Preanalytical Correct_Preanalytical->Start Re-evaluate Patient_Factor_Issues Patient compliant? Correct dosing time? Check_Patient_Factors->Patient_Factor_Issues Yes Check_Assay_Interference VerifyNow Assay Used? Check_Patient_Factors->Check_Assay_Interference No Correct_Patient_Factors Action: Verify compliance and re-test Patient_Factor_Issues->Correct_Patient_Factors Correct_Patient_Factors->Start Re-evaluate Assay_Interference_Issues Low Hematocrit? Low Platelet Count? Check_Assay_Interference->Assay_Interference_Issues Yes Consider_Resistance Consider this compound Resistance Check_Assay_Interference->Consider_Resistance No Consider_Alternative_Assay Action: Consider LTA or other methods Assay_Interference_Issues->Consider_Alternative_Assay Consider_Alternative_Assay->Start Re-evaluate

References

Minimizing off-target effects in Ticagrelor cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ticagrelor Cell Culture Experiments

Welcome to the technical support center for researchers using this compound in cell culture experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize and control for off-target effects in your studies.

Frequently Asked Questions (FAQs)

Q1: I'm observing an effect of this compound in my cell line, which does not express the P2Y12 receptor. Is this an off-target effect?

A1: Yes, it is highly likely that you are observing a P2Y12-independent, or "off-target," effect. The primary mechanism for such effects is this compound's ability to inhibit the equilibrative nucleoside transporter 1 (ENT1).[1][2][3] This inhibition prevents the reuptake of adenosine (B11128) from the extracellular space into the cell, leading to an increase in local adenosine concentration.[1][2][4] This elevated adenosine can then signal through its own receptors (A1, A2A, A2B, A3), triggering various cellular responses.[2][5]

This adenosine-mediated pathway is a well-documented off-target effect of this compound and is distinct from its canonical role as a P2Y12 antagonist.[6][7][8] Therefore, any biological activity observed in P2Y12-negative cells should be investigated as a potential consequence of enhanced adenosine signaling.

Q2: What is the primary off-target mechanism of this compound and how does it work?

A2: The most extensively documented off-target mechanism is the inhibition of adenosine reuptake via the equilibrative nucleoside transporter 1 (ENT1).[2][9]

  • Mechanism: Under normal physiological conditions, or in response to cellular stress like hypoxia, cells release adenosine triphosphate (ATP), which is rapidly converted to adenosine in the extracellular space.[1][5] ENT1, a protein on the cell membrane, transports this extracellular adenosine back into the cell, thus terminating its signaling.[1][9]

  • This compound's Role: this compound directly binds to and inhibits ENT1.[1][3][10] This blockade prevents adenosine from being cleared from the extracellular environment, increasing its local concentration and prolonging its half-life.[1][4]

  • Downstream Effects: The accumulated adenosine then activates purinergic adenosine receptors (A1, A2A, A2B, A3) on the cell surface, initiating downstream signaling cascades that can influence inflammation, cell viability, and other cellular processes.[2][5][11]

Below is a diagram illustrating this compound's on-target and primary off-target pathways.

Ticagrelor_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Ticagrelor1 This compound P2Y12 P2Y12 Receptor Ticagrelor1->P2Y12 Inhibits Platelet_Activation Platelet Activation (and other P2Y12+ cells) P2Y12->Platelet_Activation Leads to ADP ADP ADP->P2Y12 Activates Ticagrelor2 This compound ENT1 ENT1 Transporter Ticagrelor2->ENT1 Inhibits Adenosine_in Intracellular Adenosine ENT1->Adenosine_in Adenosine_out Extracellular Adenosine Adenosine_out->ENT1 Uptake Adenosine_R Adenosine Receptors (A1, A2A...) Adenosine_out->Adenosine_R Activates Cell_Response Cellular Response (e.g., anti-inflammatory) Adenosine_R->Cell_Response

Caption: On-target (P2Y12) vs. off-target (ENT1/Adenosine) pathways of this compound.
Q3: What concentration of this compound should I use to minimize off-target effects?

A3: Selecting the optimal concentration is critical. While therapeutically relevant plasma concentrations in patients can range from 0.4 to 1.5 µM, in vitro studies often use a range of concentrations to establish dose-response curves.[12]

  • On-Target vs. Off-Target Potency: this compound binds potently to the P2Y12 receptor. In contrast, its inhibition of ENT1 is described as "weak".[6][7] However, this "weak" inhibition is still sufficient to produce significant biological effects by altering local adenosine levels.[4]

  • Recommended Practice: Start with a dose-response experiment. A clinically relevant concentration of around 2.5 µM has been used in some cancer cell line studies.[13] For other cell types, concentrations as low as 0.1 µM to 1 µM have been shown to be effective.[14][15] It is crucial to determine the lowest effective concentration for your specific cell type and P2Y12-dependent endpoint to reduce the likelihood of engaging off-target mechanisms.

Here is a summary of concentrations used in various in vitro studies.

Target/Cell TypeThis compound ConcentrationObserved EffectReference
Pancreatic Cancer Cells2.5 µM (suboptimal)Enhanced chemotherapeutic efficacy[13]
Pancreatic Cancer Cells10 µMGrowth inhibition, apoptosis induction[13]
H9c2 Cardiomyocytes0.1, 0.3, 1 µMReduction of NCX1 reverse activity[14]
EAhy926 Endothelial Cells40 µM, 60 µMDecrease in ox-LDL-induced apoptosis[14]
Rat Platelets (in vitro)1 µMInhibition of fibrinogen binding[15]

Troubleshooting Guide

Problem: My results are inconsistent or suggest both on- and off-target effects are occurring.

This is a common challenge. The solution is to design experiments with appropriate controls to dissect the two potential mechanisms of action.

Solution: Implement a validation workflow.

Use a combination of genetic and pharmacological controls to confirm the signaling pathway responsible for your observed effect.

Troubleshooting_Workflow Start Start: Observe This compound Effect P2Y12_Check Is the cell line P2Y12 positive? Start->P2Y12_Check Off_Target_Hypothesis Hypothesis: Effect is P2Y12-independent (likely ENT1/Adenosine) P2Y12_Check->Off_Target_Hypothesis No On_Target_Hypothesis Hypothesis: Effect is P2Y12-dependent P2Y12_Check->On_Target_Hypothesis Yes Pharmacological_Block Pharmacological Control: Use Adenosine Receptor Antagonist (e.g., Theophylline) Off_Target_Hypothesis->Pharmacological_Block Genetic_Knockdown Genetic Control: Use siRNA/shRNA to knock down P2Y12 On_Target_Hypothesis->Genetic_Knockdown Result_Pharm Does the antagonist reverse the effect? Pharmacological_Block->Result_Pharm Result_Genetic Does P2Y12 knockdown abolish the effect? Genetic_Knockdown->Result_Genetic Conclusion_Off_Target Conclusion: Effect is Off-Target (Adenosine-mediated) Result_Pharm->Conclusion_Off_Target Yes Conclusion_Mixed Conclusion: Effect may be mixed or via another pathway. Further investigation needed. Result_Pharm->Conclusion_Mixed No Conclusion_On_Target Conclusion: Effect is On-Target (P2Y12-mediated) Result_Genetic->Conclusion_On_Target Yes Result_Genetic->Conclusion_Mixed No

Caption: Workflow for dissecting on-target vs. off-target this compound effects.

Experimental Protocols

Protocol 1: P2Y12 Knockdown using siRNA to Confirm On-Target Effect

This protocol provides a general framework for using small interfering RNA (siRNA) to transiently silence the P2Y12 receptor gene (P2RY12).

Objective: To determine if the biological effect of this compound is dependent on the presence of the P2Y12 receptor.

Methodology:

  • Cell Seeding:

    • Seed your cells in 6-well or 12-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Transfection:

    • Prepare two sets of wells: one for a non-targeting (scramble) control siRNA and one for the P2Y12-targeting siRNA.

    • Dilute the siRNA (e.g., 20 pmol) in serum-free media.

    • In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free media.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation:

    • Incubate the cells for 48-72 hours post-transfection to allow for P2Y12 mRNA and protein knockdown.

  • Validation of Knockdown:

    • Harvest a subset of cells from both control and knockdown wells.

    • Confirm the reduction of P2Y12 expression using qPCR (to measure mRNA levels) or Western blot (to measure protein levels). A knockdown efficiency of >70% is desirable.

  • This compound Treatment:

    • Treat the remaining scramble control and P2Y12-knockdown cells with this compound at your predetermined optimal concentration. Include a vehicle control (e.g., DMSO) for both sets.

  • Endpoint Analysis:

    • After the appropriate treatment duration, perform your functional assay (e.g., cell migration, cytokine release, etc.).

    • Expected Outcome: If the effect is on-target, you will observe a significant response to this compound in the scramble control cells, but this response will be blunted or completely absent in the P2Y12-knockdown cells.

Protocol 2: Pharmacological Inhibition of Adenosine Receptors to Confirm Off-Target Effect

This protocol uses a pharmacological antagonist to block the off-target adenosine signaling pathway.

Objective: To determine if the biological effect of this compound is mediated by the activation of adenosine receptors.

Methodology:

  • Cell Seeding:

    • Seed cells as described in Protocol 1.

  • Antagonist Pre-treatment:

    • Prepare a stock solution of a non-selective adenosine receptor antagonist, such as theophylline.

    • One hour prior to this compound treatment, pre-treat the cells with the adenosine receptor antagonist. Include a vehicle-only control group.

  • This compound Co-treatment:

    • Add this compound to the wells already containing the antagonist and to a set of wells without the antagonist. Maintain vehicle controls throughout.

  • Incubation and Endpoint Analysis:

    • Incubate for the required duration and perform your functional assay.

    • Expected Outcome: If the effect is off-target and adenosine-mediated, this compound will produce a response in the absence of the antagonist.[2] However, in the cells pre-treated with the adenosine receptor antagonist, the effect of this compound will be significantly reduced or abolished.[2]

References

Technical Support Center: Enhancing the Long-Term Stability of Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ticagrelor stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of this compound during long-term storage and throughout experimental procedures. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily oxidation, S-dealkylation, and N-dealkylation.[1] Hydrolysis can also occur under certain pH conditions. Understanding these pathways is crucial for developing appropriate storage and handling strategies.

Q2: What environmental factors are most critical to control for ensuring this compound's stability?

A2: Exposure to alkaline and oxidative conditions are the most significant factors leading to the degradation of this compound. Additionally, temperature and light can also contribute to its degradation over time. Therefore, it is recommended to store this compound in a cool, dark place and to use inert containers.

Q3: Are there any known incompatible excipients with this compound in formulations?

A3: While specific excipient incompatibility data is extensive and proprietary, formulators should be cautious with alkaline excipients that could raise the micro-environmental pH and accelerate degradation. Oxidizing agents are also to be avoided. Compatibility studies are essential during formulation development.

Q4: What are the best practices for preparing stock solutions of this compound for in vitro experiments?

A4: To ensure the stability of this compound in solution, it is recommended to use a co-solvent system, such as methanol (B129727) and water, for initial dissolution.[2] For aqueous buffers, it is advisable to use a pH below 7. Stock solutions should be prepared fresh whenever possible. If short-term storage is necessary, refrigeration at 2-8°C and protection from light is recommended. Solution stability studies have shown that this compound in a mobile phase is stable for up to one week at 4–8 °C.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram during stability analysis. Degradation of this compound due to improper storage or handling.1. Review storage conditions (temperature, light, humidity). 2. Prepare a fresh sample and re-analyze. 3. Perform forced degradation studies to identify potential degradation products.
Loss of potency in this compound standard over time. Instability of the standard solution.1. Prepare fresh standard solutions for each analysis. 2. If storing, validate the storage conditions and duration. Store at low temperatures and protect from light.
Inconsistent dissolution profiles for this compound tablets. Formulation instability or interaction with excipients.1. Investigate the compatibility of this compound with all excipients. 2. Evaluate the impact of manufacturing processes (e.g., heat, moisture) on stability. 3. Consider formulation strategies like co-processing with superdisintegrants to enhance stability and dissolution.[4]
Precipitation observed in aqueous this compound solutions. Poor aqueous solubility and potential for precipitation.1. Utilize co-solvents or solubility enhancers such as those used in Self-Microemulsifying Drug Delivery Systems (SMEDDS).[5][6] 2. Adjust the pH of the medium; this compound's solubility is pH-dependent.

Data on this compound Stability

The following tables summarize quantitative data from forced degradation studies, providing insights into the stability of this compound under various stress conditions.

Table 1: Summary of this compound Degradation under Forced Stress Conditions

Stress Condition% DegradationReference
Acid Hydrolysis (e.g., 0.1 M HCl)4.87%[7]
Alkaline Hydrolysis (e.g., 0.1 M NaOH)6.24%[7]
Oxidative (e.g., 10% H₂O₂)3.95%[7]
Thermal (e.g., 40-80°C)1.88%[7]
Photolytic (UV light)1.51%[7]
Neutral Hydrolysis (Water)0.34%[7]

Note: Degradation percentages can vary based on the specific experimental conditions (concentration, duration of exposure, temperature).

Experimental Protocols

1. Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating properties of an analytical method.

  • Acid Degradation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).

    • Add 0.1 M hydrochloric acid to the solution.

    • Heat the mixture (e.g., at 80°C on a water bath) for a specified period (e.g., 2-4 hours).[3]

    • Neutralize the solution with an appropriate base (e.g., 0.1 M NaOH).

    • Dilute the sample to a suitable concentration with the mobile phase for analysis.

  • Alkaline Degradation:

    • Dissolve this compound in a suitable solvent.

    • Add 0.1 M sodium hydroxide (B78521) to the solution.

    • Heat the mixture as described for acid degradation.[3]

    • Neutralize the solution with an appropriate acid (e.g., 0.1 M HCl).

    • Dilute for analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 10% v/v).

    • Reflux the mixture at a controlled temperature (e.g., 80°C) for a set time (e.g., 5 hours).

    • Dilute the sample for analysis.

  • Thermal Degradation:

    • Place solid this compound in a hot air oven at a specified temperature (e.g., 40°C).[3]

    • Draw samples at defined time intervals.

    • Dissolve and dilute the samples for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound or the solid drug to UV light in a photostability chamber.

    • Analyze the sample at various time points.

2. Protocol for Stability-Indicating RP-HPLC Method

This protocol describes a typical stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase: A mixture of a buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a suitable ratio (e.g., 60:40 v/v).[1]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection Wavelength: 254 nm.[3]

    • Injection Volume: 20 µL.[3]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.[3]

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10-90 µg/mL).[3]

    • Filter all solutions through a 0.22 µm filter before injection.[3]

  • Validation Parameters:

    • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, robustness, and sensitivity (LOD and LOQ).[2][3]

Visualizations

Ticagrelor_Degradation_Pathways cluster_degradation Degradation Pathways This compound This compound Oxidation Oxidation (N-oxide formation) This compound->Oxidation Oxidizing Agents (e.g., H₂O₂) S_Dealkylation S-Dealkylation This compound->S_Dealkylation Metabolic or Chemical Cleavage N_Dealkylation N-Dealkylation This compound->N_Dealkylation Metabolic or Chemical Cleavage Hydrolysis Hydrolysis This compound->Hydrolysis Acidic/Alkaline Conditions

Caption: Major degradation pathways of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) Analysis Stability-Indicating Analysis (e.g., RP-HPLC, LC-MS) Acid->Analysis Alkali Alkaline Hydrolysis (e.g., 0.1 M NaOH, heat) Alkali->Analysis Oxidative Oxidation (e.g., 10% H₂O₂) Oxidative->Analysis Thermal Thermal Stress (e.g., 40-80°C) Thermal->Analysis Photolytic Photolytic Stress (UV Light) Photolytic->Analysis Ticagrelor_Sample This compound Sample (API or Formulation) Ticagrelor_Sample->Acid Ticagrelor_Sample->Alkali Ticagrelor_Sample->Oxidative Ticagrelor_Sample->Thermal Ticagrelor_Sample->Photolytic Data Data Interpretation: - Identify Degradants - Quantify Degradation - Assess Method Specificity Analysis->Data

Caption: Workflow for forced degradation studies of this compound.

References

Technical Support Center: Troubleshooting Ticagrelor Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to identify and address potential issues arising from batch-to-batch variability of Ticagrelor in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability with research-grade this compound?

A1: Batch-to-batch variability of this compound can stem from several factors affecting its purity, stability, and formulation. Key causes include:

  • Chemical Purity and Impurity Profile: Different synthesis batches may contain varying levels of process-related impurities or degradation products.[1] These can potentially interfere with this compound's biological activity.

  • Polymorphism: this compound can exist in different crystalline forms (polymorphs), which can affect its solubility and dissolution rate.[2][3] While one form is typically selected for development due to its stability, variations between research-grade batches could occur.[2]

  • Degradation: this compound can degrade under stress conditions such as oxidation, hydrolysis, and photolysis.[4][5] Improper storage or handling can lead to the formation of degradants, altering the compound's effective concentration and activity.

  • Solubility and Formulation: As a drug with low aqueous solubility (BCS Class IV), variations in particle size (micronization) or the presence of different excipients in formulated tablets can significantly impact how well it dissolves and its bioavailability in in vitro assays.[3][6][7][8]

Q2: My new batch of this compound shows lower potency in my platelet aggregation assay. What should I check first?

A2: If you observe a decrease in potency (e.g., a higher IC50 value), we recommend a systematic approach to troubleshooting:

  • Verify Stock Solution: Confirm the concentration and integrity of your stock solution. This compound has limited stability in aqueous solutions.[9] Prepare a fresh stock solution from the new batch, ensuring it is fully dissolved. See the "Troubleshooting Guide for Compound-Related Issues" below.

  • Review Certificate of Analysis (CoA): Compare the purity listed on the CoA for the new batch with the previous one.[10][11] A significant difference in purity (e.g., 99.5% vs. 96%) means you are adding less active compound for the same weight.

  • Check Assay Controls: Ensure your positive and negative controls for the platelet aggregation assay are performing as expected. This helps differentiate between a compound problem and an assay problem.[12][13]

  • Perform Analytical Chemistry: If the issue persists, perform an analytical check such as HPLC to confirm the purity and concentration of your stock solution against a reference standard.

Q3: How should I prepare and store this compound stock solutions to minimize variability?

A3: Proper handling of this compound is critical.

  • Solvent Selection: this compound is soluble in organic solvents like DMSO (~20 mg/mL), DMF (~25 mg/mL), and ethanol (B145695) (~15 mg/mL).[9] It is practically insoluble in water and sparingly soluble in aqueous buffers.[2][3][9] For most cell-based assays, DMSO is the recommended solvent for initial stock preparation.

  • Stock Solution Preparation: To prepare a stock solution, dissolve the solid this compound in the chosen solvent (e.g., DMSO). Ensure complete dissolution; gentle warming or vortexing can be used.

  • Storage: Store the solid compound at -20°C, where it is stable for at least four years.[9] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to one year).[11] Aqueous working solutions are not recommended for storage for more than one day.[9]

Q4: What level of purity should I expect for research-grade this compound?

A4: For research use, you should expect a purity of ≥95%, with many suppliers providing batches with >99% purity as determined by HPLC.[9][10][11] Always refer to the batch-specific Certificate of Analysis (CoA) provided by the supplier for detailed purity information.

Troubleshooting Guides

Guide 1: Investigating Reduced Potency in Platelet Aggregation Assays

If a new batch of this compound exhibits reduced inhibition of platelet aggregation, consult the following table.

Observation Potential Cause Recommended Action
Higher IC50 Value Incorrect Stock Concentration: Incomplete dissolution or weighing error.Prepare a fresh stock solution. Ensure the solid is fully dissolved before making serial dilutions. Verify balance calibration.
Compound Degradation: Improper storage of solid or stock solution (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).Prepare a fresh stock from solid stored under recommended conditions (-20°C). Aliquot new stock solutions to minimize freeze-thaw cycles.
Lower Purity of New Batch: The new batch may have a lower percentage of the active pharmaceutical ingredient (API).Compare the purity on the CoA of the new and old batches. Adjust weighing to account for differences in purity if necessary.
Inconsistent Results Between Replicates Compound Precipitation: this compound may precipitate when diluted from a high-concentration DMSO stock into aqueous assay buffer.Check for visible precipitate in assay wells. Decrease the final DMSO concentration in the assay. Pre-dilute this compound in a solvent compatible with your aqueous buffer.
Assay Variability: Inconsistent pipetting, uneven cell/platelet distribution, or temperature fluctuations.Review the platelet aggregation assay protocol for sources of technical error. Ensure consistent mixing and temperature control (37°C).[12][13]
No Inhibition Observed P2Y12 Receptor Insensitivity: Platelets may be pre-activated or desensitized.Use fresh platelet preparations. Review blood collection and platelet preparation techniques to minimize premature activation.[13][14]
Incorrect Compound: Possibility of a mislabeled vial from the supplier.Confirm the identity of the compound using an analytical technique like mass spectrometry or by comparing its HPLC retention time to a known standard.
Guide 2: Addressing Differences in Physical Properties
Observation Potential Cause Recommended Action
Difficulty Dissolving New Batch Different Crystalline Form (Polymorph): Polymorphs can have different solubility characteristics.[2]Use a different solvent (e.g., DMF instead of DMSO). Increase sonication time or gently warm the solution. Check the CoA for any notes on polymorphism.
Different Particle Size: The new batch may not be micronized, leading to a slower dissolution rate.Allow for longer dissolution time with agitation. If possible, compare the physical appearance of the old and new batches under a microscope.
Color Variation in Solid Compound Presence of Impurities or Degradants: Synthesis byproducts can sometimes impart color.This is a strong indicator of a potential purity issue. Compare CoAs between batches. Contact the supplier for clarification. Consider analytical testing (HPLC) to check the impurity profile.

Data Summary Tables

Table 1: Typical HPLC Validation Parameters for this compound Purity Analysis

This table summarizes typical performance characteristics for a validated RP-HPLC method, which can be used as a benchmark for in-house verification.

Parameter Typical Value Reference
Linearity Range 12 - 150 µg/mL[15][16]
Correlation Coefficient (r²) > 0.999[15][16]
Accuracy (% Recovery) 98.0% - 102.0%[17][18]
Precision (%RSD) < 2.0%[16][17]
Limit of Detection (LOD) ~1.3 - 5.0 µg/mL[15]
Limit of Quantification (LOQ) ~4.0 - 15.2 µg/mL[15]
Table 2: this compound Solubility Data
Solvent Approximate Solubility Reference
Dimethylformamide (DMF)~25 mg/mL[9]
Dimethyl Sulfoxide (DMSO)~20 mg/mL[9]
Ethanol~15 mg/mL[9]
Aqueous Buffer (e.g., PBS, pH 7.2)Sparingly soluble (~0.01 mg/mL)[2]

Key Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Assessment of this compound

This protocol provides a general method for determining the purity of a this compound batch.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade Methanol (B129727)

  • HPLC-grade Acetonitrile

  • Phosphate Buffer (e.g., 0.02M Potassium dihydrogen phosphate), pH adjusted to 3.6 with orthophosphoric acid

  • HPLC-grade water

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV Detector.[15]

  • Column: C18, 5 µm, 4.6 x 150 mm (or similar).[15]

  • Mobile Phase: Methanol:Phosphate Buffer (e.g., 45:55 v/v).[15]

  • Flow Rate: 1.0 mL/min.[15][16]

  • Detection Wavelength: 255 nm.[15]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as described, filter through a 0.45 µm filter, and degas for 15 minutes in an ultrasonic bath.[15]

  • Standard Solution Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute with mobile phase to a working concentration of ~20 µg/mL.[15]

  • Sample Solution Preparation: Prepare the sample solution using the same method as the standard to achieve a final nominal concentration of ~20 µg/mL.

  • Analysis: Inject a blank (mobile phase), followed by the standard solution, and then the sample solution.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the this compound peak in the sample chromatogram to that of the standard, correcting for the exact weights.

    % Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Protocol 2: Light Transmission Aggregometry (LTA) for this compound Potency

This protocol outlines the measurement of this compound's inhibitory effect on ADP-induced platelet aggregation.

1. Materials and Reagents:

  • Freshly drawn human whole blood

  • 3.2% Sodium Citrate (B86180) anticoagulant

  • Adenosine Diphosphate (ADP) agonist

  • This compound stock solution (in DMSO)

  • Saline or appropriate buffer

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

2. Equipment:

  • Light Transmission Aggregometer

  • Calibrated pipettes

  • Centrifuge

  • 37°C water bath/heating block

3. Procedure:

  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio) using a 19-21 gauge needle with minimal stasis.[13] Process within 4 hours.[19]

  • PRP Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to separate the PRP (the upper, straw-colored layer).[19]

  • PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet all cellular components and obtain PPP.

  • Platelet Count Standardization (Optional but Recommended): Adjust the platelet count of the PRP to a standard concentration (e.g., 250 x 10⁹/L) using PPP to reduce inter-donor variability.[12]

  • Aggregometer Setup: Pre-warm PRP and PPP aliquots to 37°C. Calibrate the aggregometer by setting 0% aggregation/100% light transmission with PRP and 100% aggregation/0% light transmission with PPP.[12]

  • Assay: a. Pipette adjusted PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. b. Add the vehicle (e.g., DMSO diluted in buffer) or varying concentrations of this compound. Incubate for a specified time (e.g., 2-5 minutes). c. Add the ADP agonist (e.g., final concentration of 10 µM) to initiate aggregation. d. Record the change in light transmission for 5-10 minutes.

  • Data Analysis: Determine the maximal aggregation for each concentration of this compound relative to the vehicle control. Plot the percent inhibition versus this compound concentration to calculate the IC50 value.

Mandatory Visualizations

G cluster_0 P2Y12 Signaling Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein Activation P2Y12->Gi This compound This compound This compound->P2Y12 Reversibly Binds (Allosteric Site) AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP ↓ VASP Phosphorylation PKA->VASP GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: this compound's mechanism of action on the P2Y12 signaling pathway.

G cluster_1 Troubleshooting Workflow for this compound Variability Start Reduced Potency Observed with New Batch Check_CoA 1. Compare CoA Purity (New vs. Old) Start->Check_CoA Purity_Diff Purity Significantly Lower? Check_CoA->Purity_Diff Prep_Fresh 2. Prepare Fresh Stock Solution Check_Controls 3. Verify Assay Controls (Positive & Negative) Prep_Fresh->Check_Controls Controls_OK Controls OK? Check_Controls->Controls_OK Purity_Diff->Prep_Fresh No Adjust_Conc Adjust Weighing for Purity Purity_Diff->Adjust_Conc Yes Re_Test 4. Re-run Assay with Fresh Stock Controls_OK->Re_Test Yes Assay_Issue Investigate Assay (e.g., Platelets, Reagents) Controls_OK->Assay_Issue No Problem_Solved Problem Resolved Re_Test->Problem_Solved Yes Compound_Issue Investigate Compound (e.g., HPLC/MS Analysis) Re_Test->Compound_Issue No Adjust_Conc->Prep_Fresh

Caption: A logical workflow for troubleshooting this compound batch variability.

G cluster_2 Light Transmission Aggregometry (LTA) Workflow Blood Whole Blood (3.2% Citrate) Centrifuge1 Centrifuge (150-200g, 15 min) Blood->Centrifuge1 PRP Collect PRP (Platelet-Rich Plasma) Centrifuge1->PRP Centrifuge2 Centrifuge Remainder (>2000g, 15 min) Centrifuge1->Centrifuge2 Setup Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Setup PPP Collect PPP (Platelet-Poor Plasma) Centrifuge2->PPP PPP->Setup Assay Incubate PRP + this compound (37°C) Setup->Assay Trigger Add ADP Agonist Assay->Trigger Measure Record Light Transmission Trigger->Measure

Caption: Experimental workflow for Light Transmission Aggregometry.

References

Technical Support Center: Optimizing LC-MS/MS for Ticagrelor Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the detection of Ticagrelor and its active metabolite, AR-C124910XX, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Which ionization mode is best for this compound and its active metabolite, AR-C124910XX?

A1: While both positive and negative electrospray ionization (ESI) modes can be used, a higher response and sensitivity are typically achieved in the negative ion mode for both this compound and AR-C124910XX.[1][2] In this mode, the analytes form [M-H]⁻ ions.

Q2: What are the recommended MRM transitions for this compound and AR-C124910XX?

A2: The most commonly used and validated MRM (Multiple Reaction Monitoring) transitions are:

  • This compound: m/z 521.11 → 361.10[1][3]

  • AR-C124910XX: m/z 477.03 → 361.10[1][3]

A confirmation ion can also be monitored for added specificity. For example, m/z 521.11 → 168.16 for this compound and m/z 477.03 → 153.14 for AR-C124910XX.[1][2]

Q3: What type of internal standard (IS) should I use?

A3: A stable isotope-labeled (SIL) internal standard, such as this compound-d7, is the ideal choice as it closely mimics the analyte's behavior during sample preparation and ionization.[4] However, if a SIL IS is unavailable, other compounds like tolbutamide (B1681337) have been successfully used.[1]

Q4: What is the most common sample preparation technique for plasma samples?

A4: Simple protein precipitation (PPT) with acetonitrile (B52724) is a widely used, straightforward, and effective method for extracting this compound and AR-C124910XX from plasma.[1][5][6] A volume ratio of 3:1 (acetonitrile to plasma) has been shown to yield consistent and high recoveries.[1] Liquid-liquid extraction (LLE) is another option that can provide cleaner extracts.[7]

Q5: What are typical linear ranges and lower limits of quantification (LLOQ) for this assay?

A5: With optimized methods, LLOQs can be as low as 0.2 ng/mL in plasma.[1] Linear ranges are typically wide, for instance, from 0.2 to 2500 ng/mL, which is suitable for pharmacokinetic studies.[1] Some methods have reported LLOQs of 0.781 ng/mL with a linear range of 0.781-800 ng/mL.[4][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Sensitivity / Poor Signal Intensity Suboptimal ionization parameters.Optimize ion source parameters (e.g., ion spray voltage, source temperature). For negative mode, a typical ion spray voltage is around -4500 V and a source temperature of 650°C has been used effectively.[1][2]
Inefficient fragmentation.Optimize collision energy (CE) and declustering potential (DP) for each MRM transition. Refer to the Optimized Mass Spectrometry Parameters table below for starting values.
Matrix effects (ion suppression).Evaluate and minimize matrix effects by improving sample cleanup (e.g., switching from PPT to LLE), or by adjusting chromatographic conditions to separate analytes from co-eluting matrix components.[8] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[8]
Poor Peak Shape (Tailing, Splitting) Inappropriate injection solvent.Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Column contamination or degradation.Implement a column wash procedure. If the problem persists, consider replacing the guard column or the analytical column.
Suboptimal mobile phase pH.Ensure the mobile phase pH is appropriate for the analytes and column chemistry. For this compound analysis on a C18 column, a mobile phase containing 0.1% formic acid is commonly used.[1]
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
Dirty ion source.Clean the ion source components according to the manufacturer's recommendations.
Inconsistent Results Instability of analytes in the sample matrix.Ensure proper sample handling and storage. This compound and its metabolite have been found to be unstable in whole blood for more than 3 hours at room temperature or 4°C.[5]
Inconsistent sample preparation.Automate sample preparation steps where possible to improve reproducibility. Ensure precise and consistent pipetting and vortexing times.

Experimental Protocols

Plasma Sample Preparation (Protein Precipitation)
  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile (containing the internal standard, e.g., this compound-d7 or tolbutamide).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at a high speed (e.g., 12,000 rpm) for 5 minutes at 4°C.[4]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[1]

Liquid Chromatography Parameters
  • Column: Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min[1]

  • Gradient:

    • 0.0-0.1 min: 30% B

    • 0.1-0.6 min: 30-70% B

    • 0.6-6.0 min: 70% B

    • 6.0-6.1 min: 70-30% B

    • 6.1-8.0 min: 30% B[1]

  • Column Temperature: 40°C[1]

  • Autosampler Temperature: 4°C[1]

Quantitative Data Summary

Table 1: MRM Transitions and Linearity
AnalytePrecursor Ion (m/z)Product Ion (m/z)Typical LLOQ (ng/mL)Typical Linear Range (ng/mL)Reference
This compound521.11361.100.20.2 - 2500[1]
AR-C124910XX477.03361.100.20.2 - 2500[1]
This compound521.4360.922 - 5000[3]
AR-C124910XX477.2361.211 - 2500[3]
This compound523.4127.022 - 1500[7]
Table 2: Optimized Mass Spectrometry Parameters (Negative ESI)
ParameterThis compoundAR-C124910XXTolbutamide (IS)Reference
Declustering Potential (DP)-30 V-40 V-55 V[1][2]
Collision Energy (CE)-30 eV-30 eV-26 eV[1][2]
Entrance Potential (EP)-10 V-10 V-10 V[1][2]
Collision Exit Potential (CXP)-9 V-10 V-15 V[1][2]
Ion Spray Voltage-4500 V-4500 V-4500 V[1][2]
Source Temperature650°C650°C650°C[1][2]
Curtain Gas (CUR)20 psi20 psi20 psi[1][2]
Ion Source Gas 1 (GS1)60 psi60 psi60 psi[1][2]
Ion Source Gas 2 (GS2)60 psi60 psi60 psi[1][2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (12,000 rpm, 5 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (Negative ESI, MRM) lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound LC-MS/MS analysis.

troubleshooting_tree cluster_ms_optimization MS Optimization cluster_matrix_effects Matrix Effects cluster_chromatography Chromatography start Low Signal Intensity? optimize_source Optimize Ion Source Parameters (Voltage, Temp, Gas) start->optimize_source Yes optimize_ce_dp Optimize CE and DP optimize_source->optimize_ce_dp check_matrix Investigate Matrix Effects optimize_ce_dp->check_matrix improve_cleanup Improve Sample Cleanup (e.g., LLE) check_matrix->improve_cleanup Suppression Observed check_column Check Column Performance check_matrix->check_column No Significant Matrix Effect use_sil_is Use Stable Isotope-Labeled IS improve_cleanup->use_sil_is check_mobile_phase Verify Mobile Phase Integrity check_column->check_mobile_phase

References

Preventing Ticagrelor degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ticagrelor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing this compound degradation during sample preparation for bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in biological samples?

A1: this compound is susceptible to degradation under specific conditions. Forced degradation studies have shown that the primary degradation pathways include:

  • Alkaline Hydrolysis: this compound degrades significantly in alkaline (high pH) conditions.

  • Oxidation: The molecule is sensitive to oxidative and auto-oxidative processes.[1][2]

  • Chemical Degradation: Major chemical modifications observed include S-dealkylation, N-dealkylation, and the formation of N-oxide diastereomers.[1][2][3]

Conversely, this compound is relatively stable under acidic, neutral, photolytic (light), and thermolytic (heat) stress conditions.[3] Therefore, controlling pH and minimizing oxidative stress are critical during sample preparation.

Q2: Which anticoagulant should I use for blood collection?

A2: For quantifying this compound and its active metabolite (AR-C124910XX) in plasma, K₂-EDTA is a commonly used and validated anticoagulant.[4][5] Validated methods have also demonstrated sample stability with lithium heparin and sodium heparin.[1] The choice may depend on your specific bioanalytical method, but K₂-EDTA is a well-documented and reliable option.

Q3: How quickly must I process blood samples after collection?

A3: It is critical to process blood samples promptly. This compound and its active metabolite are stable in whole blood for up to 3 hours at room temperature .[2] Significant degradation may occur if whole blood is stored for 6 hours or longer before centrifugation to separate plasma.[2] To ensure sample integrity, plasma should be separated and frozen as soon as possible after collection.

Q4: What are the optimal storage conditions for plasma samples?

A4: For long-term storage, plasma samples should be kept at -80°C . Under these conditions, this compound and its active metabolite, AR-C124910XX, have been shown to be stable for at least 120 days (approximately 4 months).[1][6] For short-term storage (e.g., a few hours on the benchtop), keeping samples on ice is recommended to minimize any potential degradation.

Troubleshooting Guide

Issue / ObservationPotential CauseRecommended Solution
Low or variable this compound concentration in replicate samples. Sample degradation due to improper handling.Ensure whole blood is processed to plasma within 3 hours of collection.[2] Keep plasma samples on ice during handling and transfer to -80°C storage without delay.
Unexpected peaks in chromatogram close to this compound or its metabolite. Presence of degradation products.Review sample handling procedures. Ensure samples were not exposed to alkaline conditions. Use a validated stability-indicating analytical method that can resolve the parent drug from potential degradants.[3]
Loss of analyte after multiple freeze-thaw cycles. Repeated freezing and thawing can degrade analytes.Aliquot plasma samples into smaller, single-use volumes before long-term storage to avoid the need for multiple freeze-thaw cycles. However, studies show this compound is stable for at least three cycles.[1][2]
Inconsistent results between different collection tubes. Anticoagulant interference or improper mixing.Standardize the collection tube type to K₂-EDTA.[4] Ensure tubes are gently inverted 5-10 times after blood collection for proper mixing with the anticoagulant.

Quantitative Stability Data

The stability of this compound and its active metabolite, AR-C124910XX, has been evaluated in several validated bioanalytical methods. The tables below summarize the findings, with stability defined as a deviation of less than 15% from the initial concentration.

Table 1: Stability in Human Whole Blood

Storage Condition Duration Analyte Stability Reference
Room Temperature 3 hours This compound & AR-C124910XX Stable [2]
Room Temperature 6 hours This compound & AR-C124910XX Not Stable [2]
4°C 3 hours This compound & AR-C124910XX Stable [2]

| 4°C | 6 hours | this compound & AR-C124910XX | Not Stable |[2] |

Table 2: Stability in Human Plasma

Storage Condition Duration Analyte Stability Reference
Bench-Top (Room Temp) 8 hours This compound & AR-C124910XX Stable [1][6]
Freeze-Thaw Cycles 3 Cycles (-20°C or -80°C) This compound & AR-C124910XX Stable [1][2]

| Long-Term Storage | 120 days at -80°C | this compound & AR-C124910XX | Stable |[1][6] |

Table 3: Post-Processing Stability (Extracted Samples)

Storage Condition Duration Analyte Stability Reference
4°C 36 hours This compound & AR-C124910XX Stable [1]

| 4°C | 72 hours | this compound & AR-C124910XX | Stable |[2] |

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation

This protocol outlines the best practices for collecting and processing blood samples to ensure the stability of this compound and its active metabolite.

  • Blood Collection:

    • Collect whole blood into a K₂-EDTA (purple top) vacutainer tube.[4]

    • Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of blood with the anticoagulant and prevent clotting.

    • Label the tube clearly with patient/subject ID, date, and time of collection.

    • Place the tube in an ice bath or cold rack immediately.

  • Plasma Separation:

    • Perform this step within 3 hours of blood collection.[2]

    • Centrifuge the blood sample at approximately 3,200 x g for 10 minutes at 4°C.[4]

    • Carefully aspirate the supernatant (plasma) using a clean pipette, avoiding disturbance of the buffy coat and red blood cells.

  • Sample Storage:

    • Transfer the plasma into clearly labeled, screw-cap polypropylene (B1209903) tubes.

    • If analysis is not performed immediately, store the plasma samples upright in a freezer at -80°C .[1]

Visualized Pathways and Workflows

The following diagrams illustrate key processes related to this compound's mechanism of action, degradation, and sample handling.

G cluster_workflow Experimental Workflow: Sample Handling for this compound Analysis Collect 1. Blood Collection (K₂-EDTA Tube) Invert 2. Mix by Inversion (8-10 times) Collect->Invert Chill 3. Place on Ice (Immediately) Invert->Chill Centrifuge 4. Centrifuge within 3 hrs (e.g., 3200xg, 10 min, 4°C) Chill->Centrifuge Separate 5. Aspirate Plasma Centrifuge->Separate Aliquot 6. Aliquot into Tubes Separate->Aliquot Store 7. Store at -80°C Aliquot->Store Analyze 8. Bioanalysis (LC-MS/MS) Store->Analyze

Caption: Recommended workflow for blood sample collection and processing.

G This compound This compound Oxidation Oxidation / Auto-oxidation This compound->Oxidation Alkaline Alkaline Hydrolysis This compound->Alkaline N_Oxide N-Oxide Products Oxidation->N_Oxide Forms Dealkylated S- and N-Dealkylated Products Alkaline->Dealkylated Forms

Caption: Major degradation pathways of this compound.

P2Y12_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds & Activates This compound This compound (Antagonist) This compound->P2Y12 Reversibly Binds & Blocks Gi Gi Protein Activation P2Y12->Gi AC Adenylyl Cyclase (AC) Gi->AC Inhibits PI3K PI3K Activation Gi->PI3K Activates cAMP ↓ cAMP AC->cAMP Aggregation Platelet Activation & Aggregation cAMP->Aggregation PI3K->Aggregation

Caption: this compound's mechanism of action on the P2Y12 signaling pathway.

References

Technical Support Center: Calibrating Platelet Function Tests for Ticagrelor-Treated Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with ticagrelor-treated samples.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the assessment of platelet function in the context of this compound treatment.

Q1: Which platelet function test is most suitable for monitoring this compound?

A1: Several point-of-care and laboratory-based assays are used to monitor P2Y12 inhibitors like this compound. The most commonly recommended and validated tests include the VerifyNow® P2Y12 assay, the Multiplate® analyzer, and the Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay.[1][2][3] All three have shown strong negative correlations with plasma concentrations of this compound and its active metabolite, AR-C124910XX.[1][2] However, studies show variability between these platforms, so results should not be used interchangeably.[4][5][6] The choice of assay may depend on laboratory resources, the need for point-of-care results, and the specific research question.

Q2: What are the expected platelet reactivity values in this compound-treated samples?

A2: this compound is a potent P2Y12 inhibitor that leads to significantly lower platelet reactivity compared to clopidrel.[7][8][9]

  • VerifyNow P2Y12 Assay: In patients on a 90 mg twice-daily maintenance dose, P2Y12 Reaction Units (PRU) are typically very low, with a meta-analysis showing a skewed distribution toward values often less than 10 PRU.[10] High on-treatment platelet reactivity (HPR), often defined as PRU ≥235, is rarely observed with this compound.[10][11]

  • VASP Phosphorylation Assay: The VASP Platelet Reactivity Index (PRI) is also significantly reduced. In one study, the mean VASP index following a 180 mg loading dose was 17±14%.[12] A PRI <16% is often considered indicative of low platelet reactivity (LPR), a state frequently achieved with this compound.[12][13]

  • Multiplate Analyzer: this compound treatment results in low aggregation units (U). One study observed mean values of around 20-23 U in patients on maintenance therapy.[14]

Q3: How does this compound's reversible binding affect platelet function testing?

A3: this compound and its active metabolite are direct-acting, reversible P2Y12 receptor inhibitors.[4][8] This means their inhibitory effect is closely tied to their plasma concentrations.[1] Unlike irreversible inhibitors (e.g., clopidogrel's active metabolite), the level of platelet inhibition can fluctuate between doses. Therefore, the timing of blood sample collection relative to the last this compound dose is a critical pre-analytical variable that can significantly impact test results.

Q4: What is the role of this compound's active metabolite in platelet inhibition?

A4: this compound is metabolized by CYP3A4/5 into an active metabolite, AR-C124910XX.[8] This metabolite is also a potent, reversible P2Y12 inhibitor and contributes significantly to the overall antiplatelet effect.[1][15] Platelet function tests reflect the combined activity of both this compound and AR-C124910XX.[1][2] Both parent drug and metabolite have shown strong correlations with the results of VASP, VerifyNow, and Multiplate assays.[1][2]

Q5: How does this compound's mechanism differ from thienopyridines like clopidogrel (B1663587)?

A5: this compound's mechanism is fundamentally different from thienopyridines (clopidogrel, prasugrel). Thienopyridines are prodrugs that require metabolic activation and bind irreversibly to the P2Y12 receptor.[4][8] this compound, however, is an oral, direct-acting antagonist that binds reversibly to the receptor without needing metabolic activation.[8] This leads to a faster onset and offset of action.[8][15]

cluster_0 This compound (Reversible) cluster_1 Clopidogrel (Irreversible) This compound This compound (Oral Drug) P2Y12_T P2Y12 Receptor This compound->P2Y12_T Binds Reversibly Platelet_Activation_T Platelet Activation P2Y12_T->Platelet_Activation_T Inhibition Clopidogrel Clopidogrel (Prodrug) Active_Metabolite Active Metabolite Clopidogrel->Active_Metabolite Hepatic Activation P2Y12_C P2Y12 Receptor Active_Metabolite->P2Y12_C Binds Irreversibly Platelet_Activation_C Platelet Activation P2Y12_C->Platelet_Activation_C Inhibition

Caption: Comparison of this compound and Clopidogrel mechanisms.

Section 2: Troubleshooting Guides

This section provides solutions to specific issues encountered during experiments using common platelet function assays.

VerifyNow P2Y12 Assay

Q: My P2Y12 Reaction Unit (PRU) values are unexpectedly high in a this compound-treated sample. What are the potential causes?

A: High PRU values are uncommon with this compound but can occur. Consider the following:

  • Timing of Sample Collection: Was the blood drawn at trough concentration, just before the next scheduled dose? Due to this compound's reversible nature and half-life (~7-9 hours), PRU values will be lowest at peak drug concentration (2-4 hours post-dose) and rise as the drug is cleared.[8]

  • Patient Non-Compliance: The most straightforward reason for a lack of effect is the patient not taking the medication.

  • Sample Integrity: Ensure the sample was collected correctly in a 3.2% sodium citrate (B86180) tube, was not sent via a pneumatic tube system, and was tested within the recommended timeframe.[16] Incorrect blood-to-anticoagulant ratio can affect results.

  • Instrument/Reagent Issues: Run quality controls as specified by the manufacturer to rule out assay or instrument malfunction.[17]

  • Hematological Parameters: Very low platelet counts (<119 K/µL) or abnormal hematocrit levels (<33% or >52%) can interfere with the turbidimetric-based measurement and may prevent a valid result.[16]

  • Drug Interactions: Although less of a concern than with clopidogrel, review concomitant medications that could potentially interfere with this compound's absorption or metabolism.

Q: I am observing high variability in PRU measurements between samples from the same patient. Why?

A: High variability can be attributed to several factors:

  • Pre-analytical Variability: Inconsistent timing of blood draws relative to drug intake is a major cause. Standardize collection times for longitudinal studies.

  • Assay Variability: The VerifyNow assay itself has an inherent coefficient of variation, which can be notable at the low PRU values typically seen with this compound.[4] One study reported an average coefficient of variation of 17.7% for the VerifyNow platform when testing this compound-spiked samples.[4]

  • Biological Factors: Patient-specific factors like age and body mass index (BMI) can positively affect PRU levels, while current smoking status can negatively affect them.[10]

VASP Phosphorylation Assay

Q: My VASP Platelet Reactivity Index (PRI) does not show the expected level of inhibition. What should I check?

A: An unexpectedly high PRI (>50%) is a sign of high on-treatment platelet reactivity.[12]

  • Assay Specificity: The VASP assay is highly specific to the P2Y12 pathway.[18][19] Ensure there are no issues with the assay reagents (PGE1 and ADP) or the flow cytometer/ELISA reader setup.

  • Sample Handling: VASP analysis requires careful sample handling. Blood should be collected in citrate tubes. The assay involves incubating whole blood with specific agonists.[19] Ensure incubation times and temperatures are strictly followed as per the manufacturer's protocol.

  • Patient Compliance and Dosing: As with other tests, verify medication adherence and timing of the last dose.

  • Kit Integrity: Check the expiration dates and storage conditions of the VASP kit components.

Q: What are the main differences between the flow cytometry and ELISA-based VASP assays?

A: Both methods measure the phosphorylation state of VASP to determine the PRI.

  • Flow Cytometry: This is the traditional method, which is highly accurate but can be laborious and requires specialized equipment and expertise.[6]

  • ELISA: Newer ELISA-based kits offer a more accessible, high-throughput alternative that can be performed on a standard plate reader.[13][19] Studies have shown a strong correlation between ELISA- and flow cytometry-based VASP results, making the ELISA a valid alternative.[6][13] A key advantage of the ELISA method is the ability to use frozen samples, allowing for batch analysis and shipping.[13]

Light Transmission Aggregometry (LTA)

Q: I am not observing sufficient inhibition of ADP-induced aggregation with LTA in this compound-treated platelet-rich plasma (PRP). What could be the issue?

A: LTA is considered a gold-standard functional assay but is subject to significant pre-analytical variability.

  • PRP Preparation: The preparation of platelet-rich plasma is critical. Centrifugation speed and time must be optimized to avoid platelet activation or loss.

  • Agonist Concentration: The concentration of the agonist (ADP) used to induce aggregation is key. Ensure the final concentration in the cuvette is correct and that the ADP stock solution has not degraded.

  • Baseline Correction: A proper baseline (100% aggregation) and reference (0% aggregation with PRP) must be established for accurate calculations.

  • Reversibility: Because this compound's binding is reversible, delays in processing or testing the sample after venipuncture can lead to drug dissociation from the P2Y12 receptor, potentially resulting in higher aggregation readings than were present in vivo.

  • Interference: LTA can be affected by lipemia or hemolysis in the sample, which can interfere with the light transmission readings.

Start Unexpected High Platelet Reactivity CheckTiming 1. Check Sample Timing (Peak vs. Trough) Start->CheckTiming CheckCompliance 2. Verify Patient Compliance CheckTiming->CheckCompliance CheckSample 3. Review Sample Handling & Pre-analytics CheckCompliance->CheckSample CheckQC 4. Run Assay Quality Controls CheckSample->CheckQC ConsiderBio 5. Consider Biological Factors (HCT, PLT Count) CheckQC->ConsiderBio Result Identify Root Cause ConsiderBio->Result

Caption: A logical workflow for troubleshooting unexpected results.

Section 3: Data Summary Tables

Table 1: Comparison of Platelet Function Tests for In Vitro this compound Inhibition [4]

FeatureTEG®6sMultiplate®VerifyNow®
Measurement Unit Millimeters (mm)Aggregation Units (AU)P2Y12 Reaction Units (PRU)
This compound EC10-EC90 Range (ng/mL) 144 – 258919 – 9153191 – 1100
Average Coefficient of Variation (%) 5.1%14.1%17.7%
Ability to Distinguish EC Zones All zones distinguishedTwo zones distinguishedThree zones distinguished

EC10, EC50, EC90 = Effective concentrations for 10%, 50%, and 90% inhibition.

Table 2: Platelet Reactivity Values in this compound-Treated Patients from Selected Studies

AssayPatient PopulationThis compound DoseMean Reactivity ValueKey FindingSource
VerifyNow P2Y12 ACS Patients180mg LD / 90mg MD21.4 ± 12.6 PRU (at 48h)Platelet reactivity remained stable over 6 months.[14]
VerifyNow P2Y12 ACS Patients (PCI)90mg MD33.3 PRU (at 1 month)This compound showed lower reactivity compared to prasugrel.[20]
VASP Assay ACS Patients (PCI)180mg LD17 ± 14 %PRI3.5% of patients had high on-treatment reactivity (PRI ≥50%).[12]
Multiplate ACS Patients90mg MD26.5 UReduced this compound dose (60mg) provided a similar antiplatelet effect.[20]

LD = Loading Dose; MD = Maintenance Dose; ACS = Acute Coronary Syndrome; PCI = Percutaneous Coronary Intervention.

Section 4: Experimental Protocols

Protocol 1: VerifyNow P2Y12 Assay

This protocol outlines the general steps for using the VerifyNow system. Always refer to the manufacturer's most recent package insert for detailed instructions.

1. Materials:

  • VerifyNow Analyzer

  • VerifyNow P2Y12 Test Cartridge

  • Greiner Bio-One 3.2% Sodium Citrate Vacuette® tube (blue top)

  • 21-gauge or larger needle for venipuncture

2. Sample Collection:

  • Draw blood into a 3.2% citrate blue-top tube, ensuring a full draw.[16]

  • Discard the first 3-5 mL of blood to avoid spontaneous platelet activation.[1]

  • Gently invert the tube 3-5 times to mix. Do not shake.

  • Avoid drawing from lines previously flushed with heparin. If using a VAD, flush with 5 mL saline and discard the first 5 mL of blood.[16]

  • Keep the whole blood sample at room temperature and test within 3 hours of collection.[16] Do not centrifuge.

3. Assay Procedure:

  • Power on the VerifyNow Analyzer and ensure it passes self-checks.

  • Enter operator and sample information as prompted.

  • Allow the test cartridge to come to room temperature before opening the foil pouch.

  • Insert the cartridge into the analyzer.

  • When prompted, insert the citrated whole blood tube into the sample port.

  • The analyzer will automatically aspirate the sample, perform the analysis, and report the result in P2Y12 Reaction Units (PRU).

cluster_workflow General Platelet Function Testing Workflow Start Patient Sample (3.2% Citrate Tube) Pre_Analytics Pre-Analytical Checks - Correct draw volume - No hemolysis/clots - Adhere to timing constraints Start->Pre_Analytics Assay Perform Assay (e.g., VerifyNow, VASP, LTA) Pre_Analytics->Assay Data Data Acquisition (PRU, %PRI, %Aggregation) Assay->Data QC Run Quality Control Material QC->Assay Validate Analysis Data Analysis & Interpretation - Compare to thresholds - Correlate with clinical data Data->Analysis End Report Results Analysis->End

References

Mitigating the effects of Ticagrelor on cell viability in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ticagrelor in vitro. The information is designed to help mitigate unintended effects on cell viability and ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Is this compound cytotoxic to all cell types?

A1: The cytotoxic or protective effects of this compound are highly cell-type and context-dependent. For instance, this compound has been shown to have anti-apoptotic effects in human umbilical vein endothelial cells (HUVECs) under hypoxic conditions.[1][2] Conversely, it can inhibit proliferation and induce apoptosis in certain cancer cell lines, such as pancreatic cancer cells and lung carcinoma cells.[3][4] Therefore, it is crucial to perform dose-response experiments on your specific cell line to determine its effect on viability.

Q2: What are the primary mechanisms by which this compound affects cell viability?

A2: this compound's effects on cell viability are mediated through both its primary target, the P2Y12 receptor, and off-target mechanisms.[5][6][7] A key off-target effect is the inhibition of the equilibrative nucleoside transporter 1 (ENT1), which leads to an increase in extracellular adenosine (B11128) concentration.[8][9] This increase in adenosine can then activate various adenosine receptors (A2A, A2B, and A3), triggering downstream signaling pathways that can be either pro-survival or anti-proliferative depending on the cell type and conditions.[1][10][11]

Q3: I am observing higher-than-expected cell death in my experiments with this compound. What could be the cause?

A3: Several factors could contribute to this observation. Refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions, including issues related to this compound concentration, solvent toxicity, and assay interference.

Q4: Can this compound interfere with standard cell viability assays?

A4: Yes, as with any compound, it is possible for this compound to interfere with the reagents used in cell viability assays (e.g., MTT, XTT). It is recommended to run a cell-free control with this compound and the assay reagents to check for any direct chemical interactions that could lead to false-positive or false-negative results.[12][13]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Higher-than-expected cytotoxicity at low this compound concentrations. High Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound's effects.Perform a comprehensive dose-response curve to determine the precise IC50 value for your cell line.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.Ensure the final solvent concentration is below the tolerance level for your cells (typically <0.5% for DMSO). Always include a vehicle control (cells treated with the solvent alone at the same final concentration).[13]
Compound Instability: this compound may degrade in the culture medium over time, potentially leading to toxic byproducts.Prepare fresh dilutions of this compound from a stock solution for each experiment and avoid repeated freeze-thaw cycles.[13]
Inconsistent or highly variable results in cell viability assays. Uneven Cell Seeding: Inconsistent cell numbers per well will lead to variability in assay readouts.Ensure a homogeneous single-cell suspension before plating and visually inspect the plate after seeding to confirm even cell distribution.[13]
Edge Effects in Multi-well Plates: Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and compound concentration.Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to minimize evaporation from the inner wells.[12]
Assay Interference: this compound may directly interact with the assay reagents.Run a cell-free control with this compound and the assay reagents to check for chemical interactions. Consider using an alternative viability assay based on a different principle if interference is suspected.[12][13]
Unexpected pro-survival effects observed. Increased Extracellular Adenosine: this compound's inhibition of ENT1 can increase local adenosine concentrations, which can promote survival in some cell types through adenosine receptor signaling.Consider co-treatment with adenosine receptor antagonists to determine if the observed effect is adenosine-mediated.[10]
Activation of Pro-survival Pathways: this compound has been shown to activate pro-survival pathways such as the PI3K/Akt pathway in certain contexts.[1][14]Investigate the phosphorylation status of key proteins in these pathways (e.g., Akt) using techniques like Western blotting.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on this compound's effects on cell viability.

Table 1: Effects of this compound on Apoptosis

Cell TypeConditionThis compound ConcentrationEffect on ApoptosisReference
Human Umbilical Vein Endothelial Cells (HUVECs)Hypoxia (2h)10 µM45.33 ± 5.11% reduction in cleaved caspase-3 (anti-apoptotic)
Human Aortic Vascular Smooth Muscle Cells (HAVSMCs)ox-LDL inducedNot specifiedSignificant reduction in apoptosis rate
EAhy926 Endothelial Cellsox-LDL induced40 µmol/lApoptosis rate reduced to 17.58 ± 2.66% from 27.25 ± 5.54%[15]
EAhy926 Endothelial Cellsox-LDL induced60 µmol/lApoptosis rate reduced to 12.26 ± 1.54% from 27.25 ± 5.54%[15]
Pancreatic Cancer Cells (AsPC-1, BxPC-3)Normoxia1-10 µMDose-dependent increase in caspase 3/7 activity (pro-apoptotic)[3]
HUVECsox-LDL induced20, 40, 60 µg/mLDose-dependent reduction in late apoptosis rate[14]

Table 2: Effects of this compound on Cell Proliferation

Cell TypeThis compound ConcentrationEffect on ProliferationReference
Pancreatic Cancer Cells0-20 µMSignificant decrease in cell viability (anti-proliferative)[3]
B16F10 and Lewis Lung Carcinoma CellsNot specifiedInhibition of proliferation[4]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the effect of this compound on the viability of adherent cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Assessment using Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well, opaque-walled plates

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at an appropriate density.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls for the desired duration.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control to determine the fold change in caspase-3/7 activity.

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action on Cell Viability

Ticagrelor_Mechanism This compound This compound P2Y12 P2Y12 Receptor This compound->P2Y12 Inhibition ENT1 ENT1 Transporter This compound->ENT1 Inhibition Downstream_P2Y12 P2Y12-dependent Signaling P2Y12->Downstream_P2Y12 Modulates Adenosine_extra Extracellular Adenosine ENT1->Adenosine_extra Blocks Uptake Adenosine_receptors Adenosine Receptors (A2A, A2B, A3) Adenosine_extra->Adenosine_receptors Activation Downstream_Adenosine Adenosine-dependent Signaling (e.g., PI3K/Akt) Adenosine_receptors->Downstream_Adenosine Modulates Cell_Viability Cell Viability (Apoptosis/Proliferation) Downstream_P2Y12->Cell_Viability Downstream_Adenosine->Cell_Viability

Caption: Dual mechanism of this compound affecting cell viability.

Experimental Workflow for Investigating this compound's Effect on Cell Viability

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Ticagrelor_Prep 2. This compound Dilution (Prepare serial dilutions) Cell_Seeding 3. Cell Seeding (96-well plate) Treatment 4. This compound Treatment (Include controls) Cell_Seeding->Treatment Incubation 5. Incubation (24, 48, 72 hours) Treatment->Incubation Viability_Assay 6. Cell Viability Assay (e.g., MTT, Caspase) Incubation->Viability_Assay Data_Acquisition 7. Data Acquisition (Plate reader) Viability_Assay->Data_Acquisition Data_Analysis 8. Data Analysis (% Viability, IC50) Data_Acquisition->Data_Analysis

Caption: Workflow for assessing this compound's in vitro effects.

Troubleshooting Logic for Unexpected Cytotoxicity

Troubleshooting_Logic Start High Cytotoxicity Observed Check_Concentration Is this compound concentration within expected range? Start->Check_Concentration Check_Solvent Is solvent concentration < 0.5%? Check_Concentration->Check_Solvent Yes Dose_Response Perform detailed dose-response Check_Concentration->Dose_Response No Check_Controls Are vehicle controls behaving as expected? Check_Solvent->Check_Controls Yes Solvent_Toxicity Potential Solvent Toxicity Check_Solvent->Solvent_Toxicity No Check_Assay Run cell-free assay control Check_Controls->Check_Assay Yes Re_evaluate Re-evaluate protocol and cell health Check_Controls->Re_evaluate No Compound_Effect Likely Compound-specific Cytotoxicity Check_Assay->Compound_Effect No Interference Assay_Interference Potential Assay Interference Check_Assay->Assay_Interference Interference Detected Solvent_Toxicity->Re_evaluate

Caption: Troubleshooting flowchart for unexpected cytotoxicity.

References

Validation & Comparative

Ticagrelor Demonstrates Superior In Vitro Antiplatelet Potency Compared to Clopidogrel

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vitro analysis reveals that ticagrelor exhibits a more potent and consistent inhibition of platelet aggregation compared to clopidogrel (B1663587). This guide provides a detailed comparison of their antiplatelet efficacy, supported by experimental data from key assays, and outlines the methodologies employed.

For researchers and professionals in drug development, understanding the nuanced differences in the antiplatelet effects of P2Y12 inhibitors is crucial. This guide synthesizes in vitro data from Light Transmission Aggregometry (LTA), VerifyNow P2Y12, and Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assays to objectively compare the potency of this compound and clopidogrel.

Executive Summary of In Vitro Efficacy

This compound consistently demonstrates a greater reduction in platelet reactivity than clopidogrel across various in vitro assessments. Quantitative data from multiple studies, summarized below, highlights the superior inhibitory effects of this compound on ADP-induced platelet aggregation.

Quantitative Data Comparison

The following tables present a summary of the quantitative data from in vitro studies comparing the antiplatelet effects of this compound and clopidogrel.

Table 1: Light Transmission Aggregometry (LTA)

AgonistThis compound (Mean Platelet Aggregation %)Clopidogrel (Mean Platelet Aggregation %)p-valueReference
20 μM ADP (Maintenance Dose)28 ± 1044 ± 15<0.001
ADP27.30 (7.30-42.635)35.55 (12.03-69.25)0.0254
20 µM ADP (2h post-loading dose)34.9 ± 3.963.6 ± 3.9< 0.001
20 µM ADP (24h post-loading dose)39.4 ± 3.552.3 ± 3.80.014
20 µM ADP (1 week maintenance)30.7 ± 3.054.3 ± 3.0< 0.001

Table 2: VerifyNow P2Y12 Assay

ParameterThis compoundClopidogrelReference
P2Y12 Reaction Units (PRU) at day 1534.5 ± 21.076.6 ± 55.2
High On-Treatment Platelet Reactivity (HTPR) on ADP2.17%19.57%

Table 3: VASP Phosphorylation Assay

ParameterThis compoundClopidogrelReference
Platelet Reactivity Index (PRI)Consistently lower with this compoundHigher compared to this compound

Mechanism of Action: A Tale of Two Inhibitors

The differential potency of this compound and clopidogrel stems from their distinct mechanisms of action at the P2Y12 receptor, a key mediator of platelet activation.

Clopidogrel is a prodrug that requires a two-step metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form its active metabolite. This active metabolite then irreversibly binds to the P2Y12 receptor, inhibiting ADP-mediated platelet activation for the lifespan of the platelet.

cluster_Clopidogrel Clopidogrel Metabolic Activation Clopidogrel (Prodrug) Clopidogrel (Prodrug) 2-oxo-clopidogrel 2-oxo-clopidogrel Clopidogrel (Prodrug)->2-oxo-clopidogrel CYP450 (e.g., CYP2C19) Active Metabolite Active Metabolite 2-oxo-clopidogrel->Active Metabolite CYP450

Clopidogrel's two-step metabolic activation pathway.

In contrast, this compound is a direct-acting, reversible antagonist of the P2Y12 receptor. It does not require metabolic activation and binds to a site on the P2Y12 receptor distinct from the ADP binding site, inducing a conformational change that prevents receptor signaling. This reversible binding allows for a faster onset and offset of action compared to the irreversible inhibition by clopidogrel.

cluster_Platelet Platelet P2Y12 Receptor Signaling cluster_Drugs ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Platelet Activation Platelet Activation cAMP->Platelet Activation Inhibition Clopidogrel Clopidogrel (Active Metabolite) Clopidogrel->P2Y12 Irreversible Inhibition This compound This compound This compound->P2Y12 Reversible Inhibition

Comparative mechanism of action of Clopidogrel and this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and accurate interpretation of the presented data.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Whole Blood Whole Blood PRP Preparation Centrifugation (200g, 10 min) Whole Blood->PRP Preparation PRP Platelet-Rich Plasma PRP Preparation->PRP Incubation Incubate at 37°C PRP->Incubation Agonist Addition Add ADP (e.g., 20 µM) Incubation->Agonist Addition Measurement Measure Light Transmission Agonist Addition->Measurement

Workflow for Light Transmission Aggregometry.

Protocol:

  • Blood Collection: Whole blood is collected in tubes containing 3.2% sodium citrate.

  • PRP Preparation: Platelet-rich plasma is prepared by centrifuging the whole blood at 200 x g for 10-15 minutes at room temperature. Platelet-poor plasma (PPP) is prepared by a second centrifugation at a higher speed.

  • Assay Procedure:

    • Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in an aggregometer.

    • A baseline light transmission is established using PRP (0% aggregation) and PPP (100% aggregation).

    • A platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP), is added to the PRP to induce aggregation.

    • The change in light transmission is recorded over time as platelets aggregate.

VerifyNow P2Y12 Assay

The VerifyNow system is a point-of-care, whole-blood assay that measures platelet P2Y12 receptor blockade.

Whole Blood Sample Whole Blood Sample Assay Cartridge Insert Sample into VerifyNow P2Y12 Cartridge Whole Blood Sample->Assay Cartridge Platelet Activation ADP-coated beads activate platelets Assay Cartridge->Platelet Activation Aggregation & Detection Fibrinogen-coated beads aggregate, increasing light transmittance Platelet Activation->Aggregation & Detection Result P2Y12 Reaction Units (PRU) Aggregation & Detection->Result Whole Blood Whole Blood Stimulation Incubate with PGE1 +/- ADP Whole Blood->Stimulation Fix & Permeabilize Fixation and Permeabilization Stimulation->Fix & Permeabilize Staining Stain with fluorescently labeled anti-VASP-P Ab Fix & Permeabilize->Staining Flow Cytometry Analyze by Flow Cytometry Staining->Flow Cytometry Result Platelet Reactivity Index (PRI) Flow Cytometry->Result

Validating the Efficacy of a New Ticagrelor Analog in Animal Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of a novel, hypothetical Ticagrelor analog, designated TC-Analog X, against its parent compound, this compound. The development of TC-Analog X is aimed at enhancing the therapeutic profile of this compound by potentially offering improved potency, a longer half-life, and a superior safety profile. This document summarizes key animal study data, details experimental protocols, and visualizes relevant pathways and workflows to aid in the evaluation of this next-generation antiplatelet agent.

Mechanism of Action: P2Y12 Receptor Antagonism

This compound is a direct-acting, reversible antagonist of the P2Y12 receptor on platelets.[1][2][3] Unlike thienopyridines such as clopidogrel (B1663587) and prasugrel, it does not require metabolic activation, leading to a more rapid onset of action.[1][4] By binding to the P2Y12 receptor, this compound prevents ADP-mediated platelet activation and aggregation.[1][5] An additional mechanism of action for this compound is the inhibition of equilibrative nucleoside transporter 1 (ENT1), which leads to increased extracellular adenosine (B11128) levels and may contribute to its cardioprotective effects.[6] TC-Analog X is designed to operate through the same primary mechanism of P2Y12 receptor antagonism, with potential modifications to enhance its binding affinity and selectivity.

cluster_0 Platelet cluster_1 Therapeutic Intervention ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP cAMP AC->cAMP Produces VASP_P VASP-P cAMP->VASP_P Activates PKA to phosphorylate VASP Platelet_Activation Platelet Activation & Aggregation VASP_P->Platelet_Activation Inhibits This compound This compound / TC-Analog X This compound->P2Y12 Reversibly Binds & Inhibits start Start drug_admin Drug Administration (this compound, TC-Analog X, or Vehicle) start->drug_admin anesthesia Anesthesia drug_admin->anesthesia surgery Surgical Exposure of Carotid Artery anesthesia->surgery flow_probe Doppler Flow Probe Placement surgery->flow_probe fecl3 Ferric Chloride Application (Thrombosis Induction) flow_probe->fecl3 monitoring Monitor Blood Flow fecl3->monitoring occlusion Vessel Occlusion monitoring->occlusion end End occlusion->end cluster_improvements Key Improvement Areas for TC-Analog X This compound This compound Established P2Y12 Antagonist Rapid Onset of Action Reversible Inhibition Twice-daily Dosing comparison Comparison This compound->comparison tc_analog_x TC-Analog X (Hypothetical) Enhanced Potency Potential for Once-daily Dosing Improved Safety Margin Maintains Reversible Inhibition tc_analog_x->comparison potency Higher Potency comparison->potency half_life Longer Half-life comparison->half_life safety Wider Therapeutic Window comparison->safety

References

A Comparative Guide to Analytical Methods for the Quantification of Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of Ticagrelor, a potent P2Y12 receptor antagonist crucial in the management of acute coronary syndromes. The selection of an appropriate analytical method is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document outlines the experimental protocols and performance characteristics of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography (UPLC), based on published validation studies.

Comparative Analysis of Analytical Methods

The performance of different analytical methods for this compound quantification is summarized in the table below. The data presented is a synthesis from multiple independent validation studies and is intended to provide a comparative overview of key performance parameters such as linearity, precision, accuracy, and sensitivity (limit of detection and quantification).

Parameter RP-HPLC LC-MS/MS UPLC
Linearity Range 5-150 µg/mL[1][2][3]0.2-2500 ng/mL[4]0.05-0.20 µg/mL
Correlation Coefficient (r²) >0.999[1][5]>0.994[4][6]>0.999
Intra-day Precision (%RSD) <2%[1][3]<12.61%[6]<2%
Inter-day Precision (%RSD) <2%[3]<12.61%[6]<2%
Accuracy (% Recovery) 98.98-100.6%[1]±7.88% (relative error)[6]99.06-100.99%
Limit of Detection (LOD) 0.05-5.004 µg/mL[5]0.2 ng/mL[4]0.05 µg/mL
Limit of Quantification (LOQ) 0.20-15.164 µg/mL[5]0.2 ng/mL[4]0.20 µg/mL
Primary Application Bulk drug and pharmaceutical dosage forms[1][5]Biological matrices (plasma)[4][6]Pharmaceutical dosage forms

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the quantification of this compound in bulk drug and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Visible detector.[5]

  • Column: Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d.[5]

  • Mobile Phase: A mixture of methanol (B129727) and 0.02M phosphate (B84403) buffer (pH 3.6) in a ratio of 45:55 (v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 255 nm.[5]

  • Sample Preparation:

    • Accurately weigh and transfer 10 mg of this compound working standard into a 10 mL volumetric flask.

    • Add 7 mL of HPLC grade methanol and sonicate for 15 minutes to dissolve.

    • Make up the volume to 10 mL with the same solvent to obtain a stock solution.

    • For analysis of tablets, twenty tablets are weighed to determine the average weight, then powdered. An amount of powder equivalent to 10 mg of this compound is transferred to a 10 mL volumetric flask, and the same procedure as the standard preparation is followed.[5]

    • Further dilutions are made with the mobile phase to achieve concentrations within the calibration range.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound and its active metabolite in biological matrices such as human plasma.[4][6]

  • Instrumentation: A liquid chromatography system coupled with a triple quadrupole tandem mass spectrometer.[6]

  • Column: Acclaim™ RSLC 120 C18 column (2.2 µm, 2.1 × 100 mm).[4]

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and water with 0.1% formic acid.[4]

  • Flow Rate: 0.5 mL/min.[6]

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.[4][6]

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions m/z 521.11 → 361.10 for this compound and m/z 477.03 → 361.10 for its active metabolite, AR-C124910XX.[4]

  • Sample Preparation (Plasma):

    • To 50 µL of human plasma, add an internal standard.

    • Deproteinize the sample by adding acetonitrile.[4]

    • Vortex and centrifuge the sample.

    • Inject the supernatant into the LC-MS/MS system.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers faster analysis times and improved resolution compared to conventional HPLC.

  • Instrumentation: An Acquity UPLC system.

  • Column: Acquity UPLC BDS C8 (150 x 4.6 mm, 5µm).

  • Mobile Phase: A mixture of 0.1% Orthophosphoric acid buffer (pH 2.2) and acetonitrile in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 255 nm.

  • Sample Preparation: Similar to the RP-HPLC method, involving the preparation of a stock solution and subsequent dilutions to fall within the linear range.

Cross-Validation Workflow

Cross-validation of analytical methods is a critical process to ensure that different methods provide comparable and reliable results. This is particularly important when transferring methods between laboratories or when a new method is intended to replace an existing one. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow A Define Acceptance Criteria B Select a Batch of Samples (e.g., n > 20) A->B C1 Analyze Samples with Reference Method B->C1 C2 Analyze Samples with New Method B->C2 D Tabulate Results C1->D C2->D E Statistical Analysis (e.g., Bland-Altman plot, t-test) D->E F Compare Results against Acceptance Criteria E->F G Methods are Correlated and Interchangeable F->G Pass H Investigate Discrepancies and Re-evaluate F->H Fail

Caption: Workflow for cross-validation of two analytical methods.

This guide provides a foundational understanding of the analytical methodologies available for the quantification of this compound. The choice of method will ultimately depend on the specific application, the required sensitivity and selectivity, the nature of the sample matrix, and the available instrumentation. For regulatory submissions, all methods must be validated according to the relevant ICH guidelines.[2]

References

A Comparative Study of Ticagrelor's Effects Across Animal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic, pharmacodynamic, efficacy, and safety profiles of Ticagrelor across various animal species commonly used in preclinical research. The data presented is intended to assist in the design and interpretation of non-clinical studies and to facilitate the translation of findings to the clinical setting.

Executive Summary

This compound, a direct-acting and reversible P2Y12 receptor antagonist, is a potent antiplatelet agent. Understanding its pharmacological profile in different animal species is crucial for its preclinical development and for predicting its behavior in humans. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows to support researchers in their investigation of this compound and other antiplatelet therapies.

Data Presentation

The following tables summarize the quantitative data on this compound's effects across different animal species.

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration
ParameterMouseRatDogMarmoset
Cmax (ng/mL) ~280 (at 90 mg/kg)[1]2255.4[2]~2200[2]Data not available
Tmax (h) Data not available~1.5 - 3.0[3][4]Data not availableData not available
AUC (ng·h/mL) Data not available9624.1[2]9547.2[2]Data not available
Half-life (h) Data not available~7-8.5[3]Data not availableData not available
Oral Bioavailability (%) Data not available~90[2][5]Data not available~40[2][5]
Major Excretion Route Fecal (>90%)[5]Fecal (>80%)[5]Data not availableFecal (~60%)[5]
Active Metabolite AR-C124910XX[6]AR-C124910XX[6]AR-C124910XXAR-C124910XX[6]

Note: Pharmacokinetic parameters can vary significantly based on the dose, formulation, and specific experimental conditions. The data presented here are compiled from different studies and should be interpreted with caution.

Table 2: Pharmacodynamic Effects of this compound
ParameterMouseRatDogMarmoset
Inhibition of ADP-induced Platelet Aggregation (ex vivo) Dose-dependent inhibition[7]ED50 = 8.0 mg/kg[8]>90% inhibition with a single oral dose[2][5]Data not available
IC50 for ADP-induced Platelet Aggregation (in vitro) Data not available63-fold greater potency than prasugrel (B1678051) active metabolite in washed platelets[9]Data not availableData not available
Table 3: Efficacy of this compound in Thrombosis Models
Animal ModelEndpointMouseRatDog
Ferric Chloride-induced Carotid Artery Thrombosis Thrombus Weight / Time to Occlusion89% retained vascular patency at 100 mg/kg[10]ED50 = 7.7 mg/kg for thrombus weight reduction[8]Significant antithrombotic effect[9][11]
Arteriovenous Shunt Thrombosis Thrombus WeightData not availableED50 = 7.7 mg/kg[8]Data not available
Table 4: Safety Profile of this compound (Repeat-Dose Oral Toxicity)
SpeciesStudy DurationNOAEL (No Observed Adverse Effect Level)Key Toxicities Observed at Higher Doses
Mouse Up to 2 yearsData not availableLow acute toxicity, well-tolerated up to 2000 mg/kg single dose[12]
Rat Up to 2 yearsData not availableGI tract irritation, increased hematopoiesis[13]
Dog 52 weeks12 mg/kg/day[14]Cardiovascular lesions at higher doses[14]
Marmoset Up to 12 monthsData not availableGastrointestinal effects[5]

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This model is widely used to evaluate the efficacy of antithrombotic agents.

Materials:

  • Male C57Bl/6 mice (10-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • Doppler flow probe and flowmeter

  • Filter paper (1 mm x 2 mm)

  • Ferric chloride (FeCl₃) solution (e.g., 4% or 6% w/v in distilled water)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Anesthetize the mouse via intraperitoneal injection.[5][10]

  • Make a midline cervical incision and carefully expose the common carotid artery.[5][10]

  • Place a Doppler flow probe around the artery to measure baseline blood flow.[5][10]

  • Soak a piece of filter paper in the FeCl₃ solution and apply it to the surface of the carotid artery for a defined period (e.g., 3 minutes).[5][10]

  • Remove the filter paper and monitor the blood flow continuously.[5][10]

  • The time to occlusion (cessation of blood flow) is recorded as the primary endpoint. Thrombus weight can also be measured at the end of the experiment.

Ex Vivo Platelet Aggregation by Light Transmission Aggregometry (LTA) in Rats

This assay measures the ability of an agonist to induce platelet aggregation in platelet-rich plasma (PRP) obtained from treated animals.

Materials:

  • Male Sprague-Dawley rats

  • This compound or vehicle for oral administration

  • Sodium citrate (B86180) (3.2%) as an anticoagulant

  • Platelet agonist (e.g., Adenosine diphosphate (B83284) - ADP)

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Centrifuge

Procedure:

  • Administer this compound or vehicle to the rats by oral gavage.

  • At a specified time point after dosing, collect whole blood via cardiac puncture into tubes containing sodium citrate.

  • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).[15]

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).[15]

  • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).[16]

  • Place a cuvette with PRP and a stir bar into the aggregometer and allow it to equilibrate to 37°C.[16]

  • Add the platelet agonist (e.g., ADP) to the PRP and record the change in light transmission over time.

  • The extent of platelet aggregation is quantified as the maximum percentage change in light transmission.

Mandatory Visualization

P2Y12 Signaling Pathway in Platelet Activation

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 This compound This compound This compound->P2Y12 Allosteric Inhibition Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates GPIIbIIIa_active GPIIb/IIIa (active) VASP_P->GPIIbIIIa_active Inhibits Activation Akt Akt PI3K->Akt Activates GPIIbIIIa_inactive GPIIb/IIIa (inactive) Akt->GPIIbIIIa_inactive Leads to Activation GPIIbIIIa_inactive->GPIIbIIIa_active Platelet_Activation Platelet Activation & Aggregation GPIIbIIIa_active->Platelet_Activation Preclinical_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) cluster_Efficacy Efficacy cluster_Safety Safety & Toxicology PK_Study Single & Repeat Dose PK in multiple species PK_Analysis Determine Cmax, Tmax, AUC, Half-life PK_Study->PK_Analysis ExVivo_PD Ex Vivo Platelet Aggregation Assays (Dose-response) PK_Study->ExVivo_PD Inform dose selection Safety_Analysis Determine NOAEL PK_Analysis->Safety_Analysis Correlate exposure with toxicity InVitro_PD In Vitro Platelet Aggregation Assays (IC50 determination) Thrombosis_Model In Vivo Thrombosis Models (e.g., Ferric Chloride) InVitro_PD->Thrombosis_Model Inform dose selection Efficacy_Endpoint Measure Thrombus Formation (e.g., Time to Occlusion) Thrombosis_Model->Efficacy_Endpoint Efficacy_Endpoint->Safety_Analysis Assess therapeutic window Acute_Tox Acute Toxicity Studies Repeat_Tox Repeat-Dose Toxicity Studies (e.g., 28-day, 90-day) Repeat_Tox->Safety_Analysis

References

Replicating Pivotal Clinical Trial Findings of Ticagrelor in a Laboratory Setting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for replicating the key findings of the pivotal PLATO (Platelet Inhibition and Patient Outcomes) clinical trial for Ticagrelor in a controlled laboratory environment. We offer a direct comparison with Clopidogrel (B1663587), the comparator in the PLATO trial, and provide detailed experimental protocols to assess their respective mechanisms of action and efficacy. This guide is intended to aid researchers in the preclinical and translational assessment of antiplatelet therapies.

Clinical Benchmark: The PLATO Trial

The PLATO trial was a landmark study that established the superiority of this compound over Clopidogrel in patients with acute coronary syndromes (ACS).[1][2][3][4] this compound demonstrated a significant reduction in the primary composite endpoint of death from vascular causes, myocardial infarction, or stroke, without a significant increase in major bleeding.[2][3][4]

Table 1: Key Efficacy and Safety Outcomes of the PLATO Trial (12 months)

OutcomeThis compound (n=9,333)Clopidogrel (n=9,291)Hazard Ratio (95% CI)p-value
Primary Efficacy Endpoint 9.8%11.7%0.84 (0.77-0.92)<0.001
Death from Vascular Causes4.0%5.1%0.79 (0.69-0.91)0.001
Myocardial Infarction5.8%6.9%0.84 (0.75-0.95)0.005
Stroke1.5%1.3%1.17 (0.91-1.52)0.22
Primary Safety Endpoint
Major Bleeding11.6%11.2%1.04 (0.95-1.13)0.43
Non-CABG Major Bleeding4.5%3.8%1.19 (1.02-1.38)0.03
Fatal Intracranial Bleeding0.1%0.01%-0.02

Data sourced from the PLATO trial publications.[1][2][3][5]

Replicating the Mechanism of Action in the Lab

This compound is a direct-acting, reversible P2Y12 receptor antagonist, whereas Clopidogrel is a prodrug that requires hepatic activation to irreversibly inhibit the P2Y12 receptor.[6][7][8] These fundamental differences can be elucidated through a series of in vitro experiments. This compound also has an active metabolite, AR-C124910XX, which is approximately equipotent to the parent drug.[9][10]

Diagram 1: P2Y12 Signaling Pathway and Inhibition

P2Y12_Pathway cluster_platelet Platelet cluster_drugs Drug Action ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Platelet_Activation Platelet Activation (Aggregation) cAMP->Platelet_Activation This compound This compound (Reversible) This compound->P2Y12 Clopidogrel_AM Clopidogrel Active Metabolite (Irreversible) Clopidogrel_AM->P2Y12 Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimental Arms cluster_assays Assays Blood_Sample Whole Blood Sample PRP Platelet-Rich Plasma (PRP) Preparation Blood_Sample->PRP Control Vehicle Control PRP->Control This compound This compound PRP->this compound Clopidogrel_AM Clopidogrel Active Metabolite PRP->Clopidogrel_AM Ticagrelor_Metabolite This compound Active Metabolite (AR-C124910XX) PRP->Ticagrelor_Metabolite LTA Light Transmission Aggregometry (LTA) Control->LTA VASP VASP Phosphorylation Assay Control->VASP Adenosine_Uptake Adenosine Reuptake Assay Control->Adenosine_Uptake This compound->LTA This compound->VASP This compound->Adenosine_Uptake Clopidogrel_AM->LTA Clopidogrel_AM->VASP Ticagrelor_Metabolite->LTA Ticagrelor_Metabolite->VASP Logical_Framework cluster_invitro In Vitro Laboratory Findings cluster_clinical Clinical Trial Outcomes (PLATO) LTA Potent Platelet Aggregation Inhibition (LTA) Efficacy Reduced Cardiovascular Events (Death, MI, Stroke) LTA->Efficacy Safety Similar Major Bleeding vs. Clopidogrel LTA->Safety Bleeding Risk VASP Direct & Reversible P2Y12 Inhibition (VASP) VASP->Efficacy Adenosine Adenosine Reuptake Inhibition Adenosine->Efficacy Pleiotropic Effects Side_Effects Increased Dyspnea Adenosine->Side_Effects

References

A Comparative Analysis of the Off-Target Profiles of P2Y12 Inhibitors: Ticagrelor in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target pharmacological profiles of the P2Y12 inhibitors Ticagrelor, Clopidogrel, Prasugrel, and Cangrelor. While all four drugs effectively inhibit the P2Y12 receptor to reduce platelet aggregation, their interactions with other molecular targets can differ, leading to distinct pharmacological effects and clinical considerations. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to facilitate a comprehensive understanding of their off-target activities.

Executive Summary

The most significant and well-characterized off-target activity among the listed P2Y12 inhibitors is this compound's inhibition of the equilibrative nucleoside transporter 1 (ENT1). This action leads to increased extracellular adenosine (B11128) concentrations, which can contribute to both therapeutic and adverse effects. In contrast, the active metabolites of the thienopyridines, Clopidogrel and Prasugrel, as well as the intravenous inhibitor Cangrelor, do not exhibit significant inhibition of ENT1. While comprehensive off-target screening data for Clopidogrel, Prasugrel, and Cangrelor is limited in the public domain, the available evidence suggests they have a more selective profile for the P2Y12 receptor compared to this compound.

Quantitative Comparison of Off-Target Activities

The following tables summarize the available quantitative data for the off-target interactions of this compound and other P2Y12 inhibitors.

Table 1: Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1)

CompoundTargetAssay TypeKey ParameterValue
This compound Human ENT1[³H]Adenosine Uptake InhibitionKi41 nmol/L[1][2]
Clopidogrel (active metabolite) Human ENT1[³H]Adenosine Uptake InhibitionEffectNo effect[1][2]
Prasugrel (active metabolite) Human ENT1[³H]Adenosine Uptake InhibitionEffectNo effect[1][2]
Cangrelor Human ENT1[³H]Adenosine Uptake InhibitionEffectNo effect[1][2]

Table 2: Binding Affinities for Adenosine Receptors (this compound)

CompoundTargetAssay TypeKey ParameterValue
This compound Human Adenosine A1 ReceptorRadioligand BindingKi> 6 µmol/L[1][2]
This compound Human Adenosine A2A ReceptorRadioligand BindingKi> 6 µmol/L[1][2]
This compound Human Adenosine A2B ReceptorRadioligand BindingKi> 6 µmol/L[1][2]
This compound Human Adenosine A3 ReceptorRadioligand BindingKi190 nmol/L[1][2]
AR-C124910XX (this compound metabolite) Human Adenosine A1, A2A, A2B ReceptorsRadioligand BindingKi> 6 µmol/L[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.

cluster_P2Y12 P2Y12 Signaling Pathway cluster_inhibitors P2Y12 Inhibitors ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Platelet_Activation Platelet Activation & Aggregation Gi->Platelet_Activation Promotes cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates This compound This compound This compound->P2Y12 Reversible Antagonist Clopidogrel_AM Clopidogrel (Active Metabolite) Clopidogrel_AM->P2Y12 Irreversible Antagonist Prasugrel_AM Prasugrel (Active Metabolite) Prasugrel_AM->P2Y12 Irreversible Antagonist Cangrelor Cangrelor Cangrelor->P2Y12 Reversible Antagonist

Figure 1: P2Y12 signaling and inhibition.

cluster_adenosine This compound's Off-Target Adenosine-Related Pathway This compound This compound ENT1 ENT1 Transporter This compound->ENT1 Adenosine_intra Intracellular Adenosine ENT1->Adenosine_intra Adenosine_extra Extracellular Adenosine Adenosine_extra->ENT1 Transport Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_extra->Adenosine_Receptors Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Dyspnea) Adenosine_Receptors->Physiological_Effects Leads to

Figure 2: this compound's off-target effects on adenosine.

cluster_workflow Experimental Workflow: Radioligand Binding Assay step1 Prepare cell membranes expressing the target receptor step2 Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound step1->step2 step3 Separate bound and free radioligand by filtration step2->step3 step4 Quantify radioactivity on the filter step3->step4 step5 Calculate Ki from competition binding curves step4->step5

Figure 3: Radioligand binding assay workflow.

Detailed Experimental Protocols

ENT1 Inhibition Assay ([³H]Adenosine Uptake)

Objective: To determine the inhibitory potential of a test compound on the ENT1-mediated uptake of adenosine into cells.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells stably expressing human ENT1.

  • [³H]Adenosine (Radiolabeled substrate).

  • Test compounds (this compound, active metabolites of Clopidogrel and Prasugrel, Cangrelor).

  • S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) as a positive control inhibitor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Scintillation fluid and counter.

Protocol:

  • Cell Culture: MDCK-hENT1 cells are cultured to confluence in appropriate multi-well plates.

  • Pre-incubation: The cell monolayers are washed with assay buffer and then pre-incubated with varying concentrations of the test compound or control for a specified time (e.g., 10-30 minutes) at room temperature.

  • Initiation of Uptake: The uptake reaction is initiated by adding a solution containing [³H]Adenosine (at a concentration near its Km for ENT1) to each well.

  • Incubation: The plates are incubated for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: The uptake is stopped by rapidly aspirating the radioactive solution and washing the cell monolayers multiple times with ice-cold assay buffer to remove extracellular [³H]Adenosine.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The inhibitory constant (Ki) is calculated from the concentration-response curve of the test compound's inhibition of [³H]Adenosine uptake.

Adenosine Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes prepared from cells overexpressing the human adenosine receptor of interest (e.g., A1, A2A, A2B, or A3).

  • A specific radioligand for the receptor subtype (e.g., [¹²⁵I]I-AB-MECA for A3).

  • Test compound (e.g., this compound).

  • A known non-radiolabeled ligand to determine non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter or gamma counter.

Protocol:

  • Reaction Setup: In a multi-well plate, the cell membranes are incubated with the radioligand at a fixed concentration (typically near its Kd) and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a suitable counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve. The Ki is then calculated using the Cheng-Prusoff equation.

Discussion

The distinct off-target profile of this compound, primarily its inhibition of ENT1, sets it apart from other P2Y12 inhibitors. The resulting increase in extracellular adenosine has been hypothesized to contribute to some of this compound's clinical effects beyond P2Y12 inhibition, such as enhanced coronary blood flow and a potential reduction in infarct size. However, this mechanism is also linked to adverse effects like dyspnea and bradycardia. The submicromolar affinity of this compound for the A3 adenosine receptor is noteworthy, although the clinical significance of this interaction requires further investigation.

For Clopidogrel and Prasugrel, their nature as prodrugs means that their systemic exposure to the active metabolite is transient. This, combined with their apparent lack of significant interaction with ENT1, suggests a more targeted action on the P2Y12 receptor. Cangrelor, being an intravenous agent with a very short half-life, also appears to have a highly selective on-target effect.

References

Predicting Ticagrelor Response: A Comparative Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated and emerging biomarkers for predicting patient response to Ticagrelor, a critical antiplatelet therapy. In an era of personalized medicine, identifying individuals who will derive the most benefit from this compound while minimizing bleeding risks is paramount. This document outlines the experimental validation of various biomarkers, presents comparative data, and details the methodologies for their assessment.

Executive Summary

The ideal biomarker for predicting this compound response should be accurate, reliable, and clinically accessible. This guide examines three main categories of biomarkers: platelet function tests, protein biomarkers, and a novel transcriptomic signature. While platelet function tests are widely used, their predictive value for clinical events in this compound-treated patients shows variability. Protein biomarkers associated with cardiovascular risk offer prognostic information on the potential benefit of this compound. A promising new approach is the "this compound Exposure Signature" (TES), a platelet RNA-based biomarker that has shown a correlation with both platelet function and bleeding tendency.

Platelet Function Tests (PFTs)

PFTs assess the degree of platelet inhibition by antiplatelet drugs. Several point-of-care and laboratory-based assays are available.

Comparison of Platelet Function Tests
Biomarker/AssayPrincipleKey Findings for this compound ResponsePredictive Value for Ischemic Events (MACE)Predictive Value for Bleeding
VerifyNow P2Y12 Turbidimetry-based optical detection of platelet aggregation.[1]Good correlation with this compound concentration.[2] Can distinguish between different levels of platelet inhibition.[3]Statistically significant predictor of MACE in some studies.[4]Independent predictor of bleeding in some studies, though with low sensitivity and specificity.[5]
Multiplate Analyzer Whole blood impedance aggregometry.[6]Good correlation with this compound concentration.[2]Weaker predictor of MACE compared to VerifyNow in some head-to-head comparisons.[4]Associated with major bleeding risk in some PCI studies.[7]
VASP Assay Flow cytometry-based measurement of Vasodilator-Stimulated Phosphoprotein phosphorylation, a specific marker of P2Y12 receptor activity.High negative correlation with this compound concentrations.[2]A VASP index <50% is associated with a lower rate of MACE.[8]A VASP index <16% has been suggested to be predictive of non-major bleeding.[9][10]
Experimental Protocols

VerifyNow P2Y12 Assay:

  • Sample Collection: Draw blood into a 3.2% sodium citrate (B86180) tube. A discard tube should be collected first.[11]

  • Assay Principle: The assay uses fibrinogen-coated beads and ADP to induce platelet aggregation. The degree of aggregation is measured by light transmittance and reported in P2Y12 Reaction Units (PRU).[1]

  • Procedure: The whole blood sample is added to the assay cartridge, which is then inserted into the VerifyNow instrument for automated analysis.

Multiplate Analyzer:

  • Sample Collection: Collect whole blood in hirudin or citrate-anticoagulated tubes.

  • Assay Principle: Measures the change in electrical impedance between two sensor wires as platelets aggregate on them in response to an agonist (e.g., ADP).[6]

  • Procedure: The blood sample is diluted and placed in the test cuvette with the agonist. The instrument records the aggregation over a set time.

VASP (Vasodilator-Stimulated Phosphoprotein) Assay:

  • Sample Collection: Collect whole blood in citrated tubes.

  • Assay Principle: Measures the phosphorylation state of VASP in platelets via flow cytometry. P2Y12 receptor inhibition by this compound leads to VASP phosphorylation.

  • Procedure: Platelets are fixed and permeabilized, then stained with fluorescently labeled antibodies against phosphorylated VASP and a platelet-specific marker. The fluorescence intensity is measured by a flow cytometer.

Protein Biomarkers

Several circulating proteins have been investigated for their prognostic value in patients receiving dual antiplatelet therapy, including this compound.

Comparison of Protein Biomarkers
BiomarkerBiological RoleKey Findings for this compound ResponsePredictive Value for Ischemic Events (MACE)Predictive Value for Bleeding
High-Sensitivity Troponin T (hs-TnT) Marker of myocardial injury.Elevated hs-TnT levels are associated with a greater absolute risk reduction in MACE with this compound compared to clopidogrel (B1663587).[12][13]Elevated levels are a strong predictor of MACE.[14]Not directly predictive of bleeding.
N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) Marker of myocardial stress and heart failure.In patients with high NT-proBNP levels (>1800 ng/L), this compound was associated with an increased risk of bleeding compared to clopidogrel.[15]A strong predictor of MACE and mortality.Higher levels are associated with an increased risk of bleeding.[15]
Growth Differentiation Factor-15 (GDF-15) A stress-responsive cytokine.Higher GDF-15 levels are associated with an increased risk of both ischemic and bleeding events.[16]Independently associated with the risk of death, MI, and stroke.[16][17]Independently associated with an increased risk of major bleeding.[16]
Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for hs-TnT, NT-proBNP, and GDF-15:

  • Sample Collection: Serum or plasma is collected from patients.

  • Assay Principle: These are sandwich ELISAs. The target protein in the sample is captured by an antibody coated on a microplate well. A second, enzyme-linked antibody binds to the captured protein. A substrate is added, and the resulting color change is proportional to the amount of protein present.

  • General Procedure:

    • Standards and samples are added to the antibody-coated microplate.

    • The plate is incubated to allow binding.

    • Unbound substances are washed away.

    • The detection antibody is added, followed by another incubation and wash.

    • The substrate solution is added, and the color is allowed to develop.

    • A stop solution is added, and the absorbance is read on a microplate reader.

Transcriptomic Biomarker: this compound Exposure Signature (TES)

A novel biomarker based on the platelet transcriptome has been identified and validated. The TES is a score calculated from the expression levels of a specific set of platelet genes that are altered by this compound exposure.[18][19]

This compound Exposure Signature (TES)
BiomarkerDescriptionKey FindingsPredictive Value
TES A score derived from the expression of 111 platelet transcripts that are differentially expressed upon this compound treatment.[18][19]Higher baseline TES scores are associated with lower baseline platelet function.[18][19] Higher baseline TES scores are also associated with a greater tendency for minor bleeding during this compound therapy.[18][19]Lower baseline TES scores are independently associated with the presence and extent of atherosclerosis and incident ischemic events.[19]

The 111 prioritized genes for the this compound Exposure Signature (TES) are listed in Supplemental Table 6 of the publication "this compound responsive platelet genes are associated with platelet function and bleeding" by O'Connor et al. (2022). [18]

Experimental Protocol: Platelet RNA Sequencing and TES Calculation
  • Platelet Isolation: Platelets are isolated from whole blood using methods to minimize leukocyte contamination.

  • RNA Extraction: Total RNA is extracted from the purified platelets.

  • RNA Sequencing: The extracted RNA is used to prepare libraries for next-generation sequencing (RNA-seq) to quantify the platelet transcriptome.

  • TES Score Calculation: The TES score is calculated as the mean difference between the expression of upregulated and downregulated genes within the 111-gene signature.[19]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound is a direct-acting, reversible antagonist of the P2Y12 receptor on platelets. By blocking this receptor, it prevents ADP-mediated platelet activation and aggregation.

Ticagrelor_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to This compound This compound This compound->P2Y12 Reversibly Blocks AC Adenylyl Cyclase P2Y12->AC Inhibits GPIIb_IIIa_active Active GPIIb/IIIa P2Y12->GPIIb_IIIa_active Activates cAMP cAMP AC->cAMP Produces VASP_P VASP-P cAMP->VASP_P Phosphorylates VASP to GPIIb_IIIa_inactive Inactive GPIIb/IIIa VASP_P->GPIIb_IIIa_inactive Maintains Inactive State Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Leads to PFT_Workflow Patient Patient on this compound Blood_Draw Whole Blood Sample Collection (Citrate or Hirudin Tube) Patient->Blood_Draw PFT Platelet Function Test (e.g., VerifyNow, Multiplate, VASP) Blood_Draw->PFT Results Quantitative Result (PRU, Aggregation Units, VASP Index) PFT->Results Interpretation Interpretation (High, Optimal, or Low Platelet Reactivity) Results->Interpretation Clinical_Decision Clinical Decision Making Interpretation->Clinical_Decision TES_Workflow Discovery Discovery Cohort: Platelet RNA-seq pre- and post-Ticagrelor DE_Analysis Differential Gene Expression Analysis Discovery->DE_Analysis Gene_Prioritization Prioritization of 111 Genes to Create TES DE_Analysis->Gene_Prioritization Validation Validation Cohort: Measure TES Gene Expression Gene_Prioritization->Validation Correlation Correlate TES with Platelet Function and Clinical Outcomes Validation->Correlation

References

Ticagrelor's Impact on Bleeding Time: A Comparative Analysis Across Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the antiplatelet agent Ticagrelor and its impact on bleeding time across various preclinical models. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of this compound's performance against the commonly used antiplatelet drug, clopidogrel. The following sections detail the experimental protocols, present quantitative data in a structured format, and visualize key biological pathways and experimental workflows.

Comparative Analysis of Bleeding Time

This compound, a reversible P2Y12 receptor antagonist, has been extensively studied for its antiplatelet effects. A critical aspect of its safety and efficacy profile is its impact on bleeding time. Preclinical studies in various animal models have consistently demonstrated that this compound prolongs bleeding time more significantly than clopidogrel, an irreversible P2Y12 inhibitor. This difference is attributed to this compound's more potent and consistent platelet inhibition.[1]

In rat models, this compound has been shown to induce a dose-dependent increase in bleeding time.[1] Similarly, studies in dog models have demonstrated a greater prolongation of bleeding time with this compound compared to clopidogrel.[1] Mouse models, particularly utilizing the tail transection method, have also corroborated these findings, showing a marked increase in bleeding time in this compound-treated mice.[2] Rabbit models have been employed to a lesser extent, but available data suggests a similar trend of increased bleeding time with this compound administration.

The consistent observation across these diverse preclinical models highlights the robust nature of this compound's effect on hemostasis. While this potent antiplatelet activity is beneficial for preventing thrombotic events, it also underscores the increased bleeding risk that needs to be carefully managed in clinical settings.

Quantitative Data on Bleeding Time

The following table summarizes the quantitative data on the impact of this compound and its alternatives on bleeding time in different experimental models.

Animal ModelBleeding Time AssayTreatment GroupDoseBleeding Time (seconds)Fold Increase vs. ControlReference
Rat Template Bleeding TimeControl--1.0[3]
This compound1 mg/kg-~2.0[3]
This compound3 mg/kg-~4.0[3]
This compound10 mg/kg-~7.0[3]
Clopidogrel10 mg/kg-~2.0[3]
Clopidogrel30 mg/kg-~3.5[3]
Dog Buccal Mucosa Bleeding TimeControl-~1501.0[1]
This compound0.8 mg/kg~450~3.0[1][4]
Clopidogrel3 mg/kg~300~2.0[1][4]
Mouse Tail TransectionVehicle-4491.0[2]
This compoundIntravenous Infusion20034.5[2]
Rabbit Ear ImmersionClopidogrel3.0 mg/kg-231.4 ± 42.8% of baseline
This compound1.0 mg/kg-216.0 ± 53.0% of baseline

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and clear understanding of the presented data.

Mouse Model: Tail Transection Bleeding Time

This method assesses bleeding in mice following a standardized tail injury.

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine).

  • Procedure: Once the mouse is fully anesthetized, transect a 5 mm segment from the tip of the tail using a sharp scalpel.[2]

  • Measurement: Immediately immerse the transected tail in a tube containing saline at 37°C.[5]

  • Data Collection: Record the time from the initial transection until the cessation of bleeding for a continuous period of at least 15 seconds.[5] A maximum observation time is typically set (e.g., 180 or 1200 seconds).[2][5]

Dog Model: Buccal Mucosa Bleeding Time (BMBT)

The BMBT is a standardized method to evaluate primary hemostasis in dogs.

  • Animal Preparation: Sedate or anesthetize the dog to ensure it remains still during the procedure.[6][7]

  • Procedure: Place the dog in lateral recumbency and evert the upper lip, securing it with a gauze strip to cause slight venous congestion.[6][7] Use a spring-loaded device (e.g., Simplate or Surgicutt) to make a standardized incision (typically 5mm long and 1mm deep) on the buccal mucosa.[8][9]

  • Measurement: Start a stopwatch at the moment of incision.[8]

  • Data Collection: Gently blot the blood flowing from the incision with filter paper every 5-15 seconds, without touching the wound itself.[6][9] The bleeding time is the duration from incision until blood no longer stains the filter paper.[6][8]

Rat Model: Template Bleeding Time

This technique is a modification of the tail bleeding time assay to improve reproducibility.

  • Animal Preparation: Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital).[10]

  • Procedure: Place the anesthetized rat on a warming pad to maintain body temperature. Make a standardized incision on the dorsal surface of the tail using a template device.

  • Measurement: Immerse the tail in a tube containing saline at 37°C.[10]

  • Data Collection: Record the time from incision until bleeding stops for a continuous period of 15 seconds. A maximum cut-off time (e.g., 20 minutes) is typically used.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds This compound This compound This compound->P2Y12 Reversibly Binds (Allosteric Site) G_protein Gi Protein P2Y12->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates cAMP ↓ cAMP AC->cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits Akt Akt PI3K->Akt Activates Akt->Platelet_Activation Promotes

Caption: P2Y12 Receptor Signaling Pathway.

Mouse_Tail_Bleeding_Workflow start Start anesthetize Anesthetize Mouse start->anesthetize transect Transect 5mm of Tail Tip anesthetize->transect immerse Immerse Tail in 37°C Saline transect->immerse start_timer Start Timer immerse->start_timer monitor Monitor for Bleeding Cessation (15s continuous) start_timer->monitor stop_timer Stop Timer monitor->stop_timer end End stop_timer->end

Caption: Mouse Tail Transection Bleeding Time Workflow.

Dog_BMBT_Workflow start Start sedate Sedate/Anesthetize Dog start->sedate position Position in Lateral Recumbency sedate->position evert_lip Evert and Secure Upper Lip position->evert_lip incise Make Standardized Incision (Buccal Mucosa) evert_lip->incise start_timer Start Timer incise->start_timer blot Blot Blood Flow Every 5-15s start_timer->blot monitor Monitor for Cessation (No Stain on Filter Paper) blot->monitor Continue until bleeding stops stop_timer Stop Timer monitor->stop_timer end End stop_timer->end

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the proper disposal of pharmaceutical compounds like ticagrelor. Adherence to established safety and environmental protocols is paramount to ensure a safe working environment and to prevent ecological contamination. This document provides essential, step-by-step guidance for the proper disposal of this compound in a laboratory setting.

Immediate Safety and Disposal Overview

This compound, while not classified as a hazardous waste for transportation, is recognized as being toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is crucial to prevent its entry into drains and waterways.[2][3] The recommended method for the disposal of this compound and its contaminated materials is incineration by a licensed hazardous material disposal company.[2][3][4]

Step-by-Step Disposal Protocol for this compound in a Laboratory Setting

This protocol is designed to provide clear, actionable steps for the safe disposal of various forms of this compound waste generated in a research environment.

1. Waste Segregation and Collection:

  • Solid this compound Waste:

    • Collect unused or expired pure this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

    • Do not mix with other chemical waste to avoid unintended reactions.

    • Contaminated personal protective equipment (PPE), such as gloves and weighing papers, should be collected in a designated, sealed bag or container clearly labeled "this compound Contaminated Waste for Incineration."

  • Liquid this compound Waste:

    • Aqueous solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled container.

    • Crucially, do not dispose of liquid this compound waste down the sink or drain. [2] this compound has low water solubility and is not readily biodegradable, posing a risk to aquatic ecosystems.[5][6][7][8]

  • Contaminated Laboratory Glassware and Sharps:

    • Disposable glassware and plasticware heavily contaminated with this compound should be treated as this compound waste and placed in the designated solid waste container.

    • Sharps, such as needles and blades, contaminated with this compound should be collected in a puncture-resistant sharps container that is clearly labeled as containing this compound-contaminated sharps.

2. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled with the contents, including the name "this compound," and any associated hazards.

  • Store the sealed waste containers in a designated, secure area away from general laboratory traffic, pending collection by a licensed waste disposal service.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed pharmaceutical waste disposal contractor to arrange for the pickup and incineration of the this compound waste.[3]

  • Ensure that all local, state, and national regulations for pharmaceutical waste disposal are followed.[3]

Quantitative Data on this compound's Environmental and Physicochemical Properties

The following table summarizes key data relevant to the environmental impact and disposal considerations for this compound.

ParameterValueReference
Environmental Fate
Biodegradability (Aerobic, 28 days)<5% (Not readily biodegradable)[2][5]
Bioaccumulation Potential (BCF)6.36 L/Kg (Low potential)[7][8]
Predicted No Effect Concentration (PNEC)53 µg/L[5][7][8]
PEC/PNEC Ratio2.3 x 10⁻³ (Insignificant environmental risk from use)[5]
Physicochemical Properties
Water SolubilityLow (approximately 10 µg/mL)[9]
Hydrolytic StabilityStable, with an estimated half-life of ≥1 year at 25°C[6]
Forced Degradation Studies
Acid, Alkali, Water, Oxidation, Photolysis, and Heat StressDegradation products did not interfere with the detection of this compound, indicating the method is stability-indicating.[10]

Experimental Protocols

For instance, a typical laboratory-scale forced degradation study for this compound would involve:

  • Preparation of a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Dilution of the stock solution into separate aliquots for each stress condition.

  • For acid and base hydrolysis, the addition of HCl or NaOH to the respective aliquots, followed by incubation at a specific temperature for a defined period.

  • For oxidative degradation, the addition of a reagent like hydrogen peroxide.

  • For photolytic degradation, exposure of the solution to UV light.

  • For thermal degradation, heating the solution.

  • After the stress period, the samples are neutralized (if necessary) and analyzed by a stability-indicating HPLC method to quantify the remaining parent drug and identify degradation products.[10]

It is important to note that these are analytical procedures and not recommended as a routine disposal method in a research lab without proper validation and safety assessment.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

TicagrelorDisposalWorkflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., unused powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., aqueous solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., needles, blades) waste_type->sharps_waste Sharps collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-proof Container liquid_waste->collect_liquid collect_sharps Collect in Labeled, Puncture-resistant Container sharps_waste->collect_sharps storage Store Securely in Designated Area collect_solid->storage no_drain DO NOT Pour Down Drain collect_liquid->no_drain collect_sharps->storage no_drain->storage contact_vendor Contact Licensed Waste Disposal Vendor/ EHS storage->contact_vendor incineration Incineration contact_vendor->incineration

Caption: Decision workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of active pharmaceutical ingredients like Ticagrelor is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

This compound, a potent P2Y12 platelet inhibitor, requires careful handling to prevent occupational exposure and ensure the integrity of research. Adherence to stringent safety protocols is crucial from receipt of the compound to its final disposal.

Personal Protective Equipment (PPE) and Engineering Controls

The primary defense against exposure to potent pharmaceutical compounds is a combination of appropriate personal protective equipment and effective engineering controls.

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A laboratory fume hood or a powder containment hood is recommended to minimize the risk of inhalation.

  • Restricted Access: The area where this compound is handled should be clearly designated and access should be restricted to authorized personnel only.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory for all personnel handling this compound.

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.Protects against splashes and airborne particles.
Hand Protection Nitrile gloves are recommended for incidental splash protection. For prolonged contact, thicker, chemical-resistant gloves should be considered. Double gloving is a best practice.Prevents dermal absorption. The outer glove can be removed immediately in case of contamination.
Body Protection A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-certified N95 or N100 respirator is required when handling powders outside of a containment system or when there is a risk of aerosol generation.Prevents inhalation of the compound.

Glove Selection: While specific permeation breakthrough time data for this compound is not readily available, nitrile gloves offer good resistance to a range of chemicals. It is crucial to change gloves immediately if they become contaminated. For tasks with a higher risk of exposure, consulting the glove manufacturer's chemical resistance guide is recommended.

Chemical ClassNitrile Glove Resistance (General Guidance)
AlcoholsGood to Excellent
Weak Acids and BasesGood
Aliphatic HydrocarbonsGood to Excellent
Aromatic & Halogenated HydrocarbonsPoor
KetonesPoor

This table provides general guidance. Always consult the specific glove manufacturer's data for the chemicals being used.

Experimental Protocols: Safe Handling of this compound Powder

This protocol outlines the step-by-step procedure for safely handling this compound powder in a laboratory setting.

1. Preparation: 1.1. Ensure the fume hood or containment unit is functioning correctly. 1.2. Decontaminate the work surface with a suitable cleaning agent. 1.3. Assemble all necessary equipment (e.g., weigh paper, spatula, vials, solvent). 1.4. Don the appropriate personal protective equipment (lab coat, double nitrile gloves, safety goggles, and a respirator if required).

2. Weighing this compound Powder: 2.1. Perform all weighing operations within the fume hood or containment unit. 2.2. Use a dedicated, clean spatula for handling the powder. 2.3. Carefully transfer the desired amount of this compound onto weigh paper or into a pre-tared vial. 2.4. Avoid generating dust. If any powder is spilled, clean it up immediately following the spill cleanup protocol. 2.5. Close the primary container of this compound securely after use.

3. Solution Preparation: 3.1. Add the solvent to the vial containing the weighed this compound powder within the fume hood. 3.2. Cap the vial and mix gently until the powder is fully dissolved. 3.3. Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

4. Post-Handling Procedures: 4.1. Decontaminate all surfaces and equipment used for handling this compound. A 10% bleach solution followed by a rinse with 70% ethanol (B145695) or water is a common practice for decontaminating surfaces.[1] 4.2. Carefully remove the outer pair of gloves and dispose of them in the designated chemical waste container. 4.3. Remove the remaining PPE in the correct order (gown, inner gloves, eye protection, and respirator if used) and dispose of them in the appropriate waste stream. 4.4. Wash hands thoroughly with soap and water.

Workflow for Handling this compound Powder

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling Prep1 Verify Fume Hood Prep2 Decontaminate Surface Prep1->Prep2 Prep3 Assemble Equipment Prep2->Prep3 Prep4 Don PPE Prep3->Prep4 Handle1 Weigh this compound in Hood Prep4->Handle1 Handle2 Prepare Solution in Hood Handle1->Handle2 Post1 Decontaminate Surfaces & Equipment Handle2->Post1 Post2 Dispose of Outer Gloves Post1->Post2 Post3 Doff Remaining PPE Post2->Post3 Post4 Wash Hands Post3->Post4

Caption: A step-by-step workflow for the safe handling of this compound powder in a laboratory.

Operational and Disposal Plan

A clear and concise plan for the disposal of this compound and associated waste is essential to maintain a safe laboratory and comply with environmental regulations. As this compound is not classified as an RCRA hazardous waste, it can be disposed of as non-hazardous pharmaceutical waste.[2][3]

1. Waste Segregation: 1.1. Solid Waste: All solid waste contaminated with this compound, including gloves, gowns, weigh papers, and empty vials, should be collected in a dedicated, clearly labeled waste container lined with a durable plastic bag. 1.2. Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled container. Do not mix with other solvent waste streams unless compatibility has been confirmed. 1.3. Sharps Waste: Needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated sharps container.

2. Waste Container Management: 2.1. All waste containers must be kept closed except when adding waste. 2.2. Containers should be stored in a designated, secure area away from general laboratory traffic. 2.3. Ensure all containers are labeled with "this compound Waste" and the date of accumulation.

3. Disposal Procedure: 3.1. Once the waste containers are full, they should be securely sealed. 3.2. Arrange for pickup and disposal through a licensed and reputable chemical or pharmaceutical waste disposal company.[4] 3.3. Maintain all documentation related to waste disposal for regulatory compliance.

Disposal Workflow for this compound Waste

cluster_segregation 1. Waste Segregation cluster_collection 2. Waste Collection cluster_disposal 3. Final Disposal Seg1 Solid Waste (Gloves, Gowns) Coll1 Dedicated Labeled Containers Seg1->Coll1 Seg2 Liquid Waste (Solutions) Seg2->Coll1 Seg3 Sharps Waste Seg3->Coll1 Coll2 Secure Storage Area Coll1->Coll2 Disp1 Seal Full Containers Coll2->Disp1 Disp2 Arrange Professional Pickup Disp1->Disp2 Disp3 Maintain Disposal Records Disp2->Disp3

Caption: A workflow outlining the proper segregation, collection, and disposal of this compound waste.

By implementing these comprehensive safety and handling procedures, research institutions can significantly mitigate the risks associated with handling potent pharmaceutical compounds like this compound, ensuring the well-being of their personnel and the protection of the environment.

References

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